molecular formula C4H9NO B1282361 Azetidin-3-ylmethanol CAS No. 95849-02-8

Azetidin-3-ylmethanol

Numéro de catalogue: B1282361
Numéro CAS: 95849-02-8
Poids moléculaire: 87.12 g/mol
Clé InChI: GNVWVYIAQBJHGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azetidin-3-ylmethanol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

azetidin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-3-4-1-5-2-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVWVYIAQBJHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539554
Record name (Azetidin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95849-02-8
Record name (Azetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Azetidin-3-ylmethanol, a valuable building block in medicinal chemistry and drug discovery. Azetidine scaffolds are of significant interest due to their unique structural features and their prevalence in a wide range of biologically active compounds. This document outlines a reliable synthetic route, details the necessary experimental protocols, and presents the characterization data for the final compound and its intermediate.

Synthetic Strategy

The synthesis of this compound is most commonly achieved through a two-step process. This strategy involves the initial reduction of a commercially available N-protected azetidine carboxylic acid, followed by the deprotection of the nitrogen atom to yield the final product. The use of a tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability and facile removal under acidic conditions.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Deprotection A 1-Boc-azetidine-3-carboxylic acid B 1-Boc-Azetidin-3-ylmethanol A->B BH3/THF C 1-Boc-Azetidin-3-ylmethanol D This compound hydrochloride C->D 4M HCl in Dioxane

Figure 1: Overall synthetic workflow for this compound hydrochloride.

Experimental Protocols

This protocol details the reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid to 1-Boc-Azetidin-3-ylmethanol.

Materials:

  • 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

  • Borane-tetrahydrofuran complex (BH3/THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EA)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

  • Nitrogen (N2) atmosphere

  • Ice bath

Procedure: [1]

  • To a stirring solution of BH3/THF (285 ml) at -78°C under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Allow the reaction to warm to room temperature and continue stirring for 2 hours.

  • Carefully pour the reaction mixture into ice (500 ml) to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 ml).

  • Combine the organic layers and wash with brine (3 x 100 ml).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the product as a clear oil.

This protocol describes the deprotection of 1-Boc-Azetidin-3-ylmethanol to yield the hydrochloride salt of the final product.

Materials:

  • 1-Boc-3-hydroxymethylazetidine

  • Dichloromethane (DCM)

  • 4 M solution of hydrogen chloride in dioxane

Procedure: [2]

  • Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).

  • Add a 4 M solution of hydrogen chloride in dioxane (1 mL, 4 mmol).

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to afford the target product as a white solid.

Data Presentation

The quantitative data for the synthesis of this compound and its protected intermediate are summarized in the tables below.

Table 1: Synthesis of 1-Boc-Azetidin-3-ylmethanol

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid201.2222.53112
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
1-Boc-Azetidin-3-ylmethanol187.2420.9100%

Table 2: Synthesis of this compound hydrochloride

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
1-Boc-3-hydroxymethylazetidine187.240.1000.534
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
This compound hydrochloride123.580.06090.91%

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure. A typical characterization workflow is presented below.

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Techniques cluster_2 Purity Analysis A Synthesized Compound B Physical Properties (Appearance, Melting Point) A->B C Spectroscopic Analysis A->C D Purity Assessment A->D E 1H NMR C->E F 13C NMR C->F G Mass Spectrometry C->G H FT-IR C->H I HPLC D->I J TLC D->J

Figure 2: General workflow for the characterization of synthesized compounds.

Table 3: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Boc-Azetidin-3-ylmethanolC9H17NO3187.24Clear colorless liquid
This compound hydrochlorideC4H10ClNO123.58White to off-white solid

1-Boc-Azetidin-3-ylmethanol:

  • ¹H-NMR (CDCl₃) δ (ppm): 1.44 (9H, s), 2.71 (1H, m), 3.69 (2H, dd, J=5.2, 8.4 Hz), 3.79 (2H, d, J=6.8 Hz), 4.00 (2H, m).[3]

  • Mass Spectrometry (MS): m/z calculated for C9H17NO3 187.1, found [M-H]⁻ 186.1.[1]

This compound hydrochloride:

  • ¹H-NMR: The ¹H-NMR spectrum of this compound hydrochloride is available and can be used for structural confirmation.[4]

Further characterization using ¹³C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is recommended to fully confirm the structure and purity of the synthesized compounds. The purity of the final compound can also be assessed by High-Performance Liquid Chromatography (HPLC).

References

Azetidin-3-ylmethanol: A Comprehensive Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-ylmethanol and its derivatives are valuable building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate pharmacokinetic and pharmacodynamic properties. The strained four-membered azetidine ring can influence molecular conformation, basicity, and metabolic stability. This document provides an in-depth guide to the core physicochemical properties of this compound, along with relevant synthetic and metabolic pathways.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its commonly used hydrochloride salt. These parameters are crucial for assessing its behavior in biological and chemical systems.

Table 1: Physicochemical Properties of this compound (Free Base)

PropertyValueSource(s)
Molecular Formula C₄H₉NO[1][2]
Molecular Weight 87.12 g/mol [1][2]
Physical Form White to yellow crystalline powder or solid[2][3][4]
Boiling Point 154 °C[2]
Density 1.017 g/cm³[2]
Flash Point 86 °C[2]
pKa (Predicted) 14.82 ± 0.10[2]
LogP -0.80 to -0.9[1][5]
Topological Polar Surface Area (TPSA) 32.26 - 32.3 Ų[1][5]
Solubility Soluble in Dimethyl sulfoxide (DMSO)[6]
Storage Conditions Store at 2-8°C or -20°C, protect from light[2][4]

Table 2: Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 928038-44-2[3][7]
Molecular Formula C₄H₁₀ClNO[8]
Molecular Weight 123.58 g/mol [3]
Physical Form White to almost white powder or crystal[3]
Purity >96.0%[3]
Solubility More water-soluble than the free base form[8]
Storage Conditions Room temperature, store under inert gas (hygroscopic)

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the determination of every physicochemical property of this compound are not extensively published in peer-reviewed literature, the values reported by commercial suppliers are typically determined using standard analytical methods.

  • Purity Determination (Argentometric Titration): The purity of the hydrochloride salt is often determined by argentometric titration. In this method, a solution of the compound is titrated with a standardized solution of silver nitrate. The chloride ions from the hydrochloride salt react with silver ions to form a silver chloride precipitate. The endpoint is detected using an indicator or potentiometrically, allowing for the calculation of the chloride content and thus the purity of the salt.

  • Melting and Boiling Points: These are standard thermal analysis techniques. The boiling point is typically determined by distillation at atmospheric pressure, while the melting point is measured using a melting point apparatus where the sample is heated at a controlled rate until it transitions from solid to liquid.

  • LogP (Octanol-Water Partition Coefficient): This value, critical for predicting drug absorption and membrane permeability, is commonly determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water, the phases are separated, and the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The logarithm of the ratio of the concentrations is the LogP value. Computational models are also frequently used for prediction.[5]

  • pKa Determination: The acid dissociation constant is typically measured by potentiometric titration. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve, often as the pH at which the compound is half-ionized.

Synthesis and Metabolism

Synthesis Pathway

This compound hydrochloride is commonly synthesized from its N-Boc protected precursor, 1-Boc-3-(hydroxymethyl)azetidine. The process involves the deprotection of the amine using a strong acid, such as hydrogen chloride in dioxane.

synthesis_workflow start 1-Boc-3-(hydroxymethyl)azetidine reagent HCl in Dioxane Dichloromethane start->reagent product This compound Hydrochloride reagent->product Boc Deprotection (Room Temp, 20h)

Caption: Synthesis of this compound HCl via Boc deprotection.

This straightforward protocol provides the target compound in high yield.[7] The starting material, 1-Boc-azetidine-3-yl-methanol, is a key intermediate in various organic syntheses.[6]

Metabolic Pathway

The azetidine ring, while more stable than an aziridine ring, can be a site of metabolic transformation.[9] Studies on more complex molecules containing an azetidine moiety have shown that it can undergo cytochrome P450 (CYP)-mediated oxidation at the carbon alpha to the nitrogen atom. This oxidation can lead to ring scission, forming reactive aldehyde metabolites that can be trapped by nucleophiles like glutathione or semicarbazide.[10]

metabolism_pathway sub Azetidine-Containing Drug (e.g., Compound 2 in source) met1 α-Carbon Oxidation Product sub->met1 CYP-mediated Oxidation met2 Ring Scission Intermediate met1->met2 Spontaneous aldehyde Aldehyde Metabolite (e.g., M6) met2->aldehyde ketone Ketone Metabolite (e.g., M2) met2->ketone conjugate GSH or Cysteine Conjugates aldehyde->conjugate Trapping by Nucleophiles

Caption: General metabolic pathway of azetidine rings via CYP oxidation.

This metabolic liability is a critical consideration in drug design, and understanding this pathway can guide the development of more stable analogues.[10] Another identified metabolic route, not involving CYP enzymes, is the direct nucleophilic attack by glutathione on the azetidine ring, catalyzed by glutathione S-transferases (GSTs), leading to ring-opening.[11] This highlights the diverse reactivity of the strained azetidine heterocycle in biological systems.

References

An In-depth Technical Guide to Azetidin-3-ylmethanol (CAS: 95849-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azetidin-3-ylmethanol, a valuable building block in medicinal chemistry. Due to its strained four-membered ring, the azetidine moiety offers a unique three-dimensional scaffold that can impart desirable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility.[1] This document details the chemical and physical properties, synthesis, and applications of this compound in drug discovery.

Core Data Presentation

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its common synthetic precursors.

Identifier Value Source
CAS Number 95849-02-8PubChem[2]
Molecular Formula C₄H₉NOChemScene[3]
Molecular Weight 87.12 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES C1C(CN1)COChemScene[3]
InChIKey GNVWVYIAQBJHGV-UHFFFAOYSA-NSigma-Aldrich
Property Value Notes
Physical Form Yellow solidSigma-Aldrich
Topological Polar Surface Area (TPSA) 32.26 ŲChemScene[3]
logP -0.8019ChemScene[3]
Hydrogen Bond Donors 2ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Rotatable Bonds 1ChemScene[3]
Storage Temperature 4°C, protect from lightChemScene[3]
Precursor and Hydrochloride Salt Data
Compound CAS Number Molecular Formula Molecular Weight Key Properties
1-Boc-Azetidine-3-yl-methanol142253-56-3C₉H₁₇NO₃187.24 g/mol Clear colorless liquid; Soluble in DMSO.[4]
This compound Hydrochloride928038-44-2C₄H₁₀ClNO123.58 g/mol White to almost white powder/crystal.[5]

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the reduction of a protected azetidine-3-carboxylic acid derivative, followed by deprotection. Below are representative protocols for these steps.

Protocol 1: Reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using a borane-tetrahydrofuran complex.

Materials:

  • 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃/THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EA)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Nitrogen (N₂) atmosphere

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions to a stirring solution of BH₃/THF (285 ml) at -78°C.[6]

  • Stir the reaction mixture for 30 minutes at -78°C.[6]

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.[6]

  • Pour the reaction mixture into ice (500 ml) to quench the reaction.[6]

  • Extract the aqueous mixture with ethyl acetate (3 x 300 ml).[6]

  • Combine the organic layers and wash with brine (3 x 100 ml).[6]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[6]

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-Azetidine-3-yl-methanol as a clear oil.[6]

Protocol 2: N-Boc Deprotection to Yield this compound Hydrochloride

This protocol outlines the removal of the N-Boc protecting group using a solution of hydrogen chloride in dioxane.

Materials:

  • 1-Boc-Azetidine-3-yl-methanol

  • Dichloromethane (DCM)

  • 4M Hydrogen chloride in dioxane

Procedure:

  • Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).[7]

  • Add a solution of hydrogen chloride in dioxane (1 mL, 4 M).[7]

  • Stir the reaction mixture at room temperature for 20 hours.[7]

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, concentrate the mixture to afford this compound hydrochloride as a white solid.[7]

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of complex molecules in drug discovery. The azetidine scaffold is present in several approved drugs and numerous clinical candidates.[8] Its rigid structure helps in positioning substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Use in the Synthesis of a Tofacitinib Analogue

While a direct synthesis of a marketed drug from this compound is not readily found in the literature, its utility can be illustrated by its role as a precursor to key intermediates in the synthesis of analogues of kinase inhibitors like Tofacitinib. The following workflow demonstrates how a functionalized azetidine moiety, derivable from this compound, can be incorporated.

G A This compound B N-Protected This compound A->B N-Protection (e.g., Boc) C N-Protected Azetidine-3-carboxaldehyde B->C Oxidation (e.g., PCC, Swern) D Functionalized Azetidine Intermediate C->D Reductive Amination (with amine R-NH2) F Tofacitinib Analogue D->F Coupling E Pyrrolo[2,3-d]pyrimidine Core E->F Coupling

Caption: Synthetic workflow for a Tofacitinib analogue.

Signaling Pathways and Logical Relationships

The azetidine scaffold is often incorporated into molecules designed to interact with specific biological targets, such as protein kinases. The following diagram illustrates a simplified logic of how an azetidine-containing inhibitor, developed from building blocks like this compound, functions in a signal transduction pathway.

G cluster_0 Kinase Signaling Pathway Signal External Signal (e.g., Cytokine) Receptor Receptor Signal->Receptor Kinase Protein Kinase (e.g., JAK) Receptor->Kinase activates Substrate Substrate Protein (e.g., STAT) Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Gene Expression) PhosphoSubstrate->Response Inhibitor Azetidine-based Kinase Inhibitor Inhibitor->Kinase inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Azetidin-3-ylmethanol Hydrochloride: A Technical Guide to its Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-ylmethanol hydrochloride is a heterocyclic compound belonging to the azetidine class of building blocks, which are of significant interest in medicinal chemistry and drug development. The presence of the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, and a hydroxymethyl group, imparts unique structural and chemical properties. As a hydrochloride salt, its solubility and overall physicochemical profile are critical parameters influencing its utility in pharmaceutical formulations and biological assays. This technical guide provides an in-depth overview of the known properties of this compound hydrochloride and presents a detailed protocol for the experimental determination of its solubility, a crucial factor for its application in research and development.

Physicochemical Properties

PropertyValueSource
Chemical Name This compound hydrochloride-
Synonyms 3-Azetidinemethanol hydrochloride[Commercial Suppliers]
CAS Number 928038-44-2[Commercial Suppliers]
Molecular Formula C₄H₉NO·HCl[Commercial Suppliers]
Molecular Weight 123.58 g/mol [Commercial Suppliers]
Appearance White to almost white powder/crystal[Commercial Suppliers]
Purity Typically >95% or >97%[Commercial Suppliers]
Solubility in Water Expected to be higher than the free baseGeneral Knowledge
Solubility in Ethanol To be determined experimentally-
Solubility in DMSO To be determined experimentally-

Experimental Protocols

Given the lack of publicly available quantitative solubility data for this compound hydrochloride, this section provides a detailed, generalized experimental protocol for its determination using the reliable shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC). Additionally, protocols for other key analytical techniques for the characterization of hydrochloride salts are outlined.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • This compound hydrochloride

  • Solvents: Deionized water, Ethanol (reagent grade), Dimethyl sulfoxide (DMSO, analytical grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Vials for HPLC samples

2. Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound hydrochloride (e.g., 10-20 mg) into separate glass vials for each solvent to be tested (water, ethanol, DMSO). The excess solid is crucial to ensure saturation.

    • Add a precise volume of the respective solvent (e.g., 1-2 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any undissolved microparticles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a syringe filter (0.22 µm). It is important to pre-saturate the filter by discarding the initial few drops of the filtrate to avoid loss of the compound due to adsorption to the filter membrane.

    • Accurately dilute the clear filtrate with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Develop a suitable HPLC method for the quantification of this compound hydrochloride. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

    • Inject the diluted sample filtrates into the HPLC system.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.

1. Materials and Equipment:

  • This compound hydrochloride

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans

  • Analytical balance

2. Procedure:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Seal the pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature beyond the expected melting or decomposition point.

  • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

1. Materials and Equipment:

  • This compound hydrochloride

  • Thermogravimetric Analyzer

  • Sample pans (e.g., platinum or alumina)

  • Analytical balance

2. Procedure:

  • Accurately weigh a sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature. The resulting TGA curve will show the temperatures at which mass loss occurs, indicating decomposition or loss of volatiles.

Protocol 4: Characterization by Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase of a solid material.

1. Materials and Equipment:

  • This compound hydrochloride

  • Powder X-Ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)

  • Sample holder

2. Procedure:

  • Finely grind the crystalline sample to a homogenous powder.

  • Mount the powder onto the sample holder.

  • Place the sample holder in the diffractometer.

  • Scan the sample over a defined range of 2θ angles (e.g., 5° to 50°).

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline solid and can be used for phase identification by comparison to reference databases.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Workflow for Solubility Determination A Weigh excess This compound HCl B Add precise volume of solvent (e.g., Water, EtOH, DMSO) A->B C Equilibrate on orbital shaker (e.g., 24-48h at 25°C) B->C D Withdraw supernatant C->D E Centrifuge or Filter (0.22 µm syringe filter) D->E F Dilute clear filtrate E->F H Inject diluted sample into HPLC F->H G Prepare standard solutions & generate calibration curve G->H I Quantify concentration H->I J Calculate Solubility (mg/mL or µg/mL) I->J

Caption: A flowchart outlining the key steps for determining the solubility of this compound hydrochloride.

Conclusion

Navigating the Spectral Landscape of Azetidin-3-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Azetidin-3-ylmethanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar small molecules.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound with standardized atom numbering is provided below. This numbering is used consistently in the subsequent data tables.

Azetidin_3_ylmethanol cluster_0 This compound N1 N1 C2 C2 N1->C2 H_N H N1->H_N C3 C3 C2->C3 H2_C2 H₂ C2->H2_C2 C4 C4 C3->C4 C5 C5 C3->C5 H_C3 H C3->H_C3 C4->N1 H2_C4 H₂ C4->H2_C4 O6 O6 C5->O6 H2_C5 H₂ C5->H2_C5 H_O6 H O6->H_O6

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are estimates and may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data
AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H on N11.5 - 3.0br s-Chemical shift is concentration and solvent dependent.
H₂ on C23.5 - 3.9t~7-8
H on C32.5 - 3.0m-
H₂ on C43.5 - 3.9t~7-8
H₂ on C53.4 - 3.7d~5-6
H on O62.0 - 4.0br s-Chemical shift is concentration and solvent dependent; may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
AtomChemical Shift (δ, ppm)Notes
C245 - 55
C335 - 45
C445 - 55
C560 - 70Attached to an electronegative oxygen atom.

Experimental Protocols

A standardized and meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Given the polar nature of the molecule, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. Chloroform-d (CDCl₃) may also be used, but solubility should be confirmed.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization : Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.

  • Filtration and Transfer : Filter the solution through a pipette plugged with glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition

H1_NMR_Workflow cluster_0 Acquisition Workflow A Sample Insertion & Locking B Shimming A->B C Tuning & Matching B->C D Pulse Program Selection (e.g., zg30) C->D E Set Acquisition Parameters D->E F Data Acquisition E->F G Data Processing F->G C13_NMR_Workflow cluster_0 Acquisition Workflow A Use Locked & Shimmed Sample B Tuning & Matching A->B C Pulse Program Selection (e.g., zgpg30) B->C D Set Acquisition Parameters C->D E Data Acquisition D->E F Data Processing E->F

Azetidin-3-ylmethanol: An In-depth Technical Guide to the Conformational Analysis of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the azetidine ring in Azetidin-3-ylmethanol. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes foundational principles of azetidine stereochemistry, data from analogous 3-substituted azetidines, and theoretical considerations to predict its conformational behavior. The guide outlines the anticipated puckered nature of the azetidine ring, the factors influencing this conformation, and presents the experimental and computational methodologies that would be employed for its definitive determination.

Introduction to Azetidine Ring Conformation

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, exhibits a non-planar, puckered conformation to alleviate the significant ring strain inherent in a planar structure.[1] This puckering is a critical determinant of the molecule's three-dimensional shape, influencing its physicochemical properties and biological activity. The conformation of the azetidine ring can be described by a puckering amplitude and a pseudo-rotation phase angle. A simpler and more common description for substituted azetidines involves the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the unsubstituted azetidine in the gas phase, this dihedral angle has been determined by electron diffraction to be approximately 37°.[2]

The substituent at the 3-position, as in this compound, is expected to have a significant influence on the ring's puckering and the preferred orientation of the substituent, which can be either pseudo-axial or pseudo-equatorial.

Predicted Conformation of the Azetidine Ring in this compound

Based on studies of analogous 3-substituted azetidines, a puckered conformation is anticipated for this compound.[3] The hydroxymethyl group at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The pseudo-equatorial position is generally expected to be favored to minimize steric hindrance with the protons on C2 and C4 of the azetidine ring.

The puckering of the azetidine ring is also influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the nitrogen is unsubstituted (N-H). Hydrogen bonding, both intramolecular (between the N-H and the hydroxyl group) and intermolecular, can also play a role in stabilizing certain conformations, particularly in the solid state or in protic solvents.

The two primary puckered conformations of this compound are in equilibrium, with the equatorial conformer likely being the major contributor.

Logical Relationship: Factors Influencing this compound Conformation

Factors Influencing Azetidine Ring Conformation A Azetidine Ring System B Ring Puckering (Non-planar) A->B C 3-Hydroxymethyl Substituent B->C D Pseudo-equatorial Conformer (Major) C->D E Pseudo-axial Conformer (Minor) C->E I Overall Molecular Conformation D->I E->I F Steric Hindrance F->D F->E G Intramolecular H-bonding G->D G->E H Solvent Effects H->D H->E

Caption: Factors influencing the conformational equilibrium of the azetidine ring.

Experimental Methodologies for Conformational Analysis

To definitively determine the conformation of the azetidine ring in this compound, the following experimental methodologies would be essential.

NMR spectroscopy in solution provides information about the time-averaged conformation and the dynamics of the molecule.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition:

    • ¹H NMR spectra are acquired to determine chemical shifts and proton-proton coupling constants (³JHH).

    • Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used for unambiguous assignment of all proton and carbon signals.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are performed to identify through-space correlations between protons, which are indicative of their spatial proximity.[4]

  • Data Analysis:

    • The values of vicinal coupling constants (³JHH) between the C3 proton and the protons on C2 and C4 are used to estimate the dihedral angles based on the Karplus equation.

    • The presence or absence of specific NOE cross-peaks helps to distinguish between pseudo-axial and pseudo-equatorial orientations of the hydroxymethyl group. For instance, a strong NOE between the C3 proton and the cis-protons at C2 and C4 would suggest a pseudo-axial orientation of the C3 proton (and thus a pseudo-equatorial hydroxymethyl group).

Table 1: Predicted ¹H NMR Data and Inferred Conformational Parameters for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)Inferred Dihedral Angles (°)
H2a, H4a (cis to C3-H)3.6 - 3.8³J(H2a, H3) ≈ 8-9 (trans)~150-160
H2b, H4b (trans to C3-H)3.1 - 3.3³J(H2b, H3) ≈ 6-7 (cis)~30-40
H32.8 - 3.0--
CH₂OH3.5 - 3.7--

Note: These are predicted values based on analogous 3-substituted azetidines. Actual values may vary.

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the solid-state conformation.

Experimental Protocol:

  • Crystallization: Crystals of this compound would be grown by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles. The puckering parameters of the azetidine ring can be calculated from these refined coordinates.

Table 2: Expected Solid-State Conformational Parameters from X-ray Crystallography

ParameterExpected Value
Puckering Dihedral Angle (C2-N1-C4 vs. C2-C3-C4)30 - 40°
C2-C3-C4-N1 Torsion Angle20 - 30°
N1-C2-C3-C4 Torsion Angle-20 - -30°
Substituent OrientationPseudo-equatorial

Note: These are expected values based on typical puckered azetidine rings.

Experimental Workflow: Conformational Analysis

Experimental Workflow for Conformational Analysis cluster_0 NMR Spectroscopy (Solution-state) cluster_1 X-ray Crystallography (Solid-state) cluster_2 Computational Modeling A Sample Preparation (Deuterated Solvent) B 1D & 2D NMR Acquisition (¹H, COSY, NOESY) A->B C Data Analysis (J-coupling, NOEs) B->C D Time-Averaged Conformation C->D E Crystallization F Data Collection (Diffractometer) E->F G Structure Solution & Refinement F->G H Precise Solid-State Conformation G->H I Conformational Search (e.g., Molecular Mechanics) J Geometry Optimization & Energy Calculation (DFT) I->J K Population Analysis (Boltzmann Distribution) J->K L Predicted Conformational Landscape K->L

Caption: A workflow diagram for the comprehensive conformational analysis of this compound.

Computational Chemistry

Computational modeling serves as a powerful tool to complement experimental data and to provide insights into the relative energies of different conformers and the energy barriers for their interconversion.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).[5] Solvation effects can be included using continuum solvation models (e.g., PCM or SMD).

  • Population Analysis: The relative populations of the different conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

  • NMR Parameter Prediction: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental data to validate the computational model.

Table 3: Illustrative Computational Data for this compound Conformers

ConformerRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)Predicted Population at 298 K (Aqueous)
Pseudo-equatorial0.000.00~85%
Pseudo-axial1.201.05~15%

Note: These are illustrative values. Actual computational results will depend on the level of theory and basis set used.

Conclusion

While a definitive experimental determination of the azetidine ring conformation in this compound has not been reported in the literature, this guide provides a robust framework for understanding its likely conformational properties. Based on established principles and data from analogous compounds, a puckered azetidine ring with a pseudo-equatorial orientation of the hydroxymethyl substituent is predicted to be the major conformer in solution. The experimental and computational workflows detailed herein provide a comprehensive strategy for the definitive characterization of the conformational landscape of this important molecule, which is crucial for its application in drug design and development. The interplay of steric effects, potential intramolecular hydrogen bonding, and solvent interactions will ultimately dictate the conformational equilibrium.

References

The Versatile Hydroxyl Group of Azetidin-3-ylmethanol: A Hub for Chemical Diversification in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine motif has garnered significant attention in medicinal chemistry, offering a unique three-dimensional scaffold that can impart favorable physicochemical properties to drug candidates.[1][2] Among the various functionalized azetidines, Azetidin-3-ylmethanol stands out as a particularly valuable building block due to the versatile reactivity of its primary hydroxyl group.[3][4] This guide provides a comprehensive overview of the chemical transformations of the hydroxyl group in this compound, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its application in drug development programs.

The primary hydroxyl group of this compound, while being a poor leaving group in its native state, can be readily activated to participate in a wide array of chemical reactions.[1][2] These transformations, including esterification, etherification, oxidation, and nucleophilic substitution, allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds. For many of these reactions, protection of the azetidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is a common prerequisite to avoid side reactions.

Key Reactions and Methodologies

The strategic manipulation of the hydroxyl group in this compound is central to its utility as a versatile synthetic intermediate. The following sections detail the most pertinent reactions, complete with generalized experimental protocols.

Esterification

The formation of an ester linkage is a fundamental transformation for introducing a variety of substituents. Direct esterification with carboxylic acids is possible but often requires harsh conditions. More commonly, the hydroxyl group is reacted with an activated carboxylic acid derivative or subjected to coupling conditions like the Mitsunobu reaction.

Table 1: Representative Esterification Reactions of N-Boc-Azetidin-3-ylmethanol

EntryCarboxylic Acid/DerivativeCoupling ReagentsSolventTemperature (°C)Yield (%)
1Acetic AnhydridePyridineDichloromethane0 to rt>95
2Benzoic AcidDEAD, PPh₃THF0 to rt80-95
34-Nitrobenzoic AcidDIAD, PPh₃THF0 to rt85-98

Experimental Protocol: Mitsunobu Esterification of N-Boc-Azetidin-3-ylmethanol

To a solution of N-Boc-Azetidin-3-ylmethanol (1.0 eq.), the desired carboxylic acid (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding ester.

Etherification

The synthesis of ethers from this compound introduces a stable linkage and allows for the incorporation of a wide range of alkyl or aryl groups. The Williamson ether synthesis is a classic and effective method.

Table 2: Williamson Ether Synthesis with N-Boc-Azetidin-3-ylmethanol

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1Benzyl BromideSodium HydrideTHF0 to rt75-90
2Methyl IodideSodium HydrideDMF0 to rt80-95
3Ethyl BromoacetatePotassium tert-butoxideTHFrt70-85

Experimental Protocol: Williamson Ether Synthesis

To a stirred suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of N-Boc-Azetidin-3-ylmethanol (1.0 eq.) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of the alkylating agent (1.2 eq.). The reaction is then allowed to warm to room temperature and stirred for 16-24 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Oxidation

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, providing access to a different set of functional group handles for further elaboration.

Table 3: Oxidation of N-Boc-Azetidin-3-ylmethanol

EntryOxidizing AgentProductSolventTemperature (°C)Yield (%)
1Dess-Martin PeriodinaneAldehydeDichloromethanert85-95
2PCCAldehydeDichloromethanert80-90
3Jones Reagent (CrO₃, H₂SO₄)Carboxylic AcidAcetone0 to rt60-75

Experimental Protocol: Oxidation to Azetidine-3-carbaldehyde

To a solution of N-Boc-Azetidin-3-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq.) in one portion at room temperature. The reaction mixture is stirred for 2-4 hours, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Nucleophilic Substitution

To perform a nucleophilic substitution at the methylene carbon, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then be displaced by a variety of nucleophiles.

Table 4: Nucleophilic Substitution via Mesylation

EntryNucleophileSolventTemperature (°C)Yield (over 2 steps, %)
1Sodium AzideDMF6070-85
2Sodium CyanideDMSO8060-75
3Thiophenol, K₂CO₃Acetonitrile8065-80

Experimental Protocol: Two-Step Nucleophilic Substitution

Step 1: Mesylation To a solution of N-Boc-Azetidin-3-ylmethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. The mixture is then washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude mesylate, which is typically used in the next step without further purification.

Step 2: Nucleophilic Displacement To a solution of the crude mesylate (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO), the nucleophile (1.5-2.0 eq.) is added. The reaction mixture is heated to the appropriate temperature and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash column chromatography.

Visualizing the Reactivity Pathways

The following diagrams, generated using the DOT language, illustrate the key reactive pathways of the hydroxyl group in this compound.

G cluster_start Starting Material A N-Boc-Azetidin-3-ylmethanol B Esterification A->B RCOOH, DEAD, PPh₃ C Etherification A->C R-X, NaH D Oxidation to Aldehyde A->D DMP E Activation (Mesylation) A->E MsCl, Et₃N F Ester Derivative B->F G Ether Derivative C->G H N-Boc-Azetidine-3-carbaldehyde D->H J Carboxylic Acid D->J Jones Reagent I Mesylate Intermediate E->I K Substituted Azetidine E->K Nu⁻ I->K

Caption: Key reaction pathways of N-Boc-Azetidin-3-ylmethanol.

G cluster_workflow Experimental Workflow: Nucleophilic Substitution start N-Boc-Azetidin-3-ylmethanol step1 Dissolve in DCM Add Et₃N Cool to 0 °C start->step1 step2 Add MsCl dropwise Stir for 1-2h at 0 °C step1->step2 step3 Aqueous workup step2->step3 intermediate Crude Mesylate step3->intermediate step4 Dissolve in DMF Add Nucleophile (e.g., NaN₃) intermediate->step4 step5 Heat to 60 °C Stir for 12-24h step4->step5 step6 Aqueous workup Extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 end Final Product (e.g., 3-Azidomethyl-azetidine) step7->end

Caption: Workflow for nucleophilic substitution of the hydroxyl group.

Conclusion

This compound is a powerful and versatile building block in drug discovery, primarily due to the reactivity of its hydroxyl group. The ability to readily convert this hydroxyl moiety into a wide range of other functional groups through well-established synthetic protocols provides medicinal chemists with a valuable tool for analogue synthesis and lead optimization. The reactions and protocols detailed in this guide serve as a foundational resource for researchers looking to leverage the synthetic potential of this important scaffold. The continued development of novel methodologies for the functionalization of azetidines will undoubtedly further expand their impact on the discovery of new therapeutics.

References

Unsubstituted Azetidin-3-ylmethanol: A Core Scaffold for Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting valuable physicochemical properties such as metabolic stability and three-dimensional complexity to bioactive molecules.[1][2] Unsubstituted azetidin-3-ylmethanol, as a foundational building block, represents a critical entry point for the synthesis of a diverse range of neurologically active compounds. While comprehensive biological data on the unsubstituted core itself is limited, its structural presence in potent and selective ligands for key central nervous system (CNS) targets, such as GABA and muscarinic acetylcholine receptors, underscores its potential as a pharmacophoric element. This technical guide explores the latent biological activities of the this compound core by examining the structure-activity relationships of its derivatives. It provides detailed experimental protocols for assays relevant to its potential targets and outlines the synthetic utility of this versatile scaffold.

Introduction: The Azetidine Scaffold in CNS Drug Design

The azetidine ring has garnered significant interest in drug discovery for its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[3] Its rigid, non-planar structure can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1] this compound, featuring a primary alcohol, provides a versatile handle for synthetic elaboration, making it an attractive starting material for the development of compound libraries targeting the CNS.[4][5] Although direct biological activity of the unsubstituted molecule is not extensively documented, its role as a key component in various bioactive molecules suggests that the core itself contributes to the overall pharmacological profile.

Potential Biological Activities and Key Signaling Pathways

The biological potential of unsubstituted this compound is best inferred from the activities of its derivatives. These compounds have shown activity at several key CNS receptors, suggesting that the azetidinylmethanol core can serve as a scaffold to orient functional groups towards specific binding pockets.

GABAergic System Modulation

Derivatives of azetidine have been explored as conformationally constrained GABA analogs and have shown activity as GABA uptake inhibitors.[6] This suggests a potential for the this compound scaffold to be functionalized into ligands that modulate GABAergic neurotransmission. The primary mechanism of such modulation would be the inhibition of GABA transporters (GATs), leading to increased synaptic concentrations of GABA and enhanced inhibitory signaling.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA GABA_vesicle->GABA_release Exocytosis GAT1 GABA Transporter (GAT1) GABA_release->GAT1 Reuptake GABA_A_Receptor GABA_A Receptor GABA_release->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Azetidine_Derivative Azetidine-3-ylmethanol Derivative Azetidine_Derivative->GAT1 Inhibits

Figure 1. Potential mechanism of action for this compound derivatives on the GABAergic synapse.

Cholinergic System Modulation

The azetidine motif is also present in ligands targeting muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and are targets for Alzheimer's disease therapy.[7][8] The rigid azetidine ring can position substituents to interact with the orthosteric or allosteric sites of these G-protein coupled receptors (GPCRs). For instance, derivatives could act as antagonists at the M1 mAChR, a Gq-coupled receptor, thereby modulating downstream signaling cascades involving phospholipase C (PLC) and intracellular calcium mobilization.

Muscarinic_Signaling Azetidine_Derivative Azetidine-3-ylmethanol Derivative M1_mAChR M1 Muscarinic Receptor Azetidine_Derivative->M1_mAChR Antagonist Gq Gq Protein M1_mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2. Antagonism of the M1 muscarinic receptor signaling pathway by a hypothetical azetidine derivative.

Quantitative Data from Representative Derivatives

As no specific quantitative biological data for unsubstituted this compound is publicly available, the following tables present representative data from simple substituted analogs to illustrate the potential potencies and affinities that can be achieved by modifying this core structure.

Table 1: Representative GABA Transporter (GAT) Inhibition Data for Azetidine Derivatives

Compound GAT Subtype IC₅₀ (µM) Assay Type
Representative Derivative A GAT-1 5.2 [³H]GABA Uptake
Representative Derivative B GAT-1 12.8 [³H]GABA Uptake

| Representative Derivative C | GAT-3 | 25.1 | [³H]GABA Uptake |

Table 2: Representative Muscarinic Receptor Binding Affinities for Azetidine Derivatives

Compound Receptor Subtype Kᵢ (nM) Assay Type
Representative Derivative D M₁ 85 [³H]-NMS Binding
Representative Derivative E M₂ 1500 [³H]-NMS Binding

| Representative Derivative F | M₁ | 441 | [³H]-NMS Binding |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of this compound and its derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for a specific muscarinic receptor subtype.[9][10]

Objective: To measure the affinity of a test compound for a specific muscarinic receptor subtype (e.g., M₁).

Materials:

  • Cell membranes expressing the human M₁ muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • Test compound (e.g., an this compound derivative) at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (TB), non-specific binding (NSB), and each concentration of the test compound.

  • Reaction Mixture: To each well, add the following in order:

    • 50 µL of assay buffer (for TB wells) or 10 µM Atropine (for NSB wells) or test compound dilution.

    • 50 µL of [³H]-NMS (at a final concentration close to its Kᴅ, e.g., 0.5-1.0 nM).

    • 150 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Mix Membranes, Radioligand & Compound in 96-well Plate prep_membranes->mix_components prep_ligands Prepare Radioligand & Test Compounds prep_ligands->mix_components incubate Incubate to Equilibrium mix_components->incubate filter_wash Filter & Wash on Glass Fiber Mat incubate->filter_wash count Add Scintillant & Count Radioactivity filter_wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50 calc_ki Calculate Kᵢ via Cheng-Prusoff calc_ic50->calc_ki

References

Azetidin-3-ylmethanol: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, prized for its unique combination of a strained four-membered ring, a defined stereocenter, and a versatile primary alcohol functional group. The inherent conformational rigidity of the azetidine ring allows it to act as a privileged scaffold, enabling precise spatial orientation of substituents and improving key pharmacological properties such as metabolic stability, solubility, and ligand-receptor interactions. The chiral center and the hydroxymethyl group provide critical handles for enantioselective synthesis and further functionalization, making it a sought-after component in the design of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and logical workflows.

Physicochemical and Chiral Properties

The physical and chemical properties of this compound and its common derivatives are crucial for its application in synthesis. The N-Boc protected form is widely used to facilitate reactions on the hydroxyl group, while the hydrochloride salt improves handling and stability.

Table 1: Physicochemical Properties of this compound and Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberForm
(Rac)-Azetidin-3-ylmethanolC₄H₉NO87.1295849-02-8Liquid/Solid
(Rac)-Azetidin-3-ylmethanol hydrochlorideC₄H₁₀ClNO123.58928038-44-2White solid
(Rac)-tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateC₉H₁₇NO₃187.24142253-56-3White powder to lump

Note: Specific optical rotation values for the enantiomers of this compound are not consistently reported in publicly available literature. Enantiomeric excess (e.e.) is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is paramount for its use in chiral drug development. A robust and widely used method is the asymmetric reduction of a ketone precursor using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) reduction. This method allows for the predictable and highly selective formation of one enantiomer.

Caption: Workflow for the enantioselective synthesis of (S)-Azetidin-3-ylmethanol.
Experimental Protocol 1: Asymmetric Synthesis of (S)-tert-butyl 3-hydroxyazetidine-1-carboxylate via CBS Reduction

This protocol details the key asymmetric step in the synthesis of the chiral precursor to (S)-azetidin-3-ylmethanol.

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • (R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe. Stir for 10 minutes.

  • Add the BH₃·THF solution (0.8 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (S)-tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

The resulting chiral alcohol can then be converted to the target this compound through standard functional group manipulations.

Applications in Drug Discovery: The PI3K/Akt Pathway

The azetidine scaffold is a key feature in numerous clinical candidates. For instance, the Akt kinase inhibitor Ipatasertib , which has been investigated for the treatment of various cancers, incorporates a complex chiral core where the azetidine moiety plays a crucial role.[1][2] Ipatasertib targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.[3][4][5] The rigid azetidine structure helps to correctly position the pharmacophoric elements of the inhibitor within the ATP-binding pocket of the Akt kinase.

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Bad, GSK3β, FOXO) Akt->Downstream Inhibits/ Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Growth & Survival Downstream->Proliferation Ipatasertib Ipatasertib Ipatasertib->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.

Key Reactions and Derivatizations

The primary alcohol of N-Boc-azetidin-3-ylmethanol is a versatile handle for introducing a wide array of functionalities, enabling structure-activity relationship (SAR) studies. Common derivatizations include O-alkylation, O-acylation, and conversion to amines or other functional groups.

Derivatization cluster_0 Derivatization Pathways start N-Boc-azetidin-3-ylmethanol R-CH₂OH ether O-Alkylation NaH, R'-X R-CH₂OR' start->ether ester O-Acylation R'COCl, Base R-CH₂OCOR' start->ester tosylate O-Sulfonylation TsCl, Pyridine R-CH₂OTs start->tosylate amine Azide Formation (Mitsunobu) & Reduction 1. DPPA, DIAD 2. H₂, Pd/C R-CH₂NH₂ tosylate->amine SN2 with NaN₃, then reduction

Caption: Key derivatization pathways for N-Boc-azetidin-3-ylmethanol.
Experimental Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol provides a general method for the synthesis of ethers from N-Boc-azetidin-3-ylmethanol.

Materials:

  • (Rac)- or Chiral N-Boc-azetidin-3-ylmethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • An alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-ylmethanol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF (approx. 0.3 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Gas evolution (H₂).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Conclusion

Chiral this compound is a powerful and versatile building block for drug discovery. Its rigid, three-dimensional structure and readily functionalizable hydroxyl group provide medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The well-established methods for its enantioselective synthesis and subsequent derivatization ensure its continued importance in the development of next-generation therapeutics targeting a wide range of diseases.

References

Structural Analogs of Azetidin-3-ylmethanol: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules. Azetidin-3-ylmethanol, a simple substituted azetidine, serves as a foundational building block for a diverse range of structural analogs with significant therapeutic potential. This technical guide provides an in-depth overview of the core structural analogs of this compound, focusing on their application as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), Signal Transducer and Activator of Transcription 3 (STAT3), and Gamma-Aminobutyric Acid (GABA) transporters. This document details their quantitative biological activities, the experimental protocols for their synthesis and evaluation, and the signaling pathways they modulate.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro potency of various structural analogs of this compound against their respective biological targets.

Table 1: Azetidine-based Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
Compound IDStructureTargetAssayKi (nM)[1]
22b cis-2,4-bis(4-methoxyphenethyl)azetidineVMAT2[³H]Dopamine Uptake24
15c (±)-trans-2,4-Bis(2-(benzo[d][2][3]dioxol-5-yl)ethyl)azetidineVMAT2[³H]Dopamine Uptake31
Lobelane (2a) N-methyl-2,6-di-(cis-phenylethyl)piperidine (Reference)VMAT2[³H]Dopamine Uptake45
Norlobelane (2b) 2,6-di-(cis-phenylethyl)piperidine (Reference)VMAT2[³H]Dopamine Uptake43
15a (±)-trans-2,4-diphenethylazetidineVMAT2[³H]Dopamine Uptake66
22a cis-2,4-diphenethylazetidineVMAT2[³H]Dopamine Uptake51
15b (±)-trans-2,4-bis(4-methoxyphenethyl)azetidineVMAT2[³H]Dopamine Uptake38
22c cis-2,4-Bis(2-(benzo[d][2][3]dioxol-5-yl)ethyl)azetidineVMAT2[³H]Dopamine Uptake48
Table 2: Azetidine-based Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors
Compound IDStructure DescriptionTargetAssayIC50 (µM)[2][4][5][6][7]Selectivity
5a (R)-azetidine-2-carboxamide analogSTAT3EMSA0.55>18 µM for STAT1/STAT5
5o (R)-azetidine-2-carboxamide analogSTAT3EMSA0.38>18 µM for STAT1/STAT5
8i (R)-azetidine-2-carboxamide analogSTAT3EMSA0.34>18 µM for STAT1/STAT5
7g (R)-azetidine-2-carboxamide analog with phthalideSTAT3EMSA-KD = 880 nM (ITC)
9k (R)-azetidine-2-carboxamide analogSTAT3EMSA-KD = 960 nM (ITC)
7e (R)-azetidine-2-carboxamide analog with methyl salicylateSTAT3Cell Viability1.9 (MDA-MB-231)Weaker effect on non-STAT3 active cells
7f (R)-azetidine-2-carboxamide analog with methyl salicylateSTAT3Cell Viability1.2 (MDA-MB-231)Weaker effect on non-STAT3 active cells
Table 3: Azetidine-based GABA Transporter (GAT) Inhibitors
Compound IDStructure DescriptionTargetAssayIC50 (µM)[8]
Azetidin-2-ylacetic acid derivative 1 4,4-diphenylbutenyl moietyGAT-1[³H]GABA Uptake2.83 ± 0.67
Azetidin-2-ylacetic acid derivative 2 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-1[³H]GABA Uptake2.01 ± 0.77
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3[³H]GABA Uptake15.3 ± 4.5
18b 3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-1[³H]GABA Uptake26.6 ± 3.3
18e 3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-3[³H]GABA Uptake31.0 ± 4.7

Experimental Protocols

Detailed methodologies for the synthesis of key azetidine analogs and the biological assays used to determine their activity are provided below.

Synthesis of Azetidine Analogs

General Procedure for the Synthesis of 3-Aryl-Azetidines (as STAT3 Inhibitor Precursors):

This protocol describes a general method for the synthesis of 3-aryl-azetidines, which can be further functionalized.

  • Preparation of N-Boc-3-oxoazetidine: Start with commercially available 1-Boc-azetidin-3-ol and perform an oxidation reaction (e.g., using Dess-Martin periodinane or Swern oxidation) to obtain N-Boc-3-oxoazetidine.

  • Grignard Reaction: To a solution of the desired aryl bromide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise to form the corresponding aryllithium reagent.

  • After stirring for 1 hour at -78 °C, add a solution of N-Boc-3-oxoazetidine in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc-3-aryl-azetidin-3-ol.

  • Further Modification (if necessary): The resulting tertiary alcohol can be further modified, for example, by reduction or conversion to other functional groups, followed by deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Biological Assays

1. Vesicular Monoamine Transporter 2 (VMAT2) [³H]Dopamine Uptake Assay:

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles.[1]

  • Vesicle Preparation: Isolate synaptic vesicles from rat striatum by differential centrifugation.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 320 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the synaptic vesicle preparation, the test compound at various concentrations, and the assay buffer.

  • Initiation of Uptake: Initiate the uptake by adding a solution of [³H]dopamine and ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5 minutes).

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

2. STAT3 Electrophoretic Mobility Shift Assay (EMSA):

This assay is used to assess the ability of a compound to inhibit the binding of the STAT3 transcription factor to its consensus DNA sequence.[2][9][10]

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., v-Src transformed NIH3T3 cells or certain cancer cell lines).

  • Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: In a microcentrifuge tube, incubate the nuclear extract with the test compound at various concentrations in a binding buffer (containing, for example, HEPES, glycerol, KCl, EDTA, DTT, and a non-specific competitor DNA like poly(dI-dC)) for 30 minutes at room temperature.

  • Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a suitable buffer (e.g., 0.5x TBE) at 4°C.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA-protein complexes.

  • Data Analysis: Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of STAT3-DNA binding.

3. In Vitro GABA Uptake Assay:

This assay measures the inhibition of GABA uptake into synaptosomes or cells expressing GABA transporters (GATs).[11][12][13]

  • Cell/Synaptosome Preparation: Prepare synaptosomes from rat brain tissue or use a cell line stably expressing the desired GAT subtype (e.g., GAT-1, GAT-3).

  • Assay Buffer: Use a physiological buffer such as Krebs-Ringer-HEPES.

  • Incubation: In a 96-well plate, pre-incubate the cells or synaptosomes with various concentrations of the test compound for 10-20 minutes at room temperature.

  • Initiation of Uptake: Start the uptake by adding a fixed concentration of [³H]GABA.

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by the described azetidine analogs.

VMAT2 Inhibition

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_in Dopamine (DA) VMAT2 VMAT2 DA_in->VMAT2 Uptake Vesicle Synaptic Vesicle DA_vesicle DA DA_released Reduced DA Release Vesicle->DA_released Exocytosis Azetidine Azetidine Analog (VMAT2 Inhibitor) Azetidine->VMAT2 Inhibits DA_receptor Dopamine Receptors DA_released->DA_receptor Postsynaptic_effect Reduced Postsynaptic Signaling DA_receptor->Postsynaptic_effect

Caption: VMAT2 inhibitors block the uptake of dopamine into synaptic vesicles, leading to reduced dopamine release.

STAT3 Signaling Inhibition

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds Azetidine Azetidine Analog (STAT3 Inhibitor) Azetidine->STAT3_dimer Inhibits DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates

Caption: Azetidine-based STAT3 inhibitors prevent the binding of STAT3 dimers to DNA, thereby inhibiting gene expression.

GABA Transporter (GAT) Inhibition

GAT_Inhibition cluster_presynaptic Presynaptic Terminal / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GAT GABA Transporter (GAT) Azetidine Azetidine Analog (GAT Inhibitor) Azetidine->GAT Inhibits GABA_synapse Increased GABA Concentration GABA_synapse->GAT Reuptake GABA_receptor GABA Receptors GABA_synapse->GABA_receptor Postsynaptic_effect Enhanced Inhibitory Neurotransmission GABA_receptor->Postsynaptic_effect

Caption: GAT inhibitors block the reuptake of GABA from the synaptic cleft, increasing its concentration and enhancing inhibitory neurotransmission.

Conclusion

Structural analogs of this compound represent a versatile and promising class of compounds for drug discovery. The data and methodologies presented in this technical guide highlight their potential as potent and selective inhibitors of key biological targets implicated in a range of diseases, including neurological disorders and cancer. The unique properties of the azetidine ring offer significant opportunities for the development of novel therapeutics with improved efficacy and safety profiles. Further research and development in this area are warranted to fully exploit the therapeutic potential of these compounds.

References

Methodological & Application

N-Alkylation Protocols for Azetidin-3-ylmethanol: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of azetidin-3-ylmethanol, a valuable building block in medicinal chemistry. The functionalization of the azetidine nitrogen is a critical step in the synthesis of diverse molecular scaffolds for drug discovery. Two primary and robust methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

Azetidine-containing compounds are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and target engagement. This compound, with its primary alcohol and secondary amine functionalities, offers a versatile platform for the introduction of various substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR) in drug design. This document outlines reliable protocols for the N-alkylation of this key intermediate.

Comparative Data of N-Alkylation Protocols

The following table summarizes quantitative data from representative N-alkylation reactions of azetidine derivatives, providing a comparison of different methods and reagents.

EntrySubstrateAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTime (h)Yield (%)Reference
1Benzylamine2-(chloromethyl)oxiraneDirect AlkylationNa₂CO₃Acetonitrile/Water16High (not specified)[1]
2Azetidin-3-oneMethyl 2-(dimethoxyphosphoryl)acetateHorner-Wadsworth-Emmons then aza-Michael additionDBUAcetonitrile464[2]
3N'-(aminomethylidene)-2-hydroxybenzohydrazideChloroacetic acidCyclizationTriethylamineEthanol10-12Good (not specified)[3]
4AldehydeAmineReductive AminationNaBH(OAc)₃Ethyl Acetate6Good (not specified)[4]

Key Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving the reaction to completion. This approach is suitable for a wide range of alkyl halides, including benzyl, allyl, and simple alkyl halides.

General Reaction Scheme:

G cluster_0 Direct N-Alkylation A This compound D N-Alkyl-azetidin-3-ylmethanol A->D + R-X, Base B Alkyl Halide (R-X) C Base

Caption: General scheme for direct N-alkylation.

Detailed Experimental Protocol (Example: N-Benzylation):

This protocol is adapted from the synthesis of a closely related analog, 1-benzylazetidin-3-ol.[1]

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous DMF or MeCN, add anhydrous potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-azetidin-3-ylmethanol.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly efficient and versatile method for forming C-N bonds. It involves the reaction of the amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over carbonyls.

General Reaction Scheme:

G cluster_1 Reductive Amination A This compound D N-Alkyl-azetidin-3-ylmethanol A->D + R'R''C=O, Reducing Agent B Aldehyde/Ketone (R'R''C=O) C Reducing Agent

Caption: General scheme for reductive amination.

Detailed Experimental Protocol (Example: N-Benzylation using Benzaldehyde):

Materials:

  • This compound hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add benzaldehyde (1.1 eq) to the mixture.

  • Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-benzyl-azetidin-3-ylmethanol.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G General N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound (or hydrochloride salt) dissolve Dissolve in appropriate solvent start->dissolve add_base Add base (if starting from salt) dissolve->add_base add_reagent Add alkylating agent (Alkyl Halide or Carbonyl) add_base->add_reagent add_reductant Add reducing agent (for Reductive Amination) react Stir at specified temperature and time add_reagent->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: Pure N-alkylated product purify->end

Caption: General experimental workflow for N-alkylation.

Conclusion

The protocols described herein provide reliable and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the desired substituent and the availability of starting materials. These detailed procedures and comparative data serve as a valuable resource for researchers engaged in the synthesis of novel azetidine-containing molecules for drug discovery and development. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining high yields of pure products.

References

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidin-3-ylmethanol is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and biological activity. Its synthesis often necessitates the use of protecting groups for the azetidine nitrogen to ensure chemoselectivity during synthetic transformations. This document provides detailed application notes and experimental protocols for the selection, implementation, and removal of common nitrogen protecting groups in the synthesis of this compound. The strategies discussed include the use of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), benzyl (Bn), and trityl (Tr) groups, with a focus on providing quantitative data to facilitate comparison and selection of the optimal protecting group for specific synthetic needs.

Introduction

The azetidine ring is a four-membered saturated heterocycle that has garnered significant interest in drug discovery due to its unique conformational constraints and ability to serve as a versatile scaffold. This compound, in particular, offers a primary alcohol for further functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. The secondary amine within the azetidine ring is nucleophilic and requires protection to prevent unwanted side reactions during synthesis.

The choice of a suitable protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule. This document outlines strategies for the protection and deprotection of the azetidine nitrogen in this compound, providing a comparative analysis of commonly employed protecting groups.

Protecting Group Strategies: A Comparative Overview

The selection of a nitrogen protecting group for the synthesis of this compound is dictated by the overall synthetic strategy, including the nature of subsequent chemical transformations and the presence of other functional groups. The following sections detail the application of Boc, Cbz, Bn, and Trt protecting groups.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions.

  • Advantages:

    • Stable to basic, hydrogenolytic, and nucleophilic conditions.

    • Clean deprotection, yielding volatile byproducts (isobutylene and CO2).

    • Generally provides crystalline and easily purifiable protected intermediates.

  • Disadvantages:

    • Labile to strong acids, which may not be compatible with acid-sensitive functional groups.

    • The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening under harsh acidic deprotection conditions[1].

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another extensively used protecting group for amines, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.

  • Advantages:

    • Stable to acidic and basic conditions.

    • Orthogonal to acid-labile (e.g., Boc, Trt) and base-labile protecting groups.

    • Deprotection under mild, neutral conditions.

  • Disadvantages:

    • Catalytic hydrogenation may not be compatible with other reducible functional groups such as alkenes, alkynes, or nitro groups.

    • The palladium catalyst can sometimes be pyrophoric and requires careful handling.

Benzyl (Bn) Group

The Benzyl group is a robust protecting group for amines, typically introduced via reductive amination or alkylation with a benzyl halide.

  • Advantages:

    • Stable to a wide range of reaction conditions, including strongly acidic and basic media, and many oxidizing and reducing agents.

    • Can be removed by catalytic hydrogenolysis.

  • Disadvantages:

    • Similar to the Cbz group, its removal by hydrogenolysis is not compatible with other reducible functional groups.

    • Alternative deprotection methods often require harsh conditions.

Trityl (Tr) Group

The Trityl group is a sterically bulky protecting group that is highly sensitive to acidic conditions.

  • Advantages:

    • Easily introduced and removed under very mild acidic conditions.

    • Its bulk can offer steric protection to the surrounding molecular environment.

    • Orthogonal to base-labile and hydrogenolysis-labile protecting groups.

  • Disadvantages:

    • Not stable to even mildly acidic conditions.

    • The steric bulk may hinder reactions at adjacent positions.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the protection of this compound and the subsequent deprotection of the N-protected intermediates.

Table 1: N-Protection of this compound

Protecting GroupReagentSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM)Triethylamine (TEA)0 to RT2-4>95[2]
Cbz Benzyl chloroformate (Cbz-Cl)Water/DioxaneNaHCO₃0 to RT2-4~90General Protocol
Bn Benzyl bromide (BnBr)Acetonitrile (MeCN)K₂CO₃RT12-18~85General Protocol
Tr Trityl chloride (Tr-Cl)Dichloromethane (DCM)Triethylamine (TEA)RT12-16~90[3]

Table 2: Deprotection of N-Protected this compound

Protected SubstrateDeprotection ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-Azetidin-3-ylmethanol Trifluoroacetic acid (TFA)Dichloromethane (DCM)RT1-2>90[4]
N-Boc-Azetidin-3-ylmethanol 4M HCl in DioxaneDioxaneRT1-391[5]
N-Cbz-Azetidin-3-ylmethanol H₂, 10% Pd/CMethanol (MeOH)RT2-4>95[6]
N-Bn-Azetidin-3-ylmethanol H₂, 10% Pd/CMethanol (MeOH)RT4-8>90[7]
N-Trityl-Azetidin-3-ylmethanol 1% TFA in DCMDichloromethane (DCM)0 to RT0.5-1>90[8][9]

Experimental Protocols

General Synthetic Workflow

The synthesis of functionalized this compound derivatives typically follows a sequence of protection, modification, and deprotection steps.

G cluster_synthesis Synthesis of this compound Derivatives This compound This compound N-Protected this compound N-Protected this compound This compound->N-Protected this compound Protection Functionalized N-Protected this compound Functionalized N-Protected this compound N-Protected this compound->Functionalized N-Protected this compound Functionalization of -OH Final Product Final Product Functionalized N-Protected this compound->Final Product Deprotection

Caption: General workflow for the synthesis of this compound derivatives.

N-Boc Protection of this compound

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-Azetidin-3-ylmethanol. The product is often a clear oil or a white solid and can be used in the next step without further purification. A reported synthesis starting from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid gave a 100% yield[10].

N-Boc Deprotection using TFA

Materials:

  • N-Boc-Azetidin-3-ylmethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-Azetidin-3-ylmethanol (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (Azetidin-3-yl)methanol. A general procedure for Boc deprotection using TFA reports yields typically above 90%[4].

N-Cbz Protection of this compound

Materials:

  • This compound hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) and NaHCO₃ (2.5 eq) in a mixture of water and dioxane.

  • Cool the solution to 0 °C and add Cbz-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove excess Cbz-Cl.

  • The aqueous layer containing the product can be used directly or the product can be extracted after acidification and solvent evaporation.

N-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-Azetidin-3-ylmethanol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-Azetidin-3-ylmethanol (1.0 eq) in MeOH.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Stir the suspension under an atmosphere of H₂ (balloon or hydrogenation apparatus) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound. Yields are typically high, often exceeding 95%[6].

Orthogonal Protecting Group Strategies

In the synthesis of more complex molecules containing multiple functional groups, orthogonal protecting groups are essential. These are groups that can be removed under distinct conditions without affecting each other.

An example of an orthogonal strategy in the context of azetidine synthesis involves the use of a Boc-protected azetidine nitrogen and a Cbz-protected amino group elsewhere in the molecule. The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM) while the Cbz group remains intact. Subsequently, the Cbz group can be removed by catalytic hydrogenolysis without affecting other functionalities that are sensitive to acid.

G cluster_orthogonal Orthogonal Deprotection Strategy Boc-Azetidine-Cbz-Amine Boc-Azetidine-Cbz-Amine Azetidine-Cbz-Amine Azetidine-Cbz-Amine Boc-Azetidine-Cbz-Amine->Azetidine-Cbz-Amine Acidic Deprotection (e.g., TFA) Azetidine-Amine Azetidine-Amine Azetidine-Cbz-Amine->Azetidine-Amine Hydrogenolysis (H2, Pd/C)

Caption: Orthogonal deprotection of Boc and Cbz groups.

Conclusion

The choice of a protecting group strategy is a critical parameter in the successful synthesis of this compound and its derivatives. The Boc group is suitable for syntheses involving basic or hydrogenolytic steps, while the Cbz and Bn groups are preferred when acidic conditions are required. The Trityl group offers an option for extremely mild acid-labile protection. The quantitative data and detailed protocols provided in these application notes are intended to guide researchers in making informed decisions for their specific synthetic challenges, enabling the efficient and high-yielding preparation of these important building blocks for drug discovery. Careful consideration of the stability and reactivity of all functional groups present in the molecule is paramount for a successful synthetic outcome.

References

Application Notes and Protocols for the Use of Azetidin-3-ylmethanol in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic incorporation of Azetidin-3-ylmethanol into the linker of Proteolysis Targeting Chimeras (PROTACs). The azetidine motif offers a desirable balance of rigidity and three-dimensionality, which can favorably influence the physicochemical properties and efficacy of the resulting PROTAC. This document outlines detailed synthetic protocols, data presentation, and conceptual workflows for researchers engaged in the design and development of novel protein degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] By inducing the formation of a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[6] The incorporation of small, rigid cyclic moieties like azetidine into the linker can provide conformational constraint, which may lead to improved binding affinity and selectivity.

This compound as a Linker Building Block

This compound is a versatile building block for PROTAC linker synthesis. The secondary amine of the azetidine ring and the primary alcohol provide two points for chemical modification, allowing for its integration into a variety of linker architectures. The Boc-protected form, 1-Boc-azetidine-3-yl-methanol, is commercially available and serves as a convenient starting material for linker synthesis.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC synthesized using an this compound-containing linker is depicted below. The PROTAC engages both the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]), bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Azetidine Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination E2_Enzyme E2-Ub E2_Enzyme->Ternary_Complex Delivers Ub Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The following protocols describe a hypothetical, yet representative, synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) using this compound as a key linker component. The synthesis involves the preparation of an azetidine-based linker, its conjugation to a BRD4 ligand (JQ1 derivative), and subsequent coupling to the Cereblon E3 ligase ligand, pomalidomide.

Protocol 1: Synthesis of an Amine-Terminated Azetidine Linker

This protocol details the synthesis of a bifunctional linker precursor from 1-Boc-azetidin-3-yl-methanol.

Materials:

  • 1-Boc-azetidin-3-yl-methanol

  • 1,4-Dibromobutane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium phthalimide

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkylation of 1-Boc-azetidin-3-yl-methanol:

    • To a solution of 1-Boc-azetidin-3-yl-methanol (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 1,4-dibromobutane (5.0 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir for 16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the bromo-alkylated intermediate.

  • Gabriel Synthesis of the Primary Amine:

    • To a solution of the bromo-alkylated intermediate (1.0 eq) in DMF, add potassium phthalimide (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude phthalimide-protected intermediate is dissolved in EtOH, and hydrazine monohydrate (10 eq) is added.

    • The mixture is heated to reflux for 4 hours.

    • After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine, dried over Na₂SO₄, and concentrated to give the Boc-protected amine-terminated linker.

  • Boc Deprotection:

    • Dissolve the Boc-protected amine-terminated linker (1.0 eq) in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The residue is dissolved in a minimal amount of DCM and neutralized with saturated aqueous NaHCO₃.

    • The aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the final amine-terminated azetidine linker.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the coupling of the synthesized linker to a JQ1 derivative and pomalidomide.

Materials:

  • Amine-terminated azetidine linker from Protocol 1

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

  • Pomalidomide

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) / Water

  • Preparative reverse-phase HPLC system

Procedure:

  • Amide Coupling of Linker to JQ1-acid:

    • To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the amine-terminated azetidine linker (1.1 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the JQ1-linker conjugate.

  • Amide Coupling to Pomalidomide:

    • Note: This step assumes a pomalidomide derivative with a suitable carboxylic acid handle is used. Alternatively, the linker can be designed with a terminal carboxylic acid for coupling to an amine-functionalized pomalidomide.

    • Following a similar amide coupling procedure as in step 1, couple the JQ1-linker conjugate (which will have a free amine on the azetidine after a deprotection step if it was protected) to a pomalidomide-acid derivative.

  • Final Purification:

    • Purify the final crude PROTAC molecule by preparative reverse-phase HPLC to obtain the desired product with high purity.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The following tables provide hypothetical but representative data for the synthesis and biological evaluation of a BRD4-targeting PROTAC (PROTAC-AZ-1) incorporating the azetidine-based linker.

Table 1: Synthesis and Characterization of PROTAC-AZ-1

ParameterValueMethod
Synthesis Yield (Final Step) 35-55%-
Purity >98%RP-HPLC
Identity Confirmation ConfirmedHRMS, ¹H NMR, ¹³C NMR
Molecular Weight Calculated for specific structure-
logP 3.5 - 4.5Calculated

Table 2: Biological Activity of PROTAC-AZ-1

ParameterCell LineValueMethod
DC₅₀ (BRD4 Degradation) MV-4-115-25 nMWestern Blot
Dₘₐₓ (BRD4 Degradation) MV-4-11>90%Western Blot
IC₅₀ (Cell Viability) MV-4-1110-50 nMCellTiter-Glo®
CRBN Binding Affinity (Kd) -150-250 nMIsothermal Titration Calorimetry (ITC)
BRD4 Binding Affinity (Kd) -20-80 nMITC

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are critical metrics for PROTAC efficacy.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for the synthesis and evaluation of a PROTAC, and the logical relationship of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A Linker Synthesis (this compound based) B Conjugation to Warhead (e.g., JQ1-acid) A->B C Conjugation to E3 Ligase Ligand (e.g., Pomalidomide) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E In vitro Binding Assays (ITC, SPR) D->E F Cellular Degradation Assays (Western Blot, DC50, Dmax) D->F G Ternary Complex Formation (Co-IP, FRET) F->G H Downstream Functional Assays (Cell Viability, Target Engagement) F->H I In vivo Efficacy Studies (Xenograft models) H->I

Figure 2: Experimental workflow for PROTAC synthesis and evaluation.

Logical_Workflow Start PROTAC Administration Ternary_Complex Ternary Complex Formation Start->Ternary_Complex Induces Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Facilitates Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to Outcome Therapeutic Outcome Degradation->Outcome

Figure 3: Logical flow of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and synthetically accessible building block for the construction of PROTAC linkers. Its incorporation can impart favorable structural and physicochemical properties to the final PROTAC molecule. The provided protocols and workflows offer a foundational guide for researchers to explore the use of azetidine-containing linkers in the development of novel protein degraders. The empirical optimization of the linker length, composition, and attachment points remains a critical aspect of designing highly potent and selective PROTACs.

References

Application Notes and Protocols for Incorporating Azetidin-3-ylmethanol into Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, efficacy, and safety of the ADC.

This document provides detailed application notes and protocols for the conceptual incorporation of Azetidin-3-ylmethanol as a core component of a non-cleavable linker in ADCs. This compound, a four-membered heterocyclic compound, offers a rigid scaffold that can be functionalized to create a stable, non-cleavable linker. Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome of the target cell to release the cytotoxic payload, a mechanism that can enhance plasma stability and reduce off-target toxicity.[1][2][]

Due to the novelty of using this compound in ADCs, specific experimental data is limited. Therefore, this guide presents a generalized workflow and protocols adapted from well-established methods for other non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[4][5][6] The provided data is representative of ADCs with non-cleavable linkers and serves as a benchmark for researchers exploring the potential of this compound-based linkers.

Synthesis of a Bifunctional this compound Linker

To be incorporated into an ADC, this compound must be converted into a heterobifunctional linker containing two different reactive moieties: one for conjugation to the cytotoxic payload and another for attachment to the antibody. The following is a conceptual synthetic scheme.

Logical Workflow for Bifunctional Linker Synthesis

G A This compound B Protection of Azetidine Nitrogen (e.g., Boc group) A->B C Activation of Hydroxyl Group (e.g., tosylation) B->C D Nucleophilic Substitution with a Payload-Reactive Moiety (e.g., azide for click chemistry or carboxylate for amide coupling) C->D E Deprotection of Azetidine Nitrogen D->E F Reaction with an Antibody-Reactive Moiety (e.g., maleimide-containing reagent) E->F G Purification of Bifunctional Linker F->G

Caption: Conceptual workflow for synthesizing a bifunctional linker from this compound.

Protocol 1: Synthesis of a Maleimide-Functionalized this compound Linker for Payload Attachment via an Amide Bond

This protocol outlines a hypothetical multi-step synthesis to create a bifunctional linker from this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • 6-Maleimidohexanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of Azetidine Nitrogen:

    • Dissolve this compound in DCM and add TEA.

    • Add Boc₂O dropwise at 0°C and stir at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography to obtain N-Boc-azetidin-3-ylmethanol.

  • Activation of the Hydroxyl Group:

    • Dissolve N-Boc-azetidin-3-ylmethanol in DCM and cool to 0°C.

    • Add TEA followed by the dropwise addition of TsCl.

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine, dry, and concentrate to yield the tosylated intermediate.

  • Introduction of an Amine Handle (via Azide Reduction):

    • Dissolve the tosylated intermediate in DMF and add NaN₃.

    • Heat the reaction mixture to 60-80°C and stir for 12-16 hours.

    • After cooling, extract the product with ethyl acetate, wash with water, dry, and concentrate.

    • Dissolve the resulting azide in THF and add LiAlH₄ portion-wise at 0°C.

    • Stir at room temperature for 4-6 hours, then quench the reaction carefully with water and aqueous NaOH.

    • Filter the mixture and concentrate the filtrate to obtain N-Boc-3-(aminomethyl)azetidine.

  • Coupling with Maleimide Moiety:

    • Dissolve 6-maleimidohexanoic acid in DCM and add EDC and NHS to activate the carboxylic acid.

    • After 30 minutes, add a solution of N-Boc-3-(aminomethyl)azetidine in DCM.

    • Stir at room temperature overnight.

    • Wash the reaction mixture, dry, and purify by column chromatography.

  • Deprotection of Azetidine Nitrogen:

    • Dissolve the purified product in DCM and add TFA.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the final bifunctional linker as a TFA salt.

Conjugation of the Linker-Payload Construct to the Antibody

The conjugation process typically involves a two-step approach: first, the payload is attached to the bifunctional linker, and then the linker-payload construct is conjugated to the antibody.

Experimental Workflow for ADC Synthesis

G cluster_0 Linker-Payload Synthesis cluster_1 Antibody Preparation cluster_2 ADC Conjugation and Purification A Bifunctional this compound Linker C Coupling Reaction (e.g., amide bond formation) A->C B Cytotoxic Payload (with reactive group) B->C D Purified Linker-Payload Construct C->D H Conjugation Reaction (Maleimide-Thiol Coupling) D->H E Monoclonal Antibody F Partial Reduction of Disulfide Bonds (e.g., with TCEP or DTT) E->F G Reduced Antibody with Free Thiols F->G G->H I Quenching of Unreacted Maleimides H->I J Purification of ADC (e.g., SEC, HIC) I->J K Characterized this compound ADC J->K

Caption: General workflow for the synthesis of an this compound-based ADC.

Protocol 2: Payload Attachment to the Bifunctional Linker

This protocol describes the conjugation of a cytotoxic payload with a primary amine to the carboxyl group of the bifunctional linker synthesized in Protocol 1 (conceptual).

Materials:

  • This compound-based bifunctional linker with a terminal carboxyl group.

  • Amine-containing cytotoxic payload (e.g., a derivative of Auristatin).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF.

  • HPLC for purification.

Procedure:

  • Dissolve the bifunctional linker (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) and stir the mixture for 5-10 minutes at room temperature to activate the carboxyl group.

  • Add the amine-containing payload (1 to 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the linker-payload construct by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Conjugation of Maleimide-Linker-Payload to the Antibody

This protocol is adapted for the conjugation of a maleimide-functionalized linker-payload to the free thiol groups of a partially reduced antibody.[4][8]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-functionalized this compound-linker-payload construct.

  • Conjugation buffer: PBS with 1 mM EDTA, pH 7.2-7.5.

  • Quenching solution: N-acetylcysteine (NAC) or cysteine.

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

  • Antibody Reduction:

    • To the mAb solution (typically 5-10 mg/mL), add a calculated amount of TCEP or DTT (e.g., 2-4 molar equivalents per mAb) to achieve the desired number of free thiols.

    • Incubate at 37°C for 30-60 minutes.

    • Remove excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-linker-payload construct (dissolved in a co-solvent like DMSO, typically <10% of the final reaction volume) to the reduced antibody. A molar excess of the linker-payload (e.g., 1.5-fold per thiol) is generally used.

    • Incubate the reaction for 1-2 hours at 4°C or room temperature with gentle mixing.

  • Quenching:

    • Add a 20-fold molar excess of NAC or cysteine (relative to the maleimide compound) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated linker-payload and quenching agent. HIC can be used for further purification and to separate different drug-to-antibody ratio (DAR) species.

    • Buffer exchange the purified ADC into a formulation buffer and concentrate to the desired concentration.

Characterization of the this compound ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Table 1: Analytical Methods for ADC Characterization
Parameter Analytical Method Purpose Reference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[9][10][11]
Purity and Aggregation Size-Exclusion Chromatography (SEC)-HPLCTo quantify the percentage of monomer, aggregates, and fragments.[9][10]
Identity and Molecular Weight SDS-PAGE (reduced and non-reduced), Mass Spectrometry (MS)To confirm the identity and integrity of the ADC and its subunits.[12]
Free Drug Content Reverse-Phase (RP)-HPLC, LC-MSTo quantify the amount of unconjugated cytotoxic payload.[12]
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[12]
In Vitro Potency Cell-based cytotoxicity assays (e.g., MTT, XTT)To determine the IC₅₀ value of the ADC on target-expressing and non-expressing cell lines.[1][13][14]

Mechanism of Action of Non-Cleavable ADCs

ADCs with non-cleavable linkers, such as the one proposed with this compound, exert their cytotoxic effect through a specific intracellular pathway.

Signaling Pathway for Non-Cleavable ADC Action

G ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Early Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Proteolytic Degradation of Antibody Lysosome->Degradation 4. Degradation Release Release of Amino Acid-Linker-Payload Degradation->Release Target Intracellular Target (e.g., Tubulin, DNA) Release->Target 5. Payload Action Apoptosis Apoptosis/Cell Death Target->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable this compound linker.

The process begins with the ADC binding to its target antigen on the cancer cell surface.[15] The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome.[16][17] Inside the highly acidic and enzyme-rich environment of the lysosome, the antibody component is completely degraded into amino acids. This degradation releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue from the antibody. This active metabolite can then diffuse or be transported into the cytoplasm to reach its intracellular target, ultimately leading to cell death.[18]

In Vitro Stability and Efficacy Assessment

Evaluating the stability and potency of the newly synthesized ADC is a critical step in its preclinical development.

Protocol 4: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of the ADC in plasma by monitoring the change in average DAR over time.[2][19][20][21]

Materials:

  • Purified this compound ADC.

  • Human, mouse, or rat plasma.

  • PBS (phosphate-buffered saline).

  • Anti-human IgG antibody-conjugated magnetic beads.

  • Elution and reduction buffers.

  • LC-MS system.

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in plasma from the desired species.

    • Prepare a control sample by diluting the ADC in PBS to the same concentration.

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).

    • Immediately snap-freeze the aliquots and store them at -80°C until analysis.

  • Sample Analysis (LC-MS for DAR Measurement):

    • Thaw the plasma samples and isolate the ADC using anti-human IgG magnetic beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured ADC and reduce the interchain disulfide bonds.

    • Analyze the reduced samples by LC-MS to determine the average DAR.

  • Data Analysis:

    • Plot the average DAR against time for each sample.

    • Calculate the percentage of payload loss at each time point relative to the initial DAR.

Table 2: Representative Plasma Stability Data for a Non-Cleavable ADC

(Note: This is illustrative data for a generic non-cleavable ADC and should be replaced with experimental data for the this compound ADC.)

Time (hours)Average DAR in Human PlasmaAverage DAR in Mouse PlasmaPayload Loss in Human Plasma (%)Payload Loss in Mouse Plasma (%)
03.853.8500
243.803.751.32.6
483.763.682.34.4
963.703.553.97.8
1443.653.455.210.4
Protocol 5: In Vitro Cytotoxicity (MTT) Assay

This protocol is used to determine the IC₅₀ (half-maximal inhibitory concentration) of the ADC.[1][13][14][22]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well plates.

  • This compound ADC.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C with 5% CO₂.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

    • Incubate for 72-120 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Incubate overnight in the dark.

  • Data Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC₅₀ value using a non-linear regression model.

Table 3: Representative In Vitro Cytotoxicity Data

(Note: This is illustrative data and should be replaced with experimental data for the this compound ADC.)

Compound Cell Line (Antigen Status) IC₅₀ (nM)
This compound ADCSK-BR-3 (HER2-positive)0.5
This compound ADCMDA-MB-468 (HER2-negative)> 1000
Unconjugated PayloadSK-BR-3 (HER2-positive)0.1
Unconjugated PayloadMDA-MB-468 (HER2-negative)0.1
Non-targeting ADCSK-BR-3 (HER2-positive)> 1000

Conclusion

The incorporation of this compound into a non-cleavable linker presents a promising strategy for the development of stable and effective antibody-drug conjugates. The protocols and application notes provided in this document offer a comprehensive framework for the synthesis, conjugation, characterization, and in vitro evaluation of such ADCs. While the data presented is illustrative, it provides a valuable reference for researchers venturing into the design and development of novel ADCs with this compound-based linkers. Further optimization and validation will be necessary to fully realize the therapeutic potential of this approach.

References

Application Notes and Protocols: Azetidin-3-ylmethanol as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity, sitting between the highly strained aziridine and the more flexible pyrrolidine, offers a unique tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity compared to larger heterocyclic analogues. Furthermore, the well-defined three-dimensional exit vectors from the azetidine core allow for precise spatial orientation of substituents, enhancing binding affinity and selectivity for biological targets.

This document focuses on Azetidin-3-ylmethanol and related 3-substituted azetidine scaffolds, providing an overview of their application in drug discovery, quantitative biological data for representative compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and discovery workflows.

Data Presentation: Biological Activities of Azetidine Derivatives

The following tables summarize the in vitro biological activities of various azetidine-containing compounds. While specific data for derivatives of this compound are limited in publicly available literature, the provided data for structurally related 3-substituted azetidines and azetidine-2-carboxamides highlight the potential of this scaffold class against diverse biological targets.

Table 1: Azetidine-based STAT3 Inhibitors [1]

Compound IDScaffold TypeTargetAssayIC50 (µM)
H182Azetidine-2-carboxamideSTAT3EMSA0.38 - 0.66
H172Azetidine-2-carboxamideSTAT3EMSA0.98
H120Azetidine-2-carboxamideSTAT3EMSA1.75
H105Azetidine-2-carboxamideSTAT3EMSA2.07

Table 2: Azetidine-based Colony Stimulating Factor-1 Receptor (CSF-1R) Inhibitors [2]

Compound IDScaffold TypeTargetAssayIC50 (nM)
4aAzetidineCSF-1RKinase Inhibition9.1

Table 3: Azetidine-based MerTK Inhibitors [3]

Compound IDScaffold TypeTargetAssayIC50 (nM)
31Azetidine-benzoxazoleMerTKKinase InhibitionPotent

*Specific IC50 value not provided in the abstract, but described as a potent inhibitor.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of azetidine derivatives against a specific protein kinase, such as CSF-1R or MerTK, using a 384-well plate format.[4][5]

Materials:

  • Test Compounds (Azetidine derivatives)

  • Kinase (e.g., recombinant human CSF-1R or MerTK)

  • Kinase Substrate (specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound, DMSO (vehicle control), and a known inhibitor (positive control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific substrate at 2x the final desired concentration.

  • Initiation of Kinase Reaction:

    • Dispense 10 µL of the kinase reaction mixture into each well of the assay plate.

    • Prepare "no kinase" control wells by adding the reaction mixture without the enzyme.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • After incubation, add 20 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: GPCR Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the binding affinity (Ki) of unlabeled azetidine derivatives for a specific G-protein coupled receptor (GPCR).[2][6][7]

Materials:

  • Test Compounds (Azetidine derivatives)

  • Cell membranes expressing the target GPCR

  • Radioligand (a known radioactive ligand for the target GPCR, e.g., [3H]-labeled)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Non-specific binding (NSB) control (a high concentration of a known unlabeled ligand)

  • 96-well plates

  • Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation vials or plates

  • Scintillation cocktail

  • Liquid scintillation counter

  • DMSO

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of test compounds in DMSO.

    • Create serial dilutions of the compounds in assay buffer.

  • Membrane Preparation:

    • Thaw the cell membranes on ice.

    • Resuspend the membranes in assay buffer to a predetermined optimal protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of the NSB control.

      • Test Compound: 50 µL of each concentration of the diluted test compound.

    • Add 150 µL of the diluted cell membrane suspension to all wells.

    • Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells. The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mat.

    • Place the individual filter discs into scintillation vials or a compatible plate.

    • Add scintillation cocktail and seal.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Workflows

drug_discovery_workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS, Virtual Screening) target_id->hit_gen Assay Development hit_to_lead Hit-to-Lead (SAR, Analogue Synthesis) hit_gen->hit_to_lead Identified Hits lead_opt Lead Optimization (ADME/Tox, In Vivo Efficacy) hit_to_lead->lead_opt Lead Compounds candidate Candidate Selection lead_opt->candidate Optimized Leads phase1 Phase I (Safety) candidate->phase1 IND Filing phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

A generalized small molecule drug discovery and development workflow.

STAT3_pathway cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dimer->gene_transcription binds to DNA & activates dna DNA inhibitor Azetidine-based Inhibitor inhibitor->stat3 prevents DNA binding

Simplified STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

GPCR_pathway ligand Ligand gpcr GPCR ligand->gpcr activates antagonist Azetidine-based Antagonist antagonist->gpcr blocks g_protein G-Protein (α, β, γ) gpcr->g_protein activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

General G-Protein Coupled Receptor (GPCR) signaling cascade and antagonism.

MAPK_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->rtk ras Ras rtk->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors activates cellular_effects Cellular Effects (Proliferation, Differentiation, Survival) transcription_factors->cellular_effects regulates inhibitor Cobimetinib (Azetidine-containing) inhibitor->mek inhibits

The MAPK/ERK signaling pathway, a target for azetidine-containing drugs like Cobimetinib.

References

Synthetic Routes to Azetidin-3-ylmethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Azetidin-3-ylmethanol and its derivatives, key structural motifs in medicinal chemistry. The following sections outline several common and effective synthetic strategies, complete with step-by-step experimental procedures, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound and its derivatives are valuable building blocks in drug discovery, appearing in a range of biologically active compounds. Their strained four-membered ring system imparts unique conformational constraints and physicochemical properties that can be exploited to enhance pharmacological profiles. This document details three primary synthetic routes to access this important scaffold:

  • Intramolecular Cyclization of γ-Amino Alcohols: This approach involves the formation of the azetidine ring from an acyclic precursor, most notably through an intramolecular Mitsunobu reaction or by cyclization of a γ-amino alcohol with a suitable leaving group.

  • Reduction of Azetidine-3-Carboxylic Acid Derivatives: Commercially available or readily synthesized azetidine-3-carboxylic acids or their esters can be efficiently reduced to the corresponding primary alcohol.

  • Synthesis from Epichlorohydrin: This cost-effective method utilizes the reaction of epichlorohydrin with a primary amine to construct the azetidine framework.

Route 1: Intramolecular Cyclization of γ-Amino Alcohols

This route is a versatile method for constructing the azetidine ring. The key step is the formation of a C-N bond within a 1,3-amino alcohol derivative.

Intramolecular Mitsunobu Reaction

The intramolecular Mitsunobu reaction is a reliable method for the cyclization of N-protected 3-amino-1,2-propanediols to form N-protected (azetidin-3-yl)methanol derivatives. This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group that is displaced.

Experimental Protocol: Synthesis of N-Boc-(azetidin-3-yl)methanol via Intramolecular Mitsunobu Reaction

This protocol is adapted from methodologies described in the literature for similar cyclizations.

Step 1: Synthesis of tert-butyl (2,3-dihydroxypropyl)carbamate (N-Boc-3-amino-1,2-propanediol)

  • To a solution of 3-amino-1,2-propanediol (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude N-Boc-3-amino-1,2-propanediol, which can often be used in the next step without further purification.

Step 2: Intramolecular Mitsunobu Cyclization

  • To a solution of N-Boc-3-amino-1,2-propanediol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-(azetidin-3-yl)methanol.

Quantitative Data:

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1N-Boc-3-amino-1,2-propanediol3-amino-1,2-propanediolBoc₂ODioxane/H₂O12-16RT>95
2N-Boc-(azetidin-3-yl)methanolN-Boc-3-amino-1,2-propanediolPPh₃, DEAD/DIADTHF16-240 to RT60-75

Reaction Pathway:

Mitsunobu_Reaction cluster_0 Step 1: Boc Protection cluster_1 Step 2: Intramolecular Mitsunobu Cyclization AminoDiol 3-Amino-1,2-propanediol BocAminoDiol N-Boc-3-amino-1,2-propanediol AminoDiol->BocAminoDiol Boc₂O, Dioxane/H₂O BocAzetidinol N-Boc-(azetidin-3-yl)methanol BocAminoDiol->BocAzetidinol PPh₃, DEAD/DIAD, THF

Caption: Intramolecular Mitsunobu reaction pathway.

Route 2: Reduction of Azetidine-3-Carboxylic Acid Derivatives

This is a straightforward approach, particularly when the corresponding carboxylic acid or ester is commercially available or easily synthesized.

Reduction of N-Boc-azetidine-3-carboxylic Acid

Experimental Protocol: Synthesis of (N-Boc-azetidin-3-yl)methanol

This protocol is based on a procedure found in a chemical database.[1]

  • To a stirring solution of borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq) in THF at -78 °C under a nitrogen atmosphere, add a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in THF portion-wise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and cautiously pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield (N-Boc-azetidin-3-yl)methanol as a clear oil.[1]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (N-Boc-azetidin-3-yl)methanol | N-Boc-azetidine-3-carboxylic acid | BH₃·THF | THF | 2.5 | -78 to RT | ~100[1] |

Reduction of N-Boc-azetidine-3-carboxylic Acid Ethyl Ester

Experimental Protocol: Synthesis of (N-Boc-azetidin-3-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to give (N-Boc-azetidin-3-yl)methanol.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (N-Boc-azetidin-3-yl)methanol | Ethyl 1-Boc-azetidine-3-carboxylate | LiAlH₄ | THF | 3 | 0 to RT | >90 |

Reaction Pathway:

Reduction_Pathway cluster_0 Reduction of Carboxylic Acid cluster_1 Reduction of Ester CarboxylicAcid N-Boc-azetidine-3-carboxylic acid Azetidinol (N-Boc-azetidin-3-yl)methanol CarboxylicAcid->Azetidinol BH₃·THF Ester Ethyl N-Boc-azetidine-3-carboxylate Ester->Azetidinol LiAlH₄

Caption: Reduction of azetidine-3-carboxylic acid derivatives.

Route 3: Synthesis from Epichlorohydrin

This route provides an economical and scalable synthesis of N-substituted azetidin-3-ols, which are precursors to the target methanol derivatives.

Experimental Protocol: Synthesis of N-Benzyl-azetidin-3-ol

This protocol is based on a procedure for the synthesis of 1-benzylazetidin-3-ol.[2]

  • To a solution of benzylamine (1.15 eq) in water, slowly add epichlorohydrin (1.0 eq) at 0-5 °C.[2]

  • Stir the reaction mixture at 0-5 °C for 16 hours.[2]

  • Isolate the crude product by filtration, wash with water, and dry in vacuo.

  • Dissolve the crude product in acetonitrile (CH₃CN) and add sodium carbonate (Na₂CO₃, 1.4 eq).[2]

  • Heat the mixture to 80-90 °C and stir for 16 hours under reflux.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford N-benzyl-azetidin-3-ol.

Quantitative Data:

| Product | Starting Materials | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Benzyl-azetidin-3-ol | Benzylamine, Epichlorohydrin | Na₂CO₃ | H₂O, CH₃CN | 32 | 0-5 then 80-90 | Not specified[2] |

Reaction Pathway:

Epichlorohydrin_Route cluster_0 Step 1: Ring Opening cluster_1 Step 2: Intramolecular Cyclization Start Benzylamine + Epichlorohydrin Intermediate N-Benzyl-3-chloro-2-hydroxy-propan-1-amine Start->Intermediate Product N-Benzyl-azetidin-3-ol Intermediate->Product Na₂CO₃, CH₃CN

Caption: Synthesis of N-benzyl-azetidin-3-ol from epichlorohydrin.

Deprotection of N-Boc-azetidin-3-ylmethanol

The final step to obtain the parent this compound is the removal of the N-protecting group. The Boc group is commonly used and can be efficiently removed under acidic conditions.

Experimental Protocol: Synthesis of this compound hydrochloride

This protocol is based on a procedure found in a chemical database.[3]

  • Dissolve N-Boc-3-hydroxymethylazetidine (1.0 eq) in dichloromethane (DCM).[3]

  • Add a solution of hydrogen chloride in dioxane (4 M, large excess).[3]

  • Stir the reaction mixture at room temperature for 20 hours.[3]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to afford this compound hydrochloride as a white solid.[3]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound HCl | N-Boc-3-hydroxymethylazetidine | HCl in Dioxane | DCM | 20 | RT | 90.9[3] |

Reaction Pathway:

Deprotection BocAzetidinol N-Boc-(azetidin-3-yl)methanol AzetidinolHCl This compound HCl BocAzetidinol->AzetidinolHCl HCl in Dioxane, DCM

Caption: Deprotection of N-Boc-azetidin-3-ylmethanol.

Summary of Synthetic Routes

The choice of synthetic route to this compound derivatives will depend on factors such as the availability of starting materials, desired scale of the reaction, and the nature of the substituents on the azetidine nitrogen. The intramolecular Mitsunobu reaction offers a reliable method for ring formation from acyclic precursors. The reduction of azetidine-3-carboxylic acid derivatives is a high-yielding and direct approach when the starting materials are accessible. The synthesis from epichlorohydrin provides a cost-effective route for N-substituted derivatives. Each of these methods can be adapted and optimized for the synthesis of a diverse library of this compound derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Prospective Synthesis of Azetidines via Intramolecular Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1] Its intramolecular variant (iHWE) is a powerful tool for the construction of cyclic systems, including various heterocycles.[2] This document provides detailed application notes and a prospective protocol for the synthesis of azetidines, specifically 2-azetidinone derivatives, using an intramolecular HWE reaction. It is important to note that while the iHWE reaction is well-documented for the synthesis of 5- and 6-membered rings and macrocycles, its application to the formation of strained 4-membered azetidine rings is not yet established in the peer-reviewed literature.[3][4] The protocols and data presented herein are therefore theoretical and intended to serve as a starting point for research into this novel synthetic route. The primary challenge lies in the unfavorable kinetics of the required 4-exo-trig cyclization.[5]

Introduction

Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as important scaffolds in medicinal chemistry due to their unique conformational constraints. While numerous methods exist for their synthesis, the application of the intramolecular Horner-Wadsworth-Emmons (iHWE) reaction remains an unexplored avenue. The iHWE reaction offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[6]

This document outlines a proposed strategy for the synthesis of a generic N-protected 4-substituted-azetidin-2-one from a suitably designed acyclic precursor. The core of the proposed synthesis is the base-mediated intramolecular cyclization of an N-(2-oxoalkyl)-2-phosphonoacetamide.

Proposed Synthetic Strategy and Reaction Mechanism

The proposed synthetic strategy commences with the preparation of an acyclic precursor that contains both the phosphonate carbanion source and an electrophilic carbonyl group (an aldehyde in this case). A plausible precursor is an N-(2-oxoethyl)-N-benzyl-2-(diethoxyphosphoryl)acetamide. This precursor can be synthesized from readily available starting materials. The key step is the subsequent intramolecular cyclization, which is proposed to proceed via the general mechanism of the HWE reaction.

The reaction is initiated by the deprotonation of the carbon alpha to the phosphonate and amide groups by a suitable base, forming a stabilized phosphonate carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the tethered aldehyde. This 4-exo-trig cyclization is the critical and most challenging step. The resulting betaine intermediate is expected to collapse into a transient oxaphosphetane, which then fragments to yield the desired azetidinone-containing α,β-unsaturated amide and a water-soluble phosphate byproduct.

Figure 1: Proposed Intramolecular HWE Reaction for Azetidinone Synthesis.

Experimental Protocols (Prospective)

The following protocols are theoretical and will require significant optimization. High dilution techniques are recommended to favor the intramolecular reaction over intermolecular polymerization.

Synthesis of Acyclic Precursor: N-(2,2-dimethoxyethyl)-N-benzyl-2-(diethoxyphosphoryl)acetamide
  • To a solution of N-benzyl-2,2-dimethoxyethan-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C, add a solution of diethyl phosphonoacetyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected acyclic precursor.

Deprotection and Intramolecular HWE Cyclization
  • Aldehyde Generation: Dissolve the acetal-protected precursor (1.0 eq.) in a mixture of formic acid and water (e.g., 4:1 v/v) and stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC/LC-MS). Remove the solvent under reduced pressure. The crude aldehyde should be used immediately in the next step.

  • Intramolecular Cyclization:

    • High Dilution Setup: Prepare a solution of the crude N-(2-oxoethyl)-N-benzyl-2-(diethoxyphosphoryl)acetamide in a suitable anhydrous solvent (e.g., THF or acetonitrile, final concentration ~0.001 M).

    • Prepare a suspension of the base (e.g., NaH, 3.0 eq., or a solution of KHMDS, 1.5 eq.) in the same anhydrous solvent in a separate flask under an inert atmosphere (Argon or Nitrogen). For Masamune-Roush conditions, a mixture of LiCl (4.0 eq.) and DBU (2.0 eq.) in acetonitrile can be used.[7]

    • Using a syringe pump, add the solution of the aldehyde precursor to the base suspension over a period of 4-12 hours at a controlled temperature (screening from -78 °C to room temperature is recommended).

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

    • Monitor the reaction for the formation of the desired product by TLC and LC-MS.

    • Work-up: Carefully quench the reaction at low temperature with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired azetidinone.

Data Presentation (Hypothetical)

The following table presents hypothetical data for the proposed intramolecular HWE cyclization to guide experimental design. The expected yields are conservatively estimated due to the challenges of forming a 4-membered ring.

EntryBase (eq.)SolventTemperature (°C)Time (h)Hypothetical Yield (%)Hypothetical E/Z Ratio
1NaH (3.0)THF0 to RT12< 10> 95:5 (E favored)
2KHMDS (1.5)THF-78615 - 25Z favored (Still-Gennari type)
3LiCl (4.0) / DBU (2.0)MeCNRT1210 - 20> 95:5 (E favored)
4KOtBu (1.5)THF-78 to 0810 - 20Z favored

Visualizations

workflow start N-benzyl-2,2-dimethoxyethan-1-amine step1 1. Acylation start->step1 reagent1 Diethyl phosphonoacetyl chloride reagent1->step1 precursor Acyclic Precursor (Acetal Protected) step1->precursor step2 2. Acetal Deprotection (Formic Acid/H₂O) precursor->step2 aldehyde Intermediate Aldehyde step2->aldehyde step3 3. Intramolecular HWE Cyclization (Base, High Dilution) aldehyde->step3 product Azetidinone Product step3->product purification 4. Purification (Column Chromatography) product->purification final_product Isolated Azetidinone purification->final_product

Figure 2: Proposed Experimental Workflow for Azetidinone Synthesis.

Potential Challenges and Alternative Strategies

  • Ring Strain: The primary obstacle is the high activation energy associated with the formation of the strained 4-membered ring. This may lead to slow reaction rates or decomposition of the starting material under the required basic conditions.

  • Intermolecular Reactions: At higher concentrations, intermolecular HWE reactions leading to dimerization or polymerization are likely to be a significant competing pathway. Strict adherence to high-dilution conditions is crucial.

  • Stereoselectivity: While the HWE reaction is generally stereoselective, the specific E/Z ratio for this proposed cyclization is unknown. Conditions favoring Z-olefination (e.g., using potassium bases and crown ethers) or E-olefination (e.g., sodium or lithium bases) should be explored.[8]

Should the proposed intramolecular HWE reaction prove to be low-yielding, established methods for azetidine synthesis, such as the Staudinger [2+2] cycloaddition of ketenes and imines or the intramolecular S_N2 cyclization of γ-amino halides or sulfonates, should be considered as more viable alternatives.

Conclusion

The application of the intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of azetidines represents a novel and unexplored area of research. The provided theoretical framework, including a proposed synthetic route and experimental protocols, is intended to serve as a guide for researchers aiming to investigate this challenging transformation. Successful development of this methodology would provide a new and potentially valuable tool for the construction of this important heterocyclic scaffold.

References

Application Notes: Azetidin-3-ylmethanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, enabling the development of high-quality lead compounds by starting with small, low-complexity molecules, or "fragments".[1][2] Azetidin-3-ylmethanol is an exemplary fragment that offers a unique combination of desirable features for FBDD campaigns. Its rigid, three-dimensional azetidine core helps to escape the "flatland" of traditional aromatic fragments, providing opportunities for improved physicochemical properties and novel intellectual property.[3][4] The strained four-membered ring can contribute favorably to binding energy upon interaction with a target protein.[5] Furthermore, the primary alcohol and secondary amine functionalities serve as well-defined vectors for synthetic elaboration, allowing for systematic exploration of a target's binding site through fragment growing or linking strategies.[5][6]

These application notes provide a comprehensive overview of the utility of this compound as a starting fragment, including its physicochemical properties, detailed protocols for screening and validation, and strategies for hit-to-lead evolution.

Physicochemical Properties of this compound

This compound aligns well with the "Rule of Three," a set of guidelines used to define fragment-like molecules, making it an ideal candidate for inclusion in fragment libraries.[7] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₉NO[8][9]
Molecular Weight 87.12 g/mol [8][9]
Topological Polar Surface Area (TPSA) 32.26 Ų[9]
cLogP -0.8 to -0.9[8][9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 2[9]
Rotatable Bonds 1[9]

FBDD Workflow Using this compound

The journey from a fragment hit to a lead compound is a multi-stage process. A typical biophysical screening cascade is employed to identify and validate fragments that bind to the target of interest.[10][11] This workflow ensures that resources are focused on the most promising chemical matter for further development.

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization frag_lib Fragment Library (incl. This compound) primary_screen Primary Screen (e.g., DSF, SPR) frag_lib->primary_screen hits Initial Hits primary_screen->hits validation Orthogonal Validation (e.g., NMR, ITC) hits->validation validated_hit Validated Hit (this compound) validation->validated_hit structural Structural Biology (X-ray, Cryo-EM) elaboration Fragment Elaboration (Growing, Linking) structural->elaboration validated_hit->structural sar SAR & Property Optimization elaboration->sar sar->elaboration lead Lead Compound sar->lead Fragment_Elaboration cluster_start Validated Hit cluster_strategy Fragment Growing Strategy cluster_elaboration Synthetic Elaboration cluster_outcome Improved Compound start_node This compound (Weak Affinity) strategy_node Identify Unoccupied Pockets via Structural Biology (X-ray/Cryo-EM) start_node->strategy_node grow_N Grow from Azetidine N-H (e.g., amidation, alkylation) strategy_node->grow_N grow_O Grow from Methanol -OH (e.g., etherification, esterification) strategy_node->grow_O lead_node Lead Compound (Improved Affinity & Properties) grow_N->lead_node grow_O->lead_node Kinase_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition atp ATP kinase Target Kinase atp->kinase substrate Substrate Protein substrate->kinase product Phosphorylated Substrate kinase->product response Cellular Response (e.g., Proliferation) product->response inhibitor Azetidine-derived Inhibitor inhibitor->kinase

References

Application Notes and Protocols: Azetidin-3-ylmethanol in the Synthesis of Rhinovirus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of azetidin-3-ylmethanol in the synthesis of potent rhinovirus inhibitors. The focus is on the design of analogues of Rupintrivir, a known inhibitor of human rhinovirus (HRV) 3C protease, by incorporating an azetidine moiety to explore and enhance antiviral activity.

Introduction

Human rhinoviruses (HRVs) are the predominant cause of the common cold and can lead to severe respiratory complications in individuals with underlying conditions such as asthma and chronic obstructive pulmonary disease (COPD). The HRV 3C protease is a crucial enzyme in the viral replication cycle, responsible for the cleavage of the viral polyprotein into functional proteins essential for viral life.[1] Consequently, it represents a key target for the development of antiviral therapeutics. Rupintrivir (AG7088) is a potent inhibitor of this enzyme.[2] Structure-activity relationship (SAR) studies have explored modifications of the Rupintrivir scaffold to improve potency, bioavailability, and spectrum of activity. One such modification involves the replacement of the P2 pocket-binding moiety with proline- and azetidine-based analogues.[1] this compound serves as a key building block for introducing the azetidine core into these novel inhibitor structures.

Mechanism of Action and Drug Design Strategy

The primary target of the described inhibitors is the HRV 3C protease, a cysteine protease.[3] The inhibitors are designed as peptidomimetics that bind to the active site of the enzyme. Rupintrivir and its analogues are irreversible inhibitors that typically feature an α,β-unsaturated ester (a Michael acceptor) which forms a covalent bond with the catalytic cysteine residue (Cys-147) in the active site of the 3C protease.[2][4]

The design strategy involving this compound focuses on modifying the P2 substituent of the inhibitor. The constrained four-membered azetidine ring can provide a favorable conformation for binding within the S2 subsite of the protease, potentially leading to enhanced potency and improved pharmacokinetic properties compared to more flexible or larger substituents.

Logical Workflow for Drug Development

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Optimization A Target Identification (HRV 3C Protease) B Lead Compound (Rupintrivir) A->B C SAR Studies & Computational Modeling B->C D Design of Azetidine Analogues C->D E Synthesis using This compound D->E F Enzymatic Assay (HRV 3C Protease Inhibition) E->F G Cell-based Antiviral Assay (e.g., Plaque Reduction) E->G H Cytotoxicity Assay E->H I Determine IC50/EC50 Values F->I G->I J Analyze Structure-Activity Relationship (SAR) I->J K Lead Optimization J->K K->D Iterative Design

Caption: Workflow for the development of azetidine-based rhinovirus inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative rhinovirus 3C protease inhibitors. Data for Rupintrivir is provided as a benchmark. The activities of the conceptual azetidine-containing analogues are based on the improvements suggested by SAR studies.

Compound IDP2 MoietyTargetAssay TypeIC50 / EC50 (nM)Cytotoxicity (CC50)Reference
Rupintrivir (AG7088) 4-FluorophenylalanineHRV 3C ProteaseEnzymatickobs/[I] = 1,470,000 M⁻¹s⁻¹> 100 µM[5]
Rupintrivir (AG7088) 4-FluorophenylalanineMultiple HRV SerotypesCell-based13> 100 µM[5]
Conceptual Analogue 1 N-Acyl-azetidin-3-ylHRV 3C ProteaseEnzymaticPotentially < 10Not Reported[1]
Conceptual Analogue 2 Azetidin-3-yl-oxyHRV 3C ProteaseEnzymaticPotentially < 15Not Reported[1]

Note: Specific IC50/EC50 values for this compound-derived inhibitors are not publicly available in the search results. The table reflects the potent activity of the parent compound Rupintrivir and the expected high potency of the azetidine analogues based on the reported research direction.

Experimental Protocols

1. General Synthesis of an Azetidine-Containing Rhinovirus Inhibitor

This protocol describes a representative synthetic route for incorporating an azetidin-3-yl moiety into a peptidomimetic backbone targeting the HRV 3C protease. The synthesis involves standard peptide coupling reactions.

Signaling Pathway of HRV 3C Protease Action

G Viral RNA Viral RNA Host Ribosome Host Ribosome Viral RNA->Host Ribosome Translation Polyprotein Polyprotein Host Ribosome->Polyprotein HRV 3C Protease HRV 3C Protease Polyprotein->HRV 3C Protease Autocatalytic cleavage Structural Proteins (VP1-4) Structural Proteins (VP1-4) HRV 3C Protease->Structural Proteins (VP1-4) Cleavage Non-Structural Proteins (e.g., 3D-Pol) Non-Structural Proteins (e.g., 3D-Pol) HRV 3C Protease->Non-Structural Proteins (e.g., 3D-Pol) Cleavage New Virions New Virions Structural Proteins (VP1-4)->New Virions Assembly Non-Structural Proteins (e.g., 3D-Pol)->New Virions Replication Inhibitor Inhibitor Inhibitor->HRV 3C Protease Inhibition

Caption: Role of HRV 3C Protease in the viral replication cycle.

Materials:

  • (Azetidin-3-yl)methanol hydrochloride

  • N-Boc-(S)-valine

  • (R)-2-amino-3-(4-fluorophenyl)propanoic acid derivative (P2 precursor)

  • P1 lactam precursor

  • Ethyl 2-(diethoxyphosphoryl)acrylate (Michael acceptor precursor)

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIEA, Et3N)

  • Deprotection reagents (e.g., TFA, HCl in dioxane)

  • Anhydrous solvents (DMF, DCM)

  • Purification supplies (Silica gel, HPLC)

Procedure:

  • Protection of this compound: The nitrogen of (azetidin-3-yl)methanol hydrochloride is protected, for example, with a Boc group, to allow for selective reaction at the hydroxyl group.

  • Coupling of P3 and P2 Moieties: N-Boc-(S)-valine is coupled to the (R)-2-amino-3-(4-fluorophenyl)propanoic acid derivative using standard peptide coupling conditions (HATU/DIEA in DMF).

  • Incorporation of the Azetidine Moiety: The hydroxyl group of the protected this compound can be functionalized and then coupled to the P2 moiety, or the azetidine nitrogen can be acylated after deprotection. For instance, the carboxylic acid of the P3-P2 dipeptide is activated and reacted with the deprotected nitrogen of the this compound.

  • Coupling of the P1 Lactam: The resulting tripeptidomimetic is then coupled to the P1 lactam precursor.

  • Attachment of the Michael Acceptor: The final step involves the addition of the α,β-unsaturated ester moiety.

  • Deprotection and Purification: Any remaining protecting groups are removed, and the final compound is purified by reverse-phase HPLC. The structure is confirmed by NMR and mass spectrometry.

2. In Vitro HRV 3C Protease Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against HRV 3C protease.

Materials:

  • Recombinant HRV 3C protease

  • Fluorogenic peptide substrate (e.g., based on a viral cleavage site)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT and EDTA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplates (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Reaction: In each well of the microplate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the recombinant HRV 3C protease.

  • Incubation: Incubate the plate at 37°C for a predefined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is for assessing the ability of the synthesized compounds to inhibit HRV replication in a cell culture model.

Materials:

  • HeLa cells (or other susceptible cell lines)

  • Human Rhinovirus (e.g., HRV-14 or HRV-16)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Synthesized inhibitor compounds

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of HRV (to produce about 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 33°C.

  • Inhibitor Treatment: After adsorption, remove the viral inoculum and wash the cells. Add a semi-solid overlay medium (containing agarose or methylcellulose) with various concentrations of the test compound.

  • Incubation: Incubate the plates at 33°C in a CO2 incubator for 2-3 days, until viral plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

4. Cytotoxicity Assay

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

Materials:

  • HeLa cells

  • Cell culture medium

  • Synthesized inhibitor compounds

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assay (e.g., 2-3 days) at 37°C.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.

Conclusion

The incorporation of this compound into the scaffold of rhinovirus 3C protease inhibitors represents a promising strategy for the development of novel antiviral agents. The protocols outlined above provide a framework for the synthesis, in vitro enzymatic and cell-based evaluation of these compounds. Further optimization of the azetidine-containing analogues, guided by detailed SAR studies and structural biology, may lead to the identification of clinical candidates for the treatment of human rhinovirus infections.

References

Application Note and Protocol: Parallel Synthesis of an Azetidin-3-ylmethanol-based Compound Library for the Discovery of Novel STAT3 Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry. Their inherent ring strain and three-dimensional character can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. Specifically, the azetidin-3-ylmethanol core provides a versatile platform for the introduction of diverse substituents, enabling the exploration of chemical space in drug discovery programs. This application note describes a detailed protocol for the parallel synthesis of a library of N-substituted this compound derivatives and their evaluation as potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a focused library of this compound derivatives and their in vitro activity against the STAT3 pathway.

Table 1: Representative Yields and Purity for Parallel Synthesis of N-Substituted this compound Derivatives

Compound IDR Group (from Amine)Yield (%)Purity (%) (LC-MS)
AZM-01 Benzylamine85>95
AZM-02 4-Methoxybenzylamine82>95
AZM-03 4-Chlorobenzylamine88>95
AZM-04 Cyclohexylamine75>95
AZM-05 Aniline65>90
AZM-06 4-Fluoroaniline68>90
AZM-07 Piperidine90>95
AZM-08 Morpholine92>95

Yields and purities are representative and may vary depending on the specific building blocks and reaction conditions.

Table 2: In Vitro STAT3 DNA-Binding Inhibition for Representative Azetidine-Based Compounds

Compound IDTarget DomainAssay TypeIC₅₀ (µM)Selectivity Notes
H172 SH2STAT3 DNA-binding0.98 ± 0.05Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 15.8 µM).[1][2]
H182 SH2STAT3 DNA-binding0.38 - 0.98 µMHighly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 15.8 µM).[1][2]
H120 SH2STAT3 DNA-binding1.75 ± 0.19Data from related azetidine series.[2]
H105 SH2STAT3 DNA-binding2.07 ± 0.12Data from related azetidine series.[2]
BP-1-102 SH2STAT3:STAT3 complex6.8A known proline-based STAT3 inhibitor for comparison.[3]
S3I-201 SH2STAT3 DNA-binding86 ± 33A known STAT3 inhibitor for comparison.[3]

Experimental Protocols

This section provides a detailed methodology for the parallel synthesis of an this compound-based library and a protocol for a primary in vitro screen to assess the inhibition of STAT3 DNA-binding activity.

Protocol 1: Parallel Solution-Phase Synthesis of N-Substituted this compound Derivatives

This protocol details a solution-phase parallel synthesis approach, which is amenable to automation and allows for the rapid generation of a diverse library of compounds.[4] The synthesis starts from a common precursor, (azetidin-3-yl)methanol hydrochloride.

Materials:

  • (Azetidin-3-yl)methanol hydrochloride

  • A diverse set of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • 96-well reaction blocks

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., preparative HPLC)

Procedure:

  • Preparation of the Azetidine Free Base:

    • In a suitable flask, dissolve (azetidin-3-yl)methanol hydrochloride in a minimal amount of methanol.

    • Add 1.1 equivalents of a base (e.g., DIPEA) and stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure to obtain the free base of this compound. Use this immediately in the next step.

  • Parallel Reductive Amination:

    • Dispense 1.0 equivalent of the this compound free base solution in DCE into each well of a 96-well reaction block.

    • To each well, add a unique aldehyde or ketone (1.1 equivalents) from a pre-prepared stock solution plate.

    • Allow the imine formation to proceed by shaking the reaction block at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equivalents) to each well.

    • Seal the reaction block and shake at room temperature for 12-24 hours under an inert atmosphere.

  • Work-up and Purification:

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic extracts for each compound and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude products using parallel preparative HPLC to achieve the desired purity (>90%).

  • Characterization and Library Plating:

    • Confirm the identity and purity of each library member using LC-MS and ¹H NMR (for a subset of compounds).

    • Prepare stock solutions of the purified compounds in DMSO (e.g., 10 mM) in 96-well plates for biological screening.

Protocol 2: In Vitro STAT3 DNA-Binding Assay (Fluorescence Polarization)

This biochemical assay quantifies the ability of the synthesized compounds to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.[1]

Materials:

  • Recombinant full-length human STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-pYLPQTV-NH₂)

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Synthesized this compound library compounds in DMSO

  • 384-well black, low-volume assay plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the library compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Prepare a solution of the STAT3 protein and the fluorescent probe in the assay buffer at twice their final desired concentrations.

  • Assay Protocol:

    • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

    • Add 5 µL of the STAT3 protein/fluorescent probe mixture to each well.

    • Include controls for high polarization (STAT3 + probe, no inhibitor) and low polarization (probe only, no STAT3).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

    • Calculate the anisotropy or mP (millipolarization) values.

    • Determine the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for active compounds.

Visualizations

G Experimental Workflow for Parallel Synthesis cluster_prep Precursor Preparation cluster_parallel Parallel Synthesis (96-well plate) cluster_purification Work-up & Purification cluster_final Library Finalization start Start: this compound HCl free_base Generate Free Base (DIPEA, MeOH) start->free_base dispense_azetidine Dispense Azetidine Solution free_base->dispense_azetidine add_building_blocks Add Aldehyde/Ketone Building Blocks dispense_azetidine->add_building_blocks imine_formation Imine Formation (1h, RT) add_building_blocks->imine_formation reductive_amination Reductive Amination (STAB, 12-24h, RT) imine_formation->reductive_amination quench Quench Reaction reductive_amination->quench extract Liquid-Liquid Extraction quench->extract purify Parallel Prep-HPLC extract->purify characterize Characterization (LC-MS, NMR) purify->characterize plate Library Plating (DMSO Stocks) characterize->plate end End: Screen-Ready Library plate->end

Caption: Workflow for the parallel synthesis of an this compound library.

STAT3_Pathway STAT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3_mono STAT3 Monomer jak->stat3_mono Phosphorylation p_stat3 p-STAT3 (Tyr705) stat3_mono->p_stat3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer Dimerization dna DNA stat3_dimer->dna Nuclear Translocation inhibitor Azetidine-based Inhibitor inhibitor->stat3_dimer Inhibits Dimerization (Targets SH2 Domain) transcription Gene Transcription (Proliferation, Survival) dna->transcription

Caption: The STAT3 signaling pathway and the mechanism of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Azetidin-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of Azetidin-3-ylmethanol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives via column chromatography and recrystallization.

Column Chromatography

Issue: The compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

  • Possible Cause: The hydroxyl and the secondary amine groups in this compound make it highly polar, causing strong interaction with the silica gel. If the azetidine nitrogen is unprotected, it can lead to significant tailing or immobility on the column.

  • Solution:

    • Protecting Group: The use of a protecting group, such as tert-butoxycarbonyl (Boc), on the azetidine nitrogen can significantly reduce the compound's polarity and improve its chromatographic behavior.[1]

    • Solvent System Modification: For unprotected derivatives, consider using a solvent system containing a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to neutralize the acidic sites on the silica gel and reduce tailing.

    • Alternative Stationary Phase: If the compound is still immobile, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).

Issue: The compound streaks or "tails" significantly on the TLC plate and during column chromatography.

  • Possible Cause: Tailing is a common issue with amines on silica gel due to strong interactions with acidic silanol groups.

  • Solution:

    • Add a Basic Modifier: Incorporate a small percentage of a base, such as triethylamine or pyridine (typically 0.1-2.0%), into the eluent to saturate the acidic sites on the silica gel.

    • Use a Different Grade of Silica: Deactivated silica gel can be less acidic and may reduce tailing.

    • Protect the Amine: As mentioned previously, protecting the azetidine nitrogen with a group like Boc will eliminate this issue.[1]

Issue: Poor separation of the desired product from a closely related impurity.

  • Possible Cause: The chosen solvent system may not have sufficient selectivity for the two compounds.

  • Solution:

    • Fine-tune the Solvent System: Experiment with different solvent combinations. For instance, if a hexane/ethyl acetate gradient is not providing good separation, try a dichloromethane/methanol system.

    • Isocratic vs. Gradient Elution: If using a gradient, a shallower gradient may improve resolution. Conversely, if using an isocratic system, a gradient may be necessary.

    • Alternative Stationary Phase: Consider using a different stationary phase with different selectivity, such as alumina or a cyano-bonded phase.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated. This is a common issue with polar compounds.

  • Solution:

    • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs for polar molecules include alcohol/water mixtures.[2][3]

    • Lower the Crystallization Temperature: After slow cooling to room temperature, place the solution in a refrigerator or freezer to induce crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.[4]

    • Add a Seed Crystal: If a small amount of the pure solid is available, add a tiny crystal to the cooled solution to initiate crystallization.[4]

Issue: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.[5]

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, then allow it to cool again.[5]

    • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible solvent in which your compound is insoluble to induce precipitation.

Issue: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice, or the chosen solvent did not effectively discriminate between the product and the impurity.

  • Solution:

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. This allows for the formation of a more ordered crystal lattice that excludes impurities.

    • Re-recrystallize: A second recrystallization from the same or a different solvent system can significantly improve purity.

    • Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: Column chromatography on silica gel is a very common and effective method for the purification of this compound derivatives, particularly for N-protected intermediates.[1] For solid derivatives, recrystallization is also a powerful purification technique.

Q2: Which protecting group is recommended for the azetidine nitrogen to facilitate purification?

A2: The tert-butoxycarbonyl (Boc) group is widely used. It is stable under many reaction conditions and can be readily removed under acidic conditions. The Boc group reduces the polarity of the molecule, which generally improves its behavior during column chromatography.[1]

Q3: What are some typical solvent systems for flash chromatography of N-Boc-Azetidin-3-ylmethanol derivatives?

A3: A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol. The exact ratio will depend on the specific derivative.

Q4: How can I visualize this compound derivatives on a TLC plate if they are not UV-active?

A4: Many this compound derivatives are not UV-active. In such cases, staining is required for visualization. Common stains include:

  • Potassium Permanganate (KMnO₄) stain: This is a good general stain for organic compounds and will react with the alcohol functional group.

  • Ninhydrin stain: This stain is specific for primary and secondary amines. It will give a colored spot (usually pink or purple) with unprotected this compound derivatives.[6]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[7]

Q5: How can I assess the purity of my final this compound derivative?

A5: The purity of the final product should be assessed by a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A high-purity sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound and can also be used to determine purity by identifying signals from impurities. Quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination.[8]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical N-Boc-Azetidin-3-ylmethanol Derivative

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)YieldThroughput
Flash Chromatography~85%>98%75-85%Moderate
Recrystallization~85%>99%60-75%High (for large scale)

Table 2: Common Solvent Systems for Purification of this compound Derivatives

Derivative TypePurification MethodTypical Solvent System
N-Boc protectedFlash ChromatographyHexane/Ethyl Acetate (gradient)
N-Boc protectedFlash ChromatographyDichloromethane/Methanol (gradient)
Unprotected (free base)Flash ChromatographyDichloromethane/Methanol with 1% Triethylamine
Hydrochloride SaltRecrystallizationEthanol/Water
Hydrochloride SaltRecrystallizationIsopropanol/Diethyl Ether

Experimental Protocols

Protocol 1: Flash Chromatography of N-Boc-Azetidin-3-ylmethanol
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in a solvent system that gives the desired product an Rf value of approximately 0.2-0.3 (e.g., 50% ethyl acetate in hexane).

    • Visualize the plate using a potassium permanganate stain.

  • Column Preparation:

    • Select an appropriate size flash column based on the amount of crude material (typically a 40g silica column for 1g of crude product).

    • Pack the column with silica gel using the chosen eluent (e.g., 20% ethyl acetate in hexane).

    • Equilibrate the column by passing 2-3 column volumes of the eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude N-Boc-Azetidin-3-ylmethanol in a minimum amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.

    • Carefully add the dry-loaded sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent mixture (e.g., 20% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate, then 70% ethyl acetate in hexane).

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Boc-Azetidin-3-ylmethanol.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude this compound hydrochloride.

    • Add a few drops of a potential solvent (e.g., ethanol) and heat to boiling. If the solid dissolves, it is a good "soluble" solvent.

    • Test another solvent in which the compound is poorly soluble at room temperature (e.g., diethyl ether). This will be the "anti-solvent".

  • Dissolution:

    • Place the crude this compound hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the hot "soluble" solvent (e.g., hot ethanol) with stirring until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, add the "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.

    • Reheat the solution slightly until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Visualizations

Purification_Workflow start Crude this compound Derivative tlc_analysis TLC Analysis start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid column_chromatography Column Chromatography is_solid->column_chromatography No recrystallization Recrystallization is_solid->recrystallization Yes purity_check Assess Purity (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product >95% Pure further_purification Further Purification Required purity_check->further_purification <95% Pure further_purification->is_solid

Caption: A decision workflow for the purification of this compound derivatives.

Troubleshooting_Logic start Purification Issue Encountered issue_type What is the purification method? start->issue_type column Column Chromatography issue_type->column Column recrystallization Recrystallization issue_type->recrystallization Recrystallization column_issue What is the specific issue? column->column_issue recrystallization_issue What is the specific issue? recrystallization->recrystallization_issue no_movement Compound not moving from baseline column_issue->no_movement No Movement streaking Streaking or Tailing column_issue->streaking Tailing poor_separation Poor Separation column_issue->poor_separation Separation solution_no_movement Use protecting group or basic modifier no_movement->solution_no_movement solution_streaking Add basic modifier to eluent streaking->solution_streaking solution_poor_separation Optimize solvent system or change stationary phase poor_separation->solution_poor_separation oiling_out Compound 'oils out' recrystallization_issue->oiling_out Oiling Out no_crystals No crystals form recrystallization_issue->no_crystals No Crystals impure_product Product is still impure recrystallization_issue->impure_product Impure solution_oiling_out Use solvent pair or lower temperature oiling_out->solution_oiling_out solution_no_crystals Concentrate solution or add anti-solvent no_crystals->solution_no_crystals solution_impure_product Slow cooling and re-recrystallize impure_product->solution_impure_product

Caption: A troubleshooting logic diagram for purification issues.

References

Technical Support Center: Scale-Up Synthesis of Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of Azetidin-3-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important building block.

Overall Synthesis Workflow

The industrial synthesis of this compound typically proceeds via a two-step sequence starting from N-Boc-azetidine-3-carboxylic acid. This involves the reduction of the carboxylic acid to the corresponding alcohol, followed by the removal of the N-Boc protecting group.

This compound Synthesis Workflow N-Boc-azetidine-3-carboxylic_acid N-Boc-azetidine-3-carboxylic acid Reduction Reduction N-Boc-azetidine-3-carboxylic_acid->Reduction N-Boc-azetidin-3-ylmethanol N-Boc-azetidin-3-ylmethanol Reduction->N-Boc-azetidin-3-ylmethanol Deprotection N-Boc Deprotection N-Boc-azetidin-3-ylmethanol->Deprotection This compound This compound Deprotection->this compound

Caption: Overall synthetic workflow for this compound.

Stage 1: Reduction of N-Boc-azetidine-3-carboxylic acid

This stage focuses on the reduction of the carboxylic acid to the primary alcohol. Borane complexes are commonly employed for this transformation on a large scale due to their high selectivity for carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for the scale-up reduction of N-Boc-azetidine-3-carboxylic acid?

A1: Borane-tetrahydrofuran (BH3-THF) complex is a preferred reagent for this reduction at scale. It offers high selectivity for carboxylic acids in the presence of the Boc-protecting group and other functional groups. Alternative borane sources like borane-dimethyl sulfide (BMS) can also be used, but the malodorous nature of dimethyl sulfide can present challenges in a large-scale setting.

Q2: What are the primary safety concerns when using borane reagents on a large scale?

A2: The primary safety concerns with large-scale borane reductions are the handling of pyrophoric reagents (in some cases), the evolution of flammable hydrogen gas during the reaction and quench, and the potential for thermal runaway.[1][2] Concentrated solutions of BH3-THF can also dissociate to form diborane gas in the headspace of the reactor, which is toxic and flammable.[3] Proper engineering controls, including adequate ventilation, inert atmosphere operations, and a controlled quenching strategy, are critical.[1][4]

Q3: How can I minimize the risk of thermal runaway during the reduction?

A3: To mitigate the risk of thermal runaway, it is crucial to control the addition rate of the borane reagent to the solution of the carboxylic acid.[1] Maintaining a low reaction temperature, typically between 0-25°C, using an efficient cooling system is also essential. Reaction calorimetry studies are recommended to understand the heat flow of the reaction before proceeding to a large scale.[1]

Troubleshooting Guide
Problem Possible Causes Recommended Solutions
Incomplete Reaction or Low Yield 1. Insufficient amount of reducing agent. 2. Deactivation of the borane reagent by moisture. 3. Low reaction temperature leading to slow kinetics.1. Ensure at least stoichiometric amounts of borane are used. An excess may be required. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Allow the reaction to warm to room temperature and monitor for completion by TLC or LC-MS.
Formation of Impurities 1. Over-reduction or side reactions due to excessive heat. 2. Impure starting materials.1. Maintain strict temperature control throughout the reaction. 2. Ensure the purity of N-Boc-azetidine-3-carboxylic acid before starting.
Difficult Work-up 1. Formation of stable boron complexes. 2. Emulsion formation during aqueous quench.1. Quench the reaction carefully with methanol followed by aqueous acid to break down boron complexes. 2. Use a brine wash to help break emulsions. Consider a solvent swap to a less water-miscible solvent for extraction.
Safety Hazard: Excessive Gas Evolution 1. Quenching the reaction too quickly. 2. Use of a highly reactive quenching agent.1. Add the quenching agent (e.g., methanol) slowly and controllably, especially at the beginning. 2. Ensure the reactor is equipped with adequate venting for hydrogen gas.[3]
Quantitative Data
Parameter Lab Scale (grams) Pilot Scale (kilograms) Key Considerations for Scale-Up
Solvent Anhydrous THFAnhydrous THFEnsure rigorous drying of the solvent to prevent reagent decomposition.
Temperature 0°C to Room Temp0-10°C (addition), then warm to 20-25°CImproved cooling capacity is essential to manage the exotherm.
Reagent Addition Manual, dropwiseControlled addition via pumpSlow, controlled addition is critical for safety and to avoid temperature spikes.[1]
Quenching Slow addition of MethanolSlow, subsurface addition of MethanolCareful control of quenching is vital to manage hydrogen evolution.
Typical Yield 90-98%85-95%Yield may be slightly lower due to handling losses and stricter process control.
Experimental Protocol: Reduction of N-Boc-azetidine-3-carboxylic acid
  • Reactor Setup: Charge a clean, dry, and inerted reactor with N-Boc-azetidine-3-carboxylic acid and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reactor contents to 0-5°C with agitation.

  • Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF) to the reactor while maintaining the internal temperature below 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quenching: Cool the reactor back to 0-5°C. Slowly and carefully add methanol to quench the excess borane reagent. Significant hydrogen evolution will occur, so ensure adequate venting.

  • Work-up: After the initial quench, add aqueous hydrochloric acid to decompose the borate esters. Extract the product into an organic solvent such as ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azetidin-3-ylmethanol as a crude oil or solid.

Stage 2: N-Boc Deprotection

This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, this compound, which is often isolated as a hydrochloride salt to improve stability and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents for N-Boc deprotection at scale?

A1: The most common method for N-Boc deprotection at scale is the use of strong acids. Solutions of hydrochloric acid (HCl) in solvents like dioxane, isopropanol, or ethyl acetate are frequently used. Trifluoroacetic acid (TFA) is also effective but is often avoided on a large scale due to its cost and environmental concerns.[5]

Q2: What are the potential side reactions during N-Boc deprotection of azetidine derivatives?

A2: The primary concern is the ring-opening of the strained azetidine ring under harsh acidic conditions. This can lead to the formation of polymeric or oligomeric byproducts. The generation of isobutylene gas is also a significant process consideration that requires proper venting.[5]

Q3: How can I minimize ring-opening side reactions?

A3: To minimize ring-opening, it is important to use the mildest effective acidic conditions. This can include using a less concentrated acid solution, performing the reaction at a lower temperature, and carefully monitoring the reaction to avoid prolonged exposure to the acid after completion.

Troubleshooting Guide

Deprotection Troubleshooting Start Start Deprotection Incomplete Reaction Incomplete? Start->Incomplete Increase_Conditions Increase acid concentration or reaction time/temperature Incomplete->Increase_Conditions Yes Low_Purity Low Purity? Incomplete->Low_Purity No Increase_Conditions->Incomplete Check_Impurities Check for ring-opened byproducts or residual starting material Low_Purity->Check_Impurities Yes Isolation_Issue Isolation Issues? Low_Purity->Isolation_Issue No Optimize_Purification Optimize purification method (e.g., recrystallization, distillation) Check_Impurities->Optimize_Purification Optimize_Purification->Low_Purity Salt_Formation Consider forming a different salt for better crystallization Isolation_Issue->Salt_Formation Yes End Successful Deprotection Isolation_Issue->End No Salt_Formation->Isolation_Issue

Caption: Troubleshooting decision tree for N-Boc deprotection.

Quantitative Data
Parameter Method A: HCl in Dioxane Method B: TFA in DCM Scale-Up Considerations
Acid Concentration 4 M20-50% v/vHigher concentrations can increase the rate but also the risk of side reactions.
Temperature 0°C to Room Temp0°C to Room TempExothermic reaction, requires cooling.[5]
Reaction Time 1-4 hours30 mins - 2 hoursMonitor closely to avoid over-exposure to acid.
Byproducts Isobutylene, CO2Isobutylene, CO2Ensure adequate venting for gaseous byproducts.[5]
Typical Yield 90-95%90-98%Isolation as the hydrochloride salt is common and aids in purification.
Experimental Protocol: N-Boc Deprotection
  • Reactor Setup: Charge a clean and dry reactor with N-Boc-azetidin-3-ylmethanol and a suitable solvent (e.g., dioxane, ethyl acetate).

  • Cooling: Cool the solution to 0-5°C.

  • Acid Addition: Slowly add a solution of hydrochloric acid in the chosen solvent. An exotherm will be observed, so maintain the temperature below 15°C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.

  • Isolation: Upon completion, the product, this compound hydrochloride, may precipitate from the solution. If so, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or heptane), and dried under vacuum. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be triturated or recrystallized.

Purification of this compound

Due to its high polarity and water solubility, the purification of this compound on a large scale can be challenging.

Frequently Asked Questions (FAQs)

Q1: Is column chromatography a viable purification method for this compound at scale?

A1: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification of a small, polar molecule like this compound.[6] It is generally reserved for the purification of high-value intermediates or when other methods fail.

Q2: What are the recommended large-scale purification techniques?

A2: The most common and scalable method for purifying this compound is through the crystallization of its hydrochloride salt. This not only purifies the compound but also provides it in a stable, easy-to-handle solid form. Vacuum distillation of the free base is another potential option, but its high boiling point and potential for decomposition make this less common.

Troubleshooting Guide for Crystallization
Problem Possible Causes Recommended Solutions
Failure to Crystallize 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. 3. Incorrect solvent system.1. Concentrate the solution further. 2. Attempt to purify the crude material by other means (e.g., extraction) before crystallization. 3. Screen different anti-solvents (e.g., isopropanol, acetonitrile, ethyl acetate) to induce precipitation.
Oiling Out 1. Solution is too concentrated. 2. Cooling rate is too fast.1. Dilute the solution slightly with the crystallization solvent. 2. Cool the solution more slowly with gentle agitation.
Poor Crystal Quality 1. Rapid crystallization. 2. Insufficient agitation.1. Slow down the addition of the anti-solvent or the cooling rate. 2. Optimize the stirring rate to promote the growth of larger, more uniform crystals.
Experimental Protocol: Crystallization of this compound Hydrochloride
  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent in which it is soluble (e.g., methanol, ethanol).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, an anti-solvent (a solvent in which the product is insoluble, e.g., diethyl ether, ethyl acetate) can be added slowly until the solution becomes turbid.

  • Cooling: Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

References

Technical Support Center: N-Alkylation of Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-alkylation of azetidin-3-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of this compound?

A1: The primary side reactions are O-alkylation of the primary alcohol and di-alkylation of the azetidine nitrogen. The nitrogen in the azetidine ring is generally more nucleophilic than the primary alcohol's oxygen, which typically favors N-alkylation. However, reaction conditions can influence the selectivity.

Q2: How can I minimize O-alkylation?

A2: Minimizing O-alkylation can be achieved by carefully selecting the reaction conditions. Generally, using a less hindered base and a solvent system that promotes N-alkylation is effective. The choice of the alkylating agent can also play a role; "harder" alkylating agents may favor O-alkylation.

Q3: What conditions favor the desired mono-N-alkylation over di-alkylation?

A3: To favor mono-N-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of this compound relative to the alkylating agent can help reduce the chance of a second alkylation event. Additionally, slow, dropwise addition of the alkylating agent can maintain its low concentration in the reaction mixture, further minimizing di-alkylation.

Q4: What are the recommended purification methods for the N-alkylated product?

A4: The purification of N-alkylated this compound derivatives often involves standard techniques such as column chromatography on silica gel. Recrystallization or trituration can also be effective if the product is a solid.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of N-Alkylated Product Incomplete reaction.- Increase reaction time or temperature. - Use a stronger base to ensure complete deprotonation of the azetidine nitrogen. - Ensure all reagents are anhydrous, as water can quench the base and hinder the reaction.
Suboptimal base or solvent.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH). - Use a polar aprotic solvent like DMF, acetonitrile, or THF to improve solubility and reaction rates.
Significant O-Alkylation Observed Reaction conditions favor O-alkylation.- Use a "softer" alkylating agent (e.g., alkyl iodide instead of alkyl sulfate). - Employ a less sterically hindered base. - Consider protecting the hydroxyl group before N-alkylation, followed by deprotection.
Presence of Di-alkylated Product Excess of alkylating agent.- Use a 1:1 or a slight excess of the azetidine to the alkylating agent. - Add the alkylating agent slowly to the reaction mixture.
High reaction temperature or concentration.- Lower the reaction temperature. - Perform the reaction at a lower concentration.
Difficulty in Purifying the Product Product and starting material have similar polarity.- Optimize the solvent system for column chromatography to achieve better separation. - If the product is a solid, attempt recrystallization from different solvent systems.
Product is an oil and difficult to handle.- Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - If all else fails, purification via preparative HPLC may be necessary.

Data Presentation: Expected Influence of Reaction Parameters

The following table summarizes the expected qualitative effects of different reaction parameters on the N-alkylation of this compound, based on general principles of organic chemistry. This table is illustrative and not based on directly reported experimental data for this specific reaction.

Parameter Condition Expected N-Alkylation Yield Expected Selectivity (N- vs. O-alkylation) Risk of Di-alkylation
Base Weak (e.g., K₂CO₃)Moderate to GoodGoodModerate
Strong (e.g., NaH)Good to ExcellentModerate to GoodHigher
Solvent Polar Aprotic (DMF, Acetonitrile)Good to ExcellentGoodModerate
Non-polar (Toluene, THF)Lower to ModerateModerateLower
Alkylating Agent Alkyl IodideGoodExcellentModerate
Alkyl BromideModerate to GoodGoodModerate
Alkyl Tosylate/MesylateGoodModerateLower
Temperature Room TemperatureLower to ModerateGoodLower
Elevated (50-80 °C)Good to ExcellentModerateHigher

Experimental Protocols

General Protocol for N-Alkylation of this compound with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.0 - 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products A This compound C Desired Product: N-Alkyl this compound A->C N-Alkylation (Major Pathway) D Side Product: O-Alkyl this compound A->D O-Alkylation (Minor Pathway) B Alkyl Halide (R-X) B->C B->D E Side Product: Di-alkylated Azetidinium Salt B->E C->E Further Alkylation Base Base Base->A

Caption: Reaction pathways in the N-alkylation of this compound.

Troubleshooting_Workflow Start Start: N-Alkylation Reaction Check_Completion Reaction Complete? Start->Check_Completion Low_Yield Low Yield? Check_Completion->Low_Yield Yes Incomplete_Action Action: - Increase time/temp - Stronger base Check_Completion->Incomplete_Action No Side_Products Significant Side Products? Low_Yield->Side_Products No Optimize_Conditions Action: - Screen bases/solvents - Check reagent purity Low_Yield->Optimize_Conditions Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Address_Selectivity Action: - Adjust stoichiometry - Slow addition of R-X - Change alkylating agent Side_Products->Address_Selectivity Yes Optimize_Purification Action: - Optimize chromatography - Attempt recrystallization/trituration - Consider salt formation Purification_Issue->Optimize_Purification Yes Success Successful Alkylation Purification_Issue->Success No Incomplete_Action->Start Optimize_Conditions->Start Address_Selectivity->Start Optimize_Purification->Success

Caption: Troubleshooting workflow for N-alkylation of this compound.

stability of Azetidin-3-ylmethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azetidin-3-ylmethanol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the azetidine ring in this compound?

A1: The azetidine ring in this compound is a strained four-membered heterocycle. Due to this ring strain, it is susceptible to ring-opening reactions, particularly under acidic conditions.[1][2][3] The reactivity is generally lower than that of aziridines but more significant than that of larger, unstrained rings like pyrrolidine or piperidine.[1] The stability is highly dependent on the pH of the medium and the nature of substituents on the nitrogen atom.

Q2: How does pH affect the stability of this compound?

A2: this compound is expected to be most stable under neutral to slightly basic conditions.

  • Acidic Conditions: Under acidic conditions, the azetidine nitrogen is protonated, forming an azetidinium ion. This positively charged species is highly activated towards nucleophilic attack, leading to ring-opening.[2][4] The rate of this degradation is sensitive to pH; lower pH values lead to faster decomposition.[2]

  • Basic Conditions: The azetidine ring is generally more stable under basic conditions compared to acidic conditions. However, very strong bases could potentially lead to deprotonation of the hydroxyl group or the N-H bond (if unsubstituted), which might influence its reactivity in specific contexts, though ring-opening is less common than under acidic catalysis.

Q3: What are the likely degradation products of this compound under acidic conditions?

A3: The primary degradation pathway under acidic conditions is the ring-opening of the azetidine moiety. This occurs via nucleophilic attack on one of the ring carbons adjacent to the nitrogen. The specific product will depend on the nucleophile present in the medium. For example, in an aqueous acidic solution, the likely product would be 2-amino-1,3-propanediol derivatives resulting from the addition of water.

Q4: Is the N-substituent on the azetidine ring important for stability?

A4: Yes, the substituent on the azetidine nitrogen plays a crucial role in its stability. Electron-withdrawing groups can decrease the basicity of the nitrogen, potentially making it less susceptible to protonation and subsequent acid-catalyzed ring-opening. Conversely, electron-donating groups can increase the basicity of the nitrogen, potentially leading to greater instability in acidic media. For unsubstituted this compound, the nitrogen is a secondary amine and will be readily protonated.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in a Reaction Mixture

Symptoms:

  • Low yield of the desired product.

  • Appearance of unexpected polar impurities in TLC or LC-MS analysis.

  • Mass spectrometry data suggests the presence of ring-opened species.

Possible Causes and Solutions:

CauseRecommended Action
Acidic Reaction Conditions If your reaction is run under acidic conditions (e.g., using TFA, HCl), consider that the azetidine ring may be degrading. Solution: If possible, switch to a less acidic catalyst or buffer the reaction medium to a higher pH. If acidic conditions are necessary, minimize reaction time and temperature.
Lewis Acid Catalysis Lewis acids can also promote the ring-opening of azetidines.[1] Solution: Evaluate the necessity of the Lewis acid. Consider using a milder Lewis acid or reducing its stoichiometry.
High Temperature Elevated temperatures can accelerate acid-catalyzed degradation. Solution: Run the reaction at the lowest effective temperature.
Incompatible Nucleophiles The presence of strong nucleophiles in an acidic medium can facilitate ring-opening. Solution: Assess if any reagents in your mixture can act as potent nucleophiles under the reaction conditions.
Issue 2: Instability of this compound During Aqueous Work-up

Symptoms:

  • Loss of product during extraction with acidic aqueous solutions.

  • Formation of new, more polar byproducts observed after the work-up.

Possible Causes and Solutions:

CauseRecommended Action
Acidic Wash Washing with acidic solutions (e.g., 1M HCl) to remove basic impurities can cause significant degradation of this compound.
Solution 1: Use a saturated solution of a milder acid salt, like ammonium chloride, for washing.
Solution 2: Minimize the contact time with the acidic aqueous phase and perform the extraction at low temperatures (e.g., on an ice bath).
Solution 3: If possible, perform a basic extraction (e.g., with saturated sodium bicarbonate) to remove acidic impurities, as the compound is more stable under these conditions.
Issue 3: Degradation of this compound During Purification by Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC plates (silica).

  • Low recovery of the compound after silica gel column chromatography.

  • Appearance of new impurities in the collected fractions.

Possible Causes and Solutions:

CauseRecommended Action
Acidic Nature of Silica Gel Standard silica gel is slightly acidic and can cause on-column degradation of acid-sensitive compounds like azetidines.
Solution 1: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2%) in the eluent.
Solution 2: Use an alternative stationary phase, such as neutral alumina or a polymer-based support.
Solution 3: If compatible with the compound's polarity, consider purification by reverse-phase chromatography, paying attention to the acidity of the mobile phase modifiers (e.g., use a buffer instead of TFA).

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is a general guideline for assessing the stability of this compound under stress conditions, as recommended by ICH guidelines.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a 3% solution of hydrogen peroxide.

    • Keep at room temperature and protect from light.

    • Monitor at the same time points.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C).

    • Analyze at specified time intervals.

  • Photostability:

    • Expose the solid compound and the stock solution to a light source as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[8][9]

    • A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).

  • The method should be able to separate the parent compound from its degradation products.

  • Quantify the amount of remaining this compound and the formation of degradation products.

Data Presentation:

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (RRT)
0.1 M HCl, 60 °C2
6
12
24
0.1 M NaOH, 60 °C2
6
12
24
3% H₂O₂, RT2
6
12
24

(Note: This table should be populated with experimental data.)

Visualizations

G Troubleshooting Workflow for this compound Degradation start Unexpected Degradation Observed check_pH Check pH of Reaction/Work-up start->check_pH is_acidic Is the medium acidic (pH < 6)? check_pH->is_acidic acid_actions Actions: - Increase pH if possible - Reduce temperature and time - Use milder acid/buffer is_acidic->acid_actions Yes check_purification Check Purification Method is_acidic->check_purification No acid_actions->check_purification is_silica Using Silica Gel? check_purification->is_silica silica_actions Actions: - Deactivate silica with Et3N - Use neutral alumina - Consider reverse-phase HPLC is_silica->silica_actions Yes other_causes Consider other factors: - Oxidizing agents - Strong nucleophiles is_silica->other_causes No stable_conditions Likely Stable Conditions silica_actions->stable_conditions other_causes->stable_conditions

Caption: Troubleshooting Decision Tree for this compound Degradation.

G Acid-Catalyzed Ring Opening of this compound cluster_0 Acidic Conditions (e.g., H₂O, H⁺) cluster_1 Neutral/Basic Conditions A This compound B Azetidinium Ion (Protonated) A->B + H⁺ C Ring-Opened Carbocation Intermediate B->C Ring Opening (Slow) D Ring-Opened Product (e.g., diol amine derivative) C->D + Nucleophile (e.g., H₂O) E This compound F Generally Stable E->F

Caption: Proposed Degradation Pathway under Acidic vs. Neutral/Basic Conditions.

References

Technical Support Center: Optimizing Coupling Reactions for Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving azetidin-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic challenges.

General Considerations

This compound is a valuable building block in medicinal chemistry. However, its bifunctional nature, containing both a secondary amine and a primary alcohol, along with the inherent ring strain of the azetidine core, presents unique challenges in coupling reactions.[1] Chemoselective functionalization is key to successful outcomes. For most coupling reactions, protection of the azetidine nitrogen is crucial to prevent unwanted side reactions and to control reactivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose, as it is stable under many reaction conditions and can be removed under acidic conditions.[1][2]

Protecting Group Strategy: N-Boc Protection

To ensure selective coupling at either the nitrogen or oxygen of this compound, the most common strategy is to first protect the azetidine nitrogen. The Boc group is a reliable choice for this purpose.

Experimental Protocol: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude N-Boc-azetidin-3-ylmethanol, which can be purified by column chromatography if necessary.

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an amine and an aryl halide.[3] When using N-Boc-azetidin-3-ylmethanol, the reaction proceeds at the deprotected azetidine nitrogen.

Troubleshooting Guide: Buchwald-Hartwig N-Arylation
ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-activated palladium catalyst or ensure anhydrous and oxygen-free conditions.
Poorly chosen ligandScreen a variety of phosphine ligands such as XPhos, RuPhos, or BippyPhos.[4]
Inappropriate baseStrong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically effective.
Low reaction temperatureGradually increase the temperature, monitoring for product formation and decomposition.
Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivationOptimize catalyst and ligand loading.
Reaction conditions too harshLower the reaction temperature or shorten the reaction time.
Difficulty in Purification Contamination with ligand or catalyst residuesUse filtration through a pad of celite and thorough washing during work-up. Consider using polymer-supported catalysts or ligands for easier removal.
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound (after Boc deprotection)

Materials:

  • (Azetidin-3-yl)methanol hydrochloride

  • Aryl halide (bromide or chloride, 1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the aryl halide and (azetidin-3-yl)methanol hydrochloride.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd precatalyst, ligand, base, aryl halide, and this compound in an inert atmosphere solvent Add anhydrous solvent and degas reagents->solvent heat Heat to 80-110 °C and stir for 12-24h solvent->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool, dilute, and quench monitor->quench filter Filter through celite quench->filter extract Extract and dry organic layer filter->extract purify Purify by chromatography extract->purify

Buchwald-Hartwig N-Arylation Workflow

Amide Coupling (N-Acylation)

Amide bond formation is a cornerstone of organic synthesis. For this compound, this typically involves coupling a carboxylic acid to the azetidine nitrogen after Boc deprotection. Several coupling reagents can be employed for this transformation.

Comparison of Common Amide Coupling Reagents
Coupling ReagentActivating AgentAdditiveTypical BaseKey AdvantagesPotential Issues
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHOBt or HOAtDIPEA, TEAWater-soluble byproducts, mild conditions.[5]Can be sluggish with electron-deficient amines.[6]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateNoneDIPEA, TEAHigh efficiency, fast reaction times, low racemization.[1][7]Higher cost, potential for side reactions if used in excess.[1]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtDIPEA, TEAEfficient and widely used.[1]Can cause racemization, especially without HOBt.
Troubleshooting Guide: Amide Coupling
ProblemPossible CauseSuggested Solution
Low Yield Incomplete activation of carboxylic acidPre-activate the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine.
Inactive coupling reagentsUse fresh, high-purity coupling reagents. EDC is particularly moisture-sensitive.
Presence of waterEnsure all reagents and solvents are anhydrous.
Side Product Formation (e.g., N-acylurea) Rearrangement of the O-acylisourea intermediate (with carbodiimides)Use an additive like HOBt or HOAt to form a more stable active ester.
Epimerization (if chiral centers are present) Use of a strong base or high temperatureEmploy a milder base and maintain a low reaction temperature. Additives like HOBt can suppress racemization.
Experimental Protocol: Amide Coupling using HATU

Materials:

  • (Azetidin-3-yl)methanol hydrochloride

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA or TEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add HATU to the solution and stir for 2-5 minutes to pre-activate.[7]

  • In a separate flask, dissolve (azetidin-3-yl)methanol hydrochloride in the anhydrous solvent and add DIPEA or TEA to neutralize the salt and form the free amine.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Amide Coupling cause1 Incomplete Activation start->cause1 cause2 Inactive Reagents start->cause2 cause3 Presence of Water start->cause3 sol1 Pre-activate Carboxylic Acid cause1->sol1 sol2 Use Fresh Reagents cause2->sol2 sol3 Ensure Anhydrous Conditions cause3->sol3

Troubleshooting Low Yield in Amide Coupling

N-Boc Deprotection

After successful coupling, the Boc protecting group can be removed to liberate the azetidine nitrogen for further functionalization or to yield the final product.

Troubleshooting Guide: N-Boc Deprotection
ProblemPossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid or reaction timeIncrease the equivalents of acid or extend the reaction time. Monitor closely by TLC or LC-MS.
Ring Opening of Azetidine Harsh acidic conditionsUse milder acidic conditions (e.g., HCl in dioxane or methanol at 0 °C to room temperature, or oxalyl chloride in methanol).[2][3]
Elevated temperaturePerform the deprotection at a lower temperature (e.g., 0 °C).
Formation of t-butylated byproducts Scavenging of the t-butyl cation by electron-rich aromatic ringsAdd a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture.
Experimental Protocol: N-Boc Deprotection

Materials:

  • N-Boc protected azetidine derivative

  • Trifluoroacetic acid (TFA) or HCl (4M in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (using TFA):

  • Dissolve the N-Boc protected azetidine derivative in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.

Deprotection_Pathway cluster_conditions Deprotection Conditions cluster_products Products start N-Boc Protected Azetidine Derivative acid Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) start->acid product Deprotected Azetidine (as salt or free base) acid->product byproducts Isobutylene + CO₂ acid->byproducts

N-Boc Deprotection Signaling Pathway

Frequently Asked Questions (FAQs)

Q1: Is it possible to perform coupling reactions on this compound without a protecting group?

A1: While possible in some cases, it is generally not recommended. The secondary amine is nucleophilic and can compete in reactions targeting the hydroxyl group, and vice-versa. This often leads to a mixture of N- and O-functionalized products and polymerization. Protecting the nitrogen with a group like Boc ensures chemoselectivity.

Q2: I am observing both N-arylation and O-arylation in my Buchwald-Hartwig reaction. How can I improve N-selectivity?

A2: This is a common challenge with bifunctional substrates. To favor N-arylation, ensure the nitrogen is deprotected and more nucleophilic than the alcohol. Using a strong base can deprotonate the amine preferentially. Protecting the alcohol as a silyl ether before the coupling reaction is another effective strategy to ensure N-selectivity.

Q3: My amide coupling reaction is very slow. What can I do to speed it up?

A3: If your reaction is sluggish, consider switching to a more powerful coupling reagent like HATU.[7] Also, ensure your reagents are anhydrous and of high purity. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also improve the reaction rate. Gently heating the reaction mixture may also help, but should be done with caution to avoid side reactions.

Q4: During N-Boc deprotection, I am seeing significant decomposition of my product. What is happening?

A4: The azetidine ring is susceptible to ring-opening under harsh acidic conditions.[2] To mitigate this, use milder deprotection methods such as HCl in an organic solvent at low temperatures or oxalyl chloride in methanol.[2][3] Careful monitoring of the reaction to avoid prolonged exposure to acid is also crucial.

Q5: What is the best way to purify my final azetidine product?

A5: Azetidine derivatives can be polar. Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often successful. For basic azetidine products, adding a small amount of triethylamine to the eluent can improve peak shape and recovery.

References

Technical Support Center: Boc Deprotection of Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the tert-butyloxycarbonyl (Boc) protecting group from Azetidin-3-ylmethanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this critical deprotection step.

Troubleshooting Guide

This guide is designed to help you resolve common problems that may arise during the Boc deprotection of this compound.

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[1]Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2]
Short Reaction Time: The reaction may not have been allowed to run to completion.[2][1]Monitor the reaction progress closely using TLC or LC-MS and ensure it has ceased before workup.[2][3]
Low Temperature: Most Boc deprotections are performed at room temperature.[4]Gentle warming (e.g., to 40°C) can be considered, but use caution to avoid potential side reactions.[2]
Steric Hindrance: The bulky nature of the substrate can impede the approach of the acid.[1][4]Consider longer reaction times or a less sterically hindered acid.
Formation of Side Products t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the starting material or product.[2][5]Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[6]
Cleavage of Other Acid-Sensitive Groups: Other protecting groups like tert-butyl esters may also be cleaved under the acidic conditions.Employ milder deprotection methods, such as using aqueous phosphoric acid or p-toluenesulfonic acid.[3] Lewis acid-mediated deprotection (e.g., ZnBr₂) can also be a good alternative.[3]
Product Isolation Issues Product is a Salt: The deprotected amine is often obtained as a salt (e.g., TFA or HCl salt), which can affect its solubility and handling.For purification, the product can be passed through an ion-exchange column (e.g., SCX) to isolate the free amine.[7] Alternatively, a basic wash (e.g., with saturated aq. NaHCO₃) during workup can neutralize the salt.[8][9]
Residual Acid: Residual acid from the deprotection can interfere with subsequent steps.Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic conditions for Boc removal from this compound?

A1: The most common conditions involve strong acids.[4] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often in a 1:1 or 1:4 ratio, is used.[4] Another widely used reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[4][7]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction.[3] The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin can be very helpful as it specifically visualizes primary and secondary amines.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[3]

Q3: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection?

A3: Yes, for substrates with other acid-sensitive functional groups, milder conditions are recommended.[3] These include using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3][10] Lewis acids such as zinc bromide (ZnBr₂) in a non-protic solvent also offer an effective alternative.[3] For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[3][11][12]

Q4: What are "green" or more environmentally friendly methods for Boc deprotection?

A4: Efforts have been made to develop more environmentally benign methods. Catalyst-free deprotection using hot water is a notable green alternative.[3][13][14] The use of deep eutectic solvents (DES), such as choline chloride:p-toluenesulfonic acid, also provides an eco-friendly reaction medium.[10]

Q5: My molecule contains an electron-rich aromatic ring. What precautions should I take during Boc deprotection?

A5: Electron-rich aromatic rings are susceptible to alkylation by the tert-butyl cation generated during deprotection.[2][5] To prevent this side reaction, it is highly recommended to use a scavenger, such as anisole or thioanisole, in the reaction mixture.[6]

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [4][9]

  • Dissolution: Dissolve the Boc-Azetidin-3-ylmethanol (1 equivalent) in dichloromethane (DCM).

  • Reagent Addition: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can be performed to remove residual TFA. The crude product is typically obtained as the TFA salt.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane [3][7]

  • Dissolution: Dissolve the Boc-Azetidin-3-ylmethanol (1 equivalent) in a minimal amount of a suitable solvent.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Product Isolation: Monitor the reaction by TLC or LC-MS. The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol [2][11][12]

  • Dissolution: In a dry flask, dissolve the Boc-Azetidin-3-ylmethanol (1 equivalent) in methanol.

  • Reagent Addition: Stir the solution at room temperature for 5 minutes, then add oxalyl chloride (3 equivalents).

  • Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, the reaction mixture can be concentrated and the product purified by standard methods.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Reagents

ReagentSolventConcentrationTemperatureReaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[15]0 to Room Temp[15]30 min - 4 h[15]The most common method; scavengers are highly recommended.[15]
Hydrochloric Acid (HCl)1,4-Dioxane4 M[15]Room Temp[15]1 - 4 h[15]The product often precipitates as the HCl salt, which can be a good alternative to TFA.[15]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TempVariableCan be used under milder conditions.[15]
Oxalyl ChlorideMethanol3 equivalents[11]Room Temp1-4 h[11][12]A mild alternative for acid-sensitive substrates.[3][11][12]
Hot WaterWaterN/AReflux~15 min[2]An environmentally friendly, catalyst-free method.[3][13][14]

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start Boc-Azetidin-3-ylmethanol reaction Add Deprotection Reagent (e.g., TFA/DCM or HCl/Dioxane) +/- Scavenger start->reaction monitor Monitor by TLC/LC-MS (Check for disappearance of starting material) reaction->monitor monitor->reaction Incomplete workup Quench Reaction (if needed) Solvent Removal (Aqueous Wash/Extraction) monitor->workup Reaction Complete purification Column Chromatography or Crystallization/Precipitation workup->purification product This compound (as free base or salt) purification->product

Caption: General workflow for the Boc deprotection of this compound.

Troubleshooting_Logic start Boc Deprotection Issue incomplete Incomplete Deprotection? start->incomplete side_products Side Products Formed? incomplete->side_products No increase_acid Increase Acid Concentration/Strength incomplete->increase_acid Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp Yes check_sm Check Starting Material Purity incomplete->check_sm Yes add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes (t-Butylation) milder_conditions Use Milder Conditions (e.g., Lewis Acid) side_products->milder_conditions Yes (Other groups cleaved) success Problem Resolved side_products->success No increase_acid->success increase_time_temp->success check_sm->success add_scavenger->success milder_conditions->success

Caption: Troubleshooting logic for Boc deprotection issues.

References

Technical Support Center: Troubleshooting Low Yields in Azetidin-3-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Azetidin-3-ylmethanol. The information is presented in a direct question-and-answer format to help you overcome experimental hurdles and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for producing this compound?

A1: The most prevalent method for synthesizing the azetidine ring is through intramolecular cyclization.[1] This strategy typically involves preparing a precursor like a γ-amino alcohol or γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position, forming the strained four-membered ring.[1][2] For this compound, this often starts with protecting a precursor like 3-amino-1,2-propanediol, activating the primary hydroxyl group, and then inducing cyclization.

Q2: My intramolecular cyclization reaction is resulting in very low yields. What are the most likely causes?

A2: Low yields in azetidine ring formation are a common problem and can stem from several factors:

  • Competing Intermolecular Reactions: The precursor molecule may react with another molecule of itself, leading to dimers or polymers instead of the desired intramolecular cyclization. This is often dependent on the concentration of the reaction.[1]

  • Poor Leaving Group: The hydroxyl group of the precursor is a poor leaving group. It must be activated by converting it into a better leaving group, such as a mesylate (Ms) or tosylate (Ts), to facilitate the nucleophilic substitution.[1]

  • Side Reactions: Elimination reactions can compete with the desired substitution, particularly when using strong, non-nucleophilic bases or with sterically hindered substrates.[1]

  • Inherent Ring Strain: The four-membered azetidine ring has significant ring strain (approx. 25.4 kcal/mol), which can make its formation thermodynamically less favorable and the product susceptible to ring-opening reactions.[3][4]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and can dramatically affect the outcome of the reaction.[1]

Q3: How should I choose an appropriate N-protecting group for this synthesis?

A3: The choice of a nitrogen protecting group is critical. It must be stable during the activation (e.g., mesylation) and cyclization steps but readily removable at the end of the synthesis.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group. It is stable under many conditions required for functionalizing the ring and can be easily removed with acid.[3][5]

  • Diphenylmethyl (Benzhydryl): This group is also frequently used due to its stability during mesylation and ether synthesis. It is reliably removed under milder hydrogenolysis conditions.[6]

  • Sulfonyl Groups (e.g., Tosyl): While robust, their removal often requires harsh conditions that the final product may not tolerate.[1]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification can be challenging due to the high polarity and potential volatility of azetidine derivatives.[3] Column chromatography on silica gel is the most common method. A gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate), is often effective for separating the product from impurities.[2][3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows that the starting material (the activated precursor) remains largely unconsumed after the expected reaction time.

Potential Cause Recommended Solution Citation
Poor Leaving Group Ensure the hydroxyl group was successfully converted to a better leaving group (e.g., mesylate, tosylate). Confirm conversion via NMR or LC-MS before proceeding.[1]
Reaction is Too Slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO, which can accelerate S\textsubscript{N}2 reactions.[1]
Insufficiently Strong Base The base may not be strong enough to deprotonate the amine sufficiently. Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH).[1]
Steric Hindrance Bulky substituents on the precursor can slow the reaction. This may require longer reaction times, higher temperatures, or a redesign of the synthetic route.[1][7]
Issue 2: Significant Formation of Byproducts/Polymerization

Symptom: TLC or LC-MS analysis shows the consumption of starting material but the formation of multiple unidentified spots or baseline material, suggesting polymerization.

Potential Cause Recommended Solution Citation
Competing Intermolecular Reactions Use high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the base. This favors the intramolecular pathway over intermolecular reactions that lead to dimers and polymers.[1]
Elimination Side Reactions The base might be too strong or sterically hindered. Consider using a milder base like potassium carbonate (K₂CO₃) if applicable to your specific substrate.[1]
Product Instability The azetidine ring can be susceptible to ring-opening. Ensure the workup conditions are not overly acidic or basic and that the temperature is kept low during purification.[3][8]

Data Presentation

Table 1: Comparison of Leaving Groups for Azetidine Formation
Leaving GroupPrecursorTypical ReagentRelative ReactivityCommentsCitation
Hydroxide (-OH)Alcohol-Very LowPoor leaving group; requires activation.[1]
Mesylate (-OMs)AlcoholMethanesulfonyl Chloride (MsCl)HighExcellent leaving group, commonly used.[1][6]
Tosylate (-OTs)Alcoholp-Toluenesulfonyl Chloride (TsCl)HighExcellent leaving group, similar to mesylate.[1]
Iodide (-I)Halide/MesylateNaI (Finkelstein reaction)Very HighHighly reactive, can be generated in situ.[1]

Experimental Protocols

Protocol 1: Activation of N-Boc-3-amino-1,2-propanediol via Mesylation

(Adapted from general mesylation procedures)

  • Dissolve N-Boc-3-amino-1,2-propanediol (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂) under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as Triethylamine (Et₃N, 1.5 eq).

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.[1]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.[1][2]

Protocol 2: Intramolecular Cyclization to form N-Boc-Azetidin-3-ylmethanol

(Adapted from general cyclization procedures)

  • Prepare a suspension of a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in a suitable anhydrous solvent (e.g., THF or DMF) in a flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude mesylate from the previous step in the same anhydrous solvent.

  • Slowly add the solution of the mesylate to the stirred suspension of NaH at 0 °C (to ensure high dilution).

  • After the addition is complete, allow the reaction to warm to room temperature or heat gently if necessary.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate.

  • Once complete, carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1][3]

Visualizations

cluster_start Starting Material Preparation cluster_core Core Synthesis Steps cluster_final Final Product Isolation SM 3-Amino-1,2-propanediol P1 N-Protection (e.g., Boc) SM->P1 (Boc)₂O, Base P2 Selective Activation of Primary -OH (Mesylation) P1->P2 MsCl, Et₃N P3 Intramolecular Cyclization (Base-mediated) P2->P3 NaH, THF/DMF P4 N-Deprotection P3->P4 Acid (e.g., TFA/HCl) FP This compound P4->FP

Caption: General synthetic workflow for this compound.

cluster_symptoms Symptom Analysis cluster_causes1 Causes for No Reaction cluster_causes2 Causes for Byproducts cluster_solutions1 Solutions cluster_solutions2 Solutions Start Low Yield Observed S1_node Start->S1_node S1 High Starting Material? C1a Poor Leaving Group S1->C1a Yes C1b Conditions Too Mild (Temp, Time) S1->C1b Yes C1c Base Ineffective S1->C1c Yes S2 Many Byproducts? C2a Intermolecular Rxn (Concentration Too High) S2->C2a Yes C2b Elimination Rxn S2->C2b Yes S1_node->S1 S1_node->S2 Sol1a Confirm Activation Step (e.g., Mesylation) C1a->Sol1a Sol1b Increase Temp / Time Switch to DMF/DMSO C1b->Sol1b Sol1c Use Stronger Base (NaH) C1c->Sol1c Sol2a Use High Dilution (Slow Addition) C2a->Sol2a Sol2b Use Milder Base C2b->Sol2b

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

References

identifying and removing byproducts in Azetidin-3-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Azetidin-3-ylmethanol. Our focus is on identifying and removing byproducts to ensure the highest purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and reliable synthetic route involves a two-stage process starting from N-Boc-azetidine-3-carboxylic acid. The first stage is the reduction of the carboxylic acid to the corresponding alcohol, N-Boc-Azetidin-3-ylmethanol. The second stage is the deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions to yield the final product, this compound, which is often isolated as a hydrochloride salt.

Q2: What are the primary byproducts to look out for during the synthesis?

A2: Byproducts can arise in both stages of the synthesis:

  • Reduction Stage: Incomplete reduction can leave unreacted N-Boc-azetidine-3-carboxylic acid. While less common with strong reducing agents, it's a possibility.

  • Deprotection Stage: This is the most critical stage for byproduct formation. The high ring strain of the azetidine core makes it susceptible to ring-opening under strong acidic conditions, which are typically used to remove the Boc protecting group.[1] This can lead to the formation of rearranged isomers, such as N-substituted propanolamines or cyclic ethers, depending on the reaction conditions and the presence of nucleophiles. Another potential side product is the t-butylation of the desired product if proper scavengers are not used.[2]

Q3: How can I detect the presence of these byproducts?

A3: A combination of standard analytical techniques is recommended for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and effective method for assessing the purity of the final product and detecting byproducts. A reverse-phase C18 column with a gradient elution of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), provides good separation.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown byproducts by providing molecular weight information, which can help in elucidating their structures.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities, especially if they can be isolated.

Q4: What are the best practices for removing the N-Boc protecting group while minimizing byproduct formation?

A4: Careful optimization of the deprotection step is crucial. While strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are effective, they also increase the risk of ring-opening.[1][2] Consider the following:

  • Milder Acidic Conditions: Using a lower concentration of acid or a milder acid can reduce the rate of ring-opening.

  • Reaction Temperature: Performing the deprotection at lower temperatures (e.g., 0 °C) can help to control the reaction and minimize side product formation.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Alternative Reagents: For particularly sensitive substrates, milder deprotection methods such as using oxalyl chloride in methanol have been reported.[2]

Q5: How can I purify the final this compound product?

A5: Column chromatography on silica gel is a standard and effective method for purifying this compound from byproducts.[4] Due to the polar nature of the product (a primary alcohol and a secondary amine), a polar mobile phase is typically required. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking on the silica, is recommended. For the hydrochloride salt, ion-exchange chromatography can also be a viable purification strategy.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection
Symptom Possible Cause Suggested Solution
Presence of starting material (N-Boc-Azetidin-3-ylmethanol) in the final product as detected by TLC or LC-MS.1. Insufficient acid concentration or equivalents.1. Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[2]
2. Reaction time is too short.2. Extend the reaction time and continue to monitor the progress by TLC or LC-MS until all starting material is consumed.
3. Reaction temperature is too low.3. Allow the reaction to warm to room temperature. Gentle warming (e.g., to 40°C) can be considered, but with caution due to the risk of byproduct formation.
Issue 2: Presence of a Major Unidentified Byproduct
Symptom Possible Cause Suggested Solution
A significant peak other than the product and starting material is observed in the HPLC or LC-MS analysis. The mass of the byproduct may be the same as the starting material (isomer).1. Ring-opening of the azetidine ring due to harsh acidic conditions.[1]1. Re-optimize the deprotection conditions: use a lower concentration of acid, decrease the reaction temperature to 0°C, and minimize the reaction time.
2. Consider using a milder deprotection reagent system.[2]
2. Formation of a t-butylated byproduct.2. If the mass of the byproduct corresponds to the addition of a t-butyl group, include a scavenger like triisopropylsilane (TIS) in the reaction mixture to trap the t-butyl cation.[5]
Issue 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Suggested Solution
The product streaks on the silica gel column during chromatography.1. The basic amine functionality of the product is interacting strongly with the acidic silica gel.1. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent system.
The product co-elutes with a byproduct.1. The polarity of the product and the byproduct are very similar.1. Try a different solvent system for column chromatography.
2. Consider derivatizing the crude product (e.g., re-protecting the amine with a different protecting group) to alter its polarity, purify the derivative, and then deprotect again under milder conditions if possible.
3. For the hydrochloride salt, consider using ion-exchange chromatography.

Experimental Protocols

Protocol 1: N-Boc Deprotection of N-Boc-Azetidin-3-ylmethanol
  • Dissolution: Dissolve N-Boc-Azetidin-3-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acidic reagent (e.g., 4M HCl in dioxane [4.0 eq] or a 20-50% solution of TFA in DCM).

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (with 1% ammonium hydroxide) to afford pure this compound.

Quantitative Data Summary

Deprotection Method Typical Purity (Pre-purification) Potential Major Byproducts Reference
4M HCl in Dioxane, RT>90%Ring-opened isomers[3]
20-50% TFA in DCM, RT85-95%Ring-opened isomers, t-butylated product[2][6]
Oxalyl chloride in Methanol, RT>95% (on other substrates)Fewer acid-catalyzed byproducts[2]

Visualizations

Synthesis_Workflow cluster_reduction Stage 1: Reduction cluster_deprotection Stage 2: Deprotection N-Boc-azetidine-3-carboxylic acid N-Boc-azetidine-3-carboxylic acid N-Boc-Azetidin-3-ylmethanol N-Boc-Azetidin-3-ylmethanol N-Boc-azetidine-3-carboxylic acid->N-Boc-Azetidin-3-ylmethanol Reducing Agent (e.g., BH3-THF) This compound This compound N-Boc-Azetidin-3-ylmethanol->this compound Acidic Conditions (e.g., HCl/Dioxane) N-Boc-Azetidin-3-ylmethanol->this compound Troubleshooting_Deprotection start Start Deprotection check_completion Reaction Complete? start->check_completion check_purity High Purity? check_completion->check_purity Yes incomplete Incomplete Reaction: - Increase acid concentration - Increase reaction time/temp check_completion->incomplete No low_purity Low Purity: - Identify byproducts (LC-MS) - Optimize deprotection (milder acid, lower temp) - Purify via column chromatography check_purity->low_purity No success Pure Product check_purity->success Yes incomplete->start Ring_Opening_Byproduct cluster_main_path cluster_side_reaction Boc-Protected Azetidine Boc-Protected Azetidine This compound This compound Boc-Protected Azetidine->this compound + H⁺ - Boc group Protonated Azetidine Protonated Azetidine Boc-Protected Azetidine->Protonated Azetidine + H⁺ Ring-Opened Intermediate Ring-Opened Intermediate Protonated Azetidine->Ring-Opened Intermediate Nucleophilic Attack (intramolecular) Rearranged Byproduct Rearranged Byproduct Ring-Opened Intermediate->Rearranged Byproduct

References

Technical Support Center: Managing Azetidine Ring Strain in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent ring strain of the azetidine moiety during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and manipulation of azetidine-containing molecules.

Observed Problem Potential Cause Suggested Solution
Low or no yield of azetidine product in intramolecular cyclization Competing intermolecular reactions: Polymerization or dimerization may be favored over the desired intramolecular cyclization, especially at high concentrations.[1]- Decrease reaction concentration: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. - Optimize reaction temperature: Increasing the temperature may favor the desired cyclization, but excessive heat can lead to decomposition.[1]
Poor leaving group: The leaving group on the γ-carbon is not sufficiently reactive.[1]- Use a better leaving group: Convert hydroxyl groups to mesylates or tosylates to enhance their leaving group ability.
Inappropriate base or solvent: The chosen base may not be strong enough to deprotonate the amine, or the solvent may not be suitable for the SN2 reaction.[1]- Select a stronger, non-nucleophilic base: Consider bases like sodium hydride (NaH). - Use a polar aprotic solvent: Solvents like DMF or DMSO can accelerate SN2 reactions.[1]
Unwanted ring-opening of the azetidine moiety Harsh reaction conditions: The high ring strain of azetidines makes them susceptible to ring-opening under strongly acidic or basic conditions.[2][3]- Maintain neutral or mild reaction conditions: Avoid extreme pH environments whenever possible. - Use appropriate protecting groups: N-acylation or N-sulfonylation can sometimes activate the ring, so careful selection is crucial.[3]
Nucleophilic attack: The azetidine ring can be opened by various nucleophiles, especially when the nitrogen is quaternized or activated.[4][5]- Control the presence of nucleophiles: Be mindful of all reagents and potential byproducts in the reaction mixture. - Choose reaction conditions that minimize nucleophilic attack: For instance, in some cases, sterically bulky nucleophiles may preferentially attack the less substituted carbon adjacent to the nitrogen.[4][5]
Difficulty in purifying the azetidine product High polarity and potential volatility: Azetidine derivatives can be challenging to isolate due to their physical properties.[6]- Use column chromatography with a gradient elution: Start with a non-polar solvent system and gradually increase the polarity to effectively separate the product.[6] - Consider recrystallization for solid derivatives: This can be an effective method for purification.[6]

Frequently Asked Questions (FAQs)

Q1: What makes the azetidine ring so reactive?

A1: The reactivity of the azetidine ring is primarily due to its significant ring strain, which is approximately 25.4 kcal/mol.[7] This strain, a combination of angle and torsional strain, provides a thermodynamic driving force for reactions that lead to ring-opening, as this relieves the strain.[3] While more stable than the highly strained three-membered aziridine ring, it is considerably more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine.[3][8]

Q2: How can I protect the azetidine nitrogen to prevent unwanted reactions?

A2: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions and can be easily removed under acidic conditions.[6] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed and offer different deprotection strategies.[6] The choice of protecting group is critical and should be tailored to the specific reaction sequence.

Q3: Under what conditions are azetidine rings most susceptible to opening?

A3: Azetidine rings are particularly vulnerable to ring-opening under several conditions:

  • Strongly acidic or basic conditions: Extreme pH environments can promote ring cleavage.[2]

  • Lewis acid catalysis: The presence of a Lewis acid can activate the ring towards nucleophilic attack.[4][5]

  • Quaternization of the nitrogen: When the azetidine nitrogen is converted into a quaternary ammonium salt, the ring becomes highly susceptible to nucleophilic ring-opening.[4][5][9]

  • Presence of unsaturated substituents: Substituents like aryl, alkenyl, or cyano groups on the carbon adjacent to the nitrogen can stabilize transition states or intermediates of ring-opening, making the C-N bond more labile.[4][5]

Q4: What are the main synthetic routes to form an azetidine ring?

A4: The most common methods for synthesizing the azetidine ring include:

  • Intramolecular Cyclization: This is a prevalent method that typically involves the cyclization of a γ-amino alcohol or a γ-haloamine.[1]

  • [2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[1][7]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1]

Experimental Protocols

Key Experiment: Synthesis of N-Boc-azetidine via Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of an N-Boc protected azetidine from a γ-amino alcohol precursor.

Step 1: Mesylation of the γ-amino alcohol

  • Dissolve the N-Boc protected γ-amino alcohol in a suitable solvent such as dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 equivalents).

  • Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.[1]

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[1]

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate in a polar aprotic solvent such as THF or DMF.

  • Add a base (e.g., sodium hydride (NaH), 1.2 equivalents) portion-wise at 0 °C.[1]

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.[1]

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow: Azetidine Synthesis start N-Boc Protected γ-Amino Alcohol mesylation Mesylation (MsCl, Et3N, DCM) start->mesylation crude_mesylate Crude Mesylate mesylation->crude_mesylate cyclization Intramolecular Cyclization (NaH, THF/DMF) crude_mesylate->cyclization workup Aqueous Workup and Extraction cyclization->workup purification Column Chromatography workup->purification product Purified N-Boc-Azetidine purification->product

Caption: Workflow for N-Boc-azetidine synthesis.

troubleshooting_logic Troubleshooting Low Yield in Azetidine Cyclization start Low Yield of Azetidine check_concentration Is reaction concentration high? start->check_concentration high_dilution Use high-dilution conditions check_concentration->high_dilution Yes check_leaving_group Is the leaving group poor? check_concentration->check_leaving_group No high_dilution->check_leaving_group improve_lg Convert -OH to -OMs or -OTs check_leaving_group->improve_lg Yes check_conditions Are base/solvent appropriate? check_leaving_group->check_conditions No improve_lg->check_conditions optimize_conditions Use stronger base (NaH) and polar aprotic solvent (DMF) check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_conditions->end

Caption: Logic for troubleshooting low azetidine yield.

References

Validation & Comparative

A Comparative Guide to Small Heterocyclic Alcohols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the most utilized motifs are small heterocyclic alcohols, which can introduce polarity, hydrogen bonding capabilities, and three-dimensional complexity. This guide provides an objective comparison of Azetidin-3-ylmethanol with four other key heterocyclic alcohols: Pyrrolidin-3-ylmethanol, Piperidin-3-ylmethanol, Oxetan-3-ylmethanol, and Tetrahydrofuran-3-ylmethanol. The following sections present a data-driven analysis of their physicochemical properties, synthetic accessibility, and their impact on pharmacological profiles, supported by experimental data from the literature.

Physicochemical Properties: A Data-Driven Comparison

The choice of a heterocyclic scaffold can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters such as pKa, lipophilicity (logP), and solubility are critical considerations in drug design. The table below summarizes these properties for the five heterocyclic alcohols.

PropertyThis compoundPyrrolidin-3-ylmethanolPiperidin-3-ylmethanolOxetan-3-ylmethanolTetrahydrofuran-3-ylmethanol
Molecular Weight ( g/mol ) 87.12[1]101.15[2][3]115.17[4]88.11102.13[5]
Predicted pKa (Amine) ~11.29 (for azetidine)[6]~11.27 (for pyrrolidine)~11.22 (for piperidine)[6]N/AN/A
Predicted XLogP3 -0.9[1]-0.5[3]-0.1[4]-0.8 (for oxetan-3-ol)[7]-0.232 (for tetrahydrofuran-3-ol)
Aqueous Solubility SolubleSlightly soluble in water[4][8][9]Highly soluble in water (for piperidine)[10]Miscible with waterHighly soluble in polar solvents like water

Synthetic Accessibility: A Comparative Overview

The ease of synthesis and the potential for large-scale production are crucial factors in the selection of building blocks for drug development. Below is a summary of common synthetic approaches for each of the five heterocyclic alcohols.

General Synthetic Workflow

The synthesis of these small heterocyclic alcohols often involves the reduction of a corresponding carbonyl or ester functional group on the heterocyclic ring. The choice of starting material and the specific synthetic route can influence the overall yield, scalability, and the introduction of chirality.

Synthetic_Workflow cluster_azetidine This compound cluster_pyrrolidine Pyrrolidin-3-ylmethanol cluster_piperidine Piperidin-3-ylmethanol cluster_oxetane Oxetan-3-ylmethanol cluster_thf Tetrahydrofuran-3-ylmethanol A1 N-protected Azetidin-3-one A2 Reduction A1->A2 A3 N-protected this compound A2->A3 A4 Deprotection A3->A4 A5 This compound A4->A5 P1 N-protected Pyrrolidine-3-carboxylic acid P2 Esterification P1->P2 P3 N-protected Pyrrolidine-3-carboxylate P2->P3 P4 Reduction P3->P4 P5 N-protected Pyrrolidin-3-ylmethanol P4->P5 P6 Deprotection P5->P6 P7 Pyrrolidin-3-ylmethanol P6->P7 Pi1 3-Hydroxypyridine Pi2 Reduction of Pyridine Ring Pi1->Pi2 Pi3 Piperidin-3-ol Pi2->Pi3 Pi4 N-protection Pi3->Pi4 Pi5 N-protected Piperidin-3-ol Pi4->Pi5 Pi6 Oxidation Pi7 N-protected Piperidin-3-one Pi8 Wittig Reaction Pi7->Pi8 Pi9 N-protected 3-(hydroxymethyl)piperidine Pi8->Pi9 Pi10 Deprotection Pi9->Pi10 Pi11 Piperidin-3-ylmethanol Pi10->Pi11 O1 Propargyl alcohol O2 Gold-Catalyzed Cyclization O1->O2 O3 Oxetan-3-one O2->O3 O4 Reduction O3->O4 O5 Oxetan-3-ol O4->O5 O6 Conversion to Methanol O5->O6 O7 Oxetan-3-ylmethanol O6->O7 T1 3-Furfural T2 Reduction of Aldehyde T1->T2 T3 3-Furanmethanol T2->T3 T4 Catalytic Hydrogenation T3->T4 T5 Tetrahydrofuran-3-ylmethanol T4->T5

Caption: Generalized synthetic workflows for the five small heterocyclic alcohols.

Experimental Protocols

Synthesis of (S)-Pyrrolidin-3-ylmethanol

This procedure is based on the reduction of a pyrrolidine carboxylate derivative.

Materials:

  • Methyl 5-oxopyrrolidine-3-carboxylate

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

Procedure:

  • Dissolve 2 kg of methyl 5-oxo-3-pyrrolidinecarboxylate in 20 liters of THF.

  • Add 1.9 kg of sodium borohydride in portions at room temperature.

  • Slowly add 3.9 kg of boron trifluoride etherate solution.

  • After the addition is complete, stir the mixture at room temperature for 10 minutes, then heat to reflux for approximately 4 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Concentrate the organic phase to obtain a light yellow oily liquid.

  • Dissolve the oily liquid in ethanol and cool to 20°C.

  • Add 500 g of sodium borohydride and reflux the reaction for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic phase with saturated aqueous sodium bicarbonate and then with saturated brine.

  • Concentrate the organic phase to yield 1.2 kg of 3-pyrrolidinylmethanol (86% yield).[8]

Synthesis of Tetrahydrofuran-3-ylmethanol

This protocol describes the synthesis from 3-furfural.

Materials:

  • 3-Furfural

  • Tetrahydrofuran (THF)

  • Zinc chloride (ZnCl₂)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (2 L/mol)

  • Pd/C catalyst

  • Dehydrated ethanol

  • Triethylamine

Procedure:

  • Preparation of 3-Furanmethanol: Dissolve 96g of 3-furfural in 480g of THF. Add 4.8g of zinc chloride and stir until uniform. Add 136.8g of sodium borohydride in batches and react at room temperature for 12 hours. Adjust the pH to neutral with 2 L/mol hydrochloric acid, filter the solid, and wash with THF. Concentrate the combined organic layers to obtain 95.8g of 3-furanmethanol (96.5% yield).[11]

  • Hydrogenation to Tetrahydrofuran-3-ylmethanol: In an autoclave, combine 98g of 3-furanmethanol, 490g of dehydrated ethanol, 3.92g of Pd/C catalyst, and 4.9g of triethylamine. Purge with nitrogen, then introduce hydrogen to a pressure of 3 MPa. Heat the reaction to 140°C for 4 hours. Cool the system, release the hydrogen pressure, and filter the mixture. Adjust the pH of the filtrate to neutral with 2 L/mol hydrochloric acid, filter, and concentrate the ethanol. The resulting liquid is rectified to collect 87.6g of tetrahydrofuran-3-ylmethanol (94.8% yield).[11]

Impact on Pharmacological Profile: A Structure-Activity Relationship Perspective

Receptor-Ligand Interactions and Signaling

The three-dimensional structure and basicity of the heterocyclic ring are critical for optimal binding to target proteins such as G-protein coupled receptors (GPCRs) and kinases.

Signaling_Pathway cluster_ligand Ligand Modification cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling L Drug Scaffold A This compound L->A P Pyrrolidin-3-ylmethanol L->P Pi Piperidin-3-ylmethanol L->Pi O Oxetan-3-ylmethanol L->O T Tetrahydrofuran-3-ylmethanol L->T R GPCR/Kinase A->R Binding Affinity & Selectivity P->R Binding Affinity & Selectivity Pi->R Binding Affinity & Selectivity O->R Binding Affinity & Selectivity T->R Binding Affinity & Selectivity B Binding Pocket R->B S1 G-protein activation / Kinase phosphorylation B->S1 Signal Transduction S2 Second Messenger Cascade S1->S2 S3 Cellular Response S2->S3

Caption: Influence of heterocyclic alcohol substituents on a generic signaling pathway.

  • Azetidine: The strained four-membered ring of azetidine imposes significant conformational constraints. This rigidity can be advantageous in locking a drug molecule into a bioactive conformation, potentially increasing binding affinity and selectivity. However, this same rigidity can also lead to a loss of binding if the constrained conformation is not optimal for the target's binding pocket.

  • Pyrrolidine: The five-membered pyrrolidine ring is more flexible than azetidine, adopting envelope and twist conformations. This "pseudo-rotation" allows for greater conformational adaptability, which can be beneficial for binding to targets with more plastic binding sites.[12]

  • Piperidine: The six-membered piperidine ring typically adopts a stable chair conformation. While less rigid than azetidine, it is generally more conformationally restricted than pyrrolidine. The chair conformation allows for well-defined axial and equatorial positioning of substituents, which can be exploited to fine-tune interactions within a binding pocket.[13]

  • Oxetane: The oxetane ring is also strained and can act as a bioisostere for gem-dimethyl or carbonyl groups. The inclusion of the oxygen atom can improve aqueous solubility and metabolic stability.[14] The oxetan-3-ol moiety has been explored as a potential bioisostere for carboxylic acids.[15]

  • Tetrahydrofuran: The five-membered tetrahydrofuran ring is flexible and introduces a polar ether linkage. This can enhance water solubility and provide a hydrogen bond acceptor.

Metabolic Stability and Pharmacokinetics

The metabolic stability of a drug candidate is a critical determinant of its half-life and dosing regimen. The choice of heterocyclic ring can influence susceptibility to metabolism by cytochrome P450 enzymes.

  • Piperidine and Pyrrolidine: Both piperidine and pyrrolidine rings can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. Strategic placement of substituents can be used to block these metabolic "soft spots."[13]

  • Azetidine and Oxetane: The increased ring strain in azetidines and oxetanes can sometimes lead to different metabolic pathways compared to their five- and six-membered counterparts. In some cases, the incorporation of an oxetane ring has been shown to improve metabolic stability compared to analogous piperidine derivatives.[16]

The lipophilicity of the heterocyclic ring also plays a crucial role in a drug's pharmacokinetic profile. As indicated in the physicochemical properties table, there is a general trend of increasing lipophilicity from azetidine to piperidine. This can affect properties such as cell permeability, volume of distribution, and off-target effects.[13]

Conclusion

The selection of a small heterocyclic alcohol as a building block in drug discovery is a multifactorial decision that requires careful consideration of physicochemical properties, synthetic accessibility, and the desired pharmacological profile.

  • This compound offers a rigid, compact scaffold that can be beneficial for conformational constraint and may improve metabolic stability.

  • Pyrrolidin-3-ylmethanol provides a more flexible five-membered ring, allowing for greater conformational sampling, which can be advantageous for binding to certain targets.

  • Piperidin-3-ylmethanol presents a well-defined chair conformation, enabling precise positioning of substituents, and is a common motif in many approved drugs.

  • Oxetan-3-ylmethanol introduces a strained, polar four-membered ether that can serve as a useful bioisostere and potentially enhance solubility and metabolic stability.

  • Tetrahydrofuran-3-ylmethanol offers a flexible, polar five-membered ether that can improve aqueous solubility and provide a hydrogen bond acceptor.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the structure-activity relationships within a given chemical series. This guide provides a foundational dataset and conceptual framework to aid researchers in making informed decisions when selecting and utilizing these valuable heterocyclic building blocks.

References

Azetidin-3-ylmethanol: A Bioisosteric Evaluation for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Azetidin-3-ylmethanol as a versatile bioisostere. This guide provides an objective comparison of its properties with common structural motifs, supported by experimental data and detailed protocols.

This compound is a saturated four-membered heterocycle bearing a hydroxymethyl group. In medicinal chemistry, the azetidine ring is increasingly utilized as a "privileged" scaffold. Its strained ring system offers a unique three-dimensional geometry that can impart favorable physicochemical and pharmacological properties to a molecule. The incorporation of azetidine motifs has been shown to improve metabolic stability, aqueous solubility, and structural rigidity when compared to more common saturated analogues like piperidine and pyrrolidine. This guide focuses on the validation of this compound as a bioisosteric replacement for primary alcohols and other related functionalities, providing a data-driven perspective for its application in drug design.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the steric and electronic properties of the parent moiety while offering improvements in other key attributes. This compound provides a unique combination of a polar hydroxymethyl group and a basic nitrogen atom within a constrained cyclic system. This can lead to improved solubility and permeability, crucial for oral bioavailability.

Below is a table summarizing the key physicochemical properties of this compound and its hydrochloride salt, providing a baseline for comparison with other scaffolds.

PropertyThis compoundThis compound HClSignificance in Drug Discovery
Molecular Formula C4H9NOC4H10ClNOImpacts molecular weight and elemental composition.
Molecular Weight 87.12 g/mol 123.58 g/mol Influences ligand efficiency and diffusion characteristics.
XLogP3 -0.9-A measure of lipophilicity, affecting solubility and permeability.
Topological Polar Surface Area 32.3 Ų-Predicts hydrogen bonding potential and membrane penetration.
Form -White to Almost white powder to crystalAffects handling and formulation.

Validation in a Biological Context: STAT3 Inhibition

To illustrate the utility of the azetidine scaffold, we examine its incorporation in a series of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Aberrant STAT3 activation is a hallmark of numerous cancers, making it a prime therapeutic target. In a study by Bello et al., a series of (R)-azetidine-2-carboxamides were developed and shown to be potent and selective STAT3 inhibitors. While not a direct study of this compound itself, this provides valuable data on how the azetidine core contributes to target engagement and cellular activity.

Quantitative Comparison of Azetidine-Based STAT3 Inhibitors

The following table summarizes the in vitro potency and binding affinity of representative azetidine-containing STAT3 inhibitors.

CompoundSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)STAT3 Binding Affinity (KD, nM)
5a 0.55>18>18Not Reported
5o 0.38>18>18Not Reported
7g Not Reported>18>18880
8i 0.34>18>18Not Reported
9k Not Reported>18>18960

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. KD: Dissociation constant. A lower value indicates stronger binding affinity.

The data demonstrates that azetidine-based compounds can achieve sub-micromolar potency and high selectivity for STAT3 over other STAT family members.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the evaluation of this compound in various research settings.

In Vitro Kinase Inhibition Assay (STAT3 DNA-Binding Activity)

This assay determines the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).

  • Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.

  • Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which specifically binds to activated STAT3, to the mixture.

  • Electrophoresis: Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.

  • Quantification: Quantify the bands corresponding to the STAT3:DNA complexes using appropriate imaging software (e.g., ImageJ).

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand binding to a protein.

Protocol:

  • Sample Preparation: Prepare a solution of the target protein (e.g., STAT3) in a suitable buffer. Prepare a solution of the ligand (azetidine-based inhibitor) in the same buffer.

  • ITC Instrument Setup: Set up the ITC instrument with the protein solution in the sample cell and the ligand solution in the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), NADPH regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizing Biological Pathways and Experimental Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Dimer->Gene_Transcription 6. Gene Regulation DNA DNA Nucleus->DNA DNA->Gene_Transcription Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition

Caption: The STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

ITC_Workflow Protein_Prep Prepare Protein Solution (e.g., STAT3) ITC_Setup Load into ITC Instrument Protein_Prep->ITC_Setup Ligand_Prep Prepare Ligand Solution (Azetidine Compound) Ligand_Prep->ITC_Setup Titration Perform Titration ITC_Setup->Titration Data_Acquisition Measure Heat Change Titration->Data_Acquisition Data_Analysis Analyze Data (Fit to Binding Model) Data_Acquisition->Data_Analysis Results Determine KD, ΔH, n Data_Analysis->Results

Caption: Experimental workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Conclusion

This compound and its derivatives represent a valuable class of building blocks in modern drug discovery. The inherent properties of the azetidine ring—namely its three-dimensionality, metabolic stability, and ability to improve solubility—make it an attractive bioisosteric replacement for more traditional scaffolds. The presented data on azetidine-containing STAT3 inhibitors underscores the potential of this moiety to yield potent and selective drug candidates. By providing detailed experimental protocols and visual representations of relevant biological pathways and workflows, this guide aims to equip researchers with the necessary information to effectively validate and utilize this compound as a strategic tool in their drug design endeavors.

The Evolving Landscape of Azetidin-3-ylmethanol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the azetidine scaffold represents a compelling starting point for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Azetidin-3-ylmethanol derivatives, offering insights into how structural modifications influence biological activity. While direct, comprehensive SAR studies on a single biological target for a series of this compound derivatives are not extensively available in publicly accessible literature, this guide synthesizes findings from closely related azetidine derivatives to provide a valuable comparative framework.

The rigid, four-membered ring of azetidine offers a unique conformational constraint that can enhance binding to biological targets and improve pharmacokinetic properties. The this compound scaffold, in particular, provides two key points for diversification: the nitrogen atom of the azetidine ring and the hydroxyl group of the methanol substituent. Modifications at these positions can significantly impact potency, selectivity, and overall drug-like properties.

Comparative Analysis of N-Substituted Azetidin-3-yl Derivatives

Drawing parallels from studies on N-substituted 3-aminoazetidine derivatives, we can infer the potential impact of various substituents on the nitrogen of the this compound core. The following table summarizes the in-vitro dopamine D2 and D4 receptor binding affinities of a series of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives, which serves as a valuable surrogate for understanding the SAR of N-substituted azetidines.

Table 1: In-Vitro Dopamine D2 and D4 Receptor Binding Affinities of N-Substituted Azetidine Analogs

Compound IDR (Substitution on Benzamide Ring)D2 Receptor Ki (nM)D4 Receptor Ki (nM)
1a H12085
1b 2-Bromo80110
1c 3-Bromo15095
1d 4-Bromo9560
1e 2-Chloro90125
1f 4-Chloro11075
1g 4-Fluoro13080
1h 4-Methyl180150
1i 4-Methoxy250200

Data is representative and adapted from studies on analogous N-substituted azetidine derivatives for illustrative purposes.

Key SAR Insights from N-Substitution:

  • Impact of Halogen Substitution: The position and nature of halogen substituents on the benzamide ring significantly influence binding affinity. A 4-bromo substitution (Compound 1d ) showed the highest affinity for the D4 receptor, while a 2-bromo substitution (Compound 1b ) was most potent for the D2 receptor.

  • Effect of Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (Compound 1h ) and methoxy (Compound 1i ) at the 4-position, generally led to a decrease in binding affinity for both D2 and D4 receptors.

  • Positional Isomerism: The position of the bromo substituent had a notable effect, with the 4-position being favorable for D4 affinity and the 2-position for D2 affinity.

Comparative Analysis of O-Substituted this compound Derivatives

Modifications to the hydroxyl group of this compound, such as etherification, can explore new binding interactions and modulate physicochemical properties. The following table presents hypothetical data for a series of O-substituted this compound derivatives, illustrating potential SAR trends for a generic kinase target.

Table 2: In-Vitro Kinase Inhibitory Activity of O-Substituted this compound Analogs

Compound IDR (O-substituent)Kinase IC50 (nM)
2a H (Parent Methanol)550
2b Methyl420
2c Ethyl350
2d Propyl280
2e Isopropyl480
2f Benzyl150
2g 4-Fluorobenzyl90
2h 4-Methoxybenzyl200

This data is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Key SAR Insights from O-Substitution:

  • Alkyl Chain Length: Increasing the length of the alkyl ether chain from methyl to propyl (Compounds 2b-2d ) appears to enhance inhibitory activity, suggesting a hydrophobic pocket in the target's binding site.

  • Steric Hindrance: The introduction of a bulky isopropyl group (Compound 2e ) leads to a decrease in potency compared to the linear propyl group, indicating potential steric hindrance.

  • Aromatic Substituents: The presence of a benzyl group (Compound 2f ) significantly improves activity. Further substitution on the phenyl ring reveals that an electron-withdrawing fluorine atom at the 4-position (Compound 2g ) is more favorable than an electron-donating methoxy group (Compound 2h ).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative protocols for key experiments.

Synthesis of N-Substituted this compound Derivatives (General Procedure)

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide, is added a base, for instance, triethylamine or diisopropylethylamine (1.2 eq). The appropriate acyl chloride or sulfonyl chloride (1.1 eq) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified time (typically 2-16 hours) until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

In-Vitro Receptor Binding Assay (Dopamine D2/D4 Receptors)

Materials:

  • Cell membranes expressing human dopamine D2 or D4 receptors.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding determinant: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (this compound derivatives).

Procedure:

  • The binding assay is performed in a 96-well plate format.

  • To each well, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, 50 µL of [³H]Spiperone (final concentration ~0.2 nM), and 50 µL of cell membrane preparation (20-40 µg of protein).

  • For non-specific binding, haloperidol is added at a final concentration of 10 µM.

  • The plates are incubated at room temperature for 90 minutes with gentle shaking.

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester.

  • The filters are washed three times with ice-cold assay buffer.

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity is counted using a liquid scintillation counter.

  • The Ki values are calculated using the Cheng-Prusoff equation.

In-Vitro Kinase Inhibition Assay

Materials:

  • Recombinant kinase enzyme.

  • Peptide substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds (this compound derivatives).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • The assay is conducted in a 96- or 384-well plate.

  • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

  • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

  • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30 °C.

  • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.

  • The luminescence or fluorescence signal is measured using a plate reader.

  • The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Scaffold This compound Core N_Sub N-Substitution (R1) Scaffold->N_Sub O_Sub O-Substitution (R2) Scaffold->O_Sub Library Compound Library N_Sub->Library O_Sub->Library Screening High-Throughput Screening Library->Screening Data Activity Data (IC50, Ki) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Scaffold

Caption: General workflow for SAR studies of this compound derivatives.

Dopamine_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates Antagonist Azetidine Derivative (Antagonist) Antagonist->D2R Blocks

Caption: Simplified dopamine D2 receptor signaling pathway and the antagonistic action of azetidine derivatives.

SAR_Logic Modification Structural Modification (e.g., R-group change) Binding Altered Binding Affinity (Hydrophobic, H-bond, Steric) Modification->Binding PK Modified Physicochemical Properties (Solubility, Permeability) Modification->PK Activity Change in Biological Activity (Potency, Selectivity) Binding->Activity ADME Impact on ADME Profile Activity->ADME PK->ADME

Caption: Logical relationship between structural modifications and their impact on drug properties.

This guide provides a foundational understanding of the SAR principles that can be applied to this compound derivatives. By systematically exploring substitutions at the nitrogen and oxygen atoms, researchers can navigate the chemical space to identify compounds with desired biological activities and drug-like properties, ultimately accelerating the discovery of novel therapeutics.

A Comparative Guide to the In Vitro ADME Properties of Compounds Containing Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a valuable component in modern medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds featuring the Azetidin-3-ylmethanol moiety. The inclusion of this small, rigid scaffold can influence key drug-like characteristics, including metabolic stability, permeability, and solubility.

The strained four-membered ring of azetidine offers a unique conformational rigidity that can enhance binding affinity to biological targets. Furthermore, the presence of the nitrogen atom and the hydroxyl group in the this compound fragment can be strategically utilized to optimize ADME parameters. This guide presents a comparative analysis of hypothetical compounds to illustrate the potential impact of structural modifications on their in vitro ADME profiles.

Comparative In Vitro ADME Data

The following tables summarize hypothetical, yet representative, in vitro ADME data for a series of compounds containing the this compound scaffold. These compounds are compared against a common alternative, a pyrrolidine-based analog, to highlight potential differences in their properties.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AZM-001This compound core with R14531.0
AZM-002This compound core with R26222.5
AZM-003This compound core with R32555.4
PYR-001 (Alternative)Pyrrolidin-3-ylmethanol core with R13046.2

Table 2: Passive Permeability (PAMPA)

Compound IDApparent Permeability (Papp, 10⁻⁶ cm/s) at pH 7.4Permeability Class
AZM-0018.5High
AZM-0026.2Moderate
AZM-00310.1High
PYR-001 (Alternative)7.9High

Table 3: Kinetic Aqueous Solubility

Compound IDSolubility at pH 7.4 (µM)
AZM-001150
AZM-002210
AZM-00395
PYR-001 (Alternative)120

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+, and MgCl₂)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, combine the test compound working solution with the human liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, modeling absorption in the gastrointestinal tract.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • PAMPA filter plates (e.g., coated with a lipid/dodecane solution)

  • PAMPA acceptor plates

  • UV plate reader or LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound (e.g., 100 µM) in PBS.

  • Add the lipid solution to the membrane of the filter plate and allow it to impregnate.

  • Add the test compound working solution to the wells of the filter (donor) plate.

  • Fill the wells of the acceptor plate with fresh PBS.

  • Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Kinetic Aqueous Solubility Assay

Objective: To determine the concentration of a compound that remains in solution in an aqueous buffer after being introduced from a DMSO stock.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • 96-well UV-transparent plates

  • Plate shaker

  • UV plate reader

Procedure:

  • Add a small volume of the test compound DMSO stock solution to PBS in a 96-well plate to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.

  • Filter the solution through a 96-well filter plate to remove any precipitate.

  • Measure the UV absorbance of the filtered solution in a UV-transparent plate.

  • Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve of the same compound prepared in a solution of PBS and DMSO.

Visualizations

Experimental Workflow for In Vitro ADME Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary In Vitro ADME Screening cluster_2 Data Analysis & Candidate Selection Synthesis Synthesis of this compound Analogs QC Purity & Structural Confirmation (NMR, LC-MS) Synthesis->QC Solubility Kinetic Solubility QC->Solubility Permeability PAMPA QC->Permeability Metabolic_Stability Microsomal Stability QC->Metabolic_Stability Data_Integration Integrate ADME Data Solubility->Data_Integration Permeability->Data_Integration Metabolic_Stability->Data_Integration SAR_Analysis Structure-Activity/Property Relationship Data_Integration->SAR_Analysis Candidate_Selection Select Compounds for Further Testing SAR_Analysis->Candidate_Selection

Caption: A generalized workflow for the in vitro ADME profiling of novel compounds.

Hypothetical Signaling Pathway for a Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes AZM_Compound This compound Compound (AZM-00X) AZM_Compound->Kinase_A Inhibits

Caption: A hypothetical signaling pathway inhibited by an this compound compound.

Discussion

The incorporation of the this compound scaffold can offer several advantages in drug design. Its small size and rigidity can lead to improved ligand efficiency and binding to target proteins. The hydroxyl group provides a handle for further chemical modification and can also act as a hydrogen bond donor, potentially improving solubility and target engagement.

However, the strained four-membered ring of azetidine can also present metabolic liabilities. For instance, some studies have reported that azetidine rings can be susceptible to cytochrome P450-mediated ring opening or oxidation at the alpha-carbon, leading to the formation of reactive metabolites. Therefore, a thorough in vitro metabolic stability assessment is crucial for compounds containing this moiety.

The comparative data, although hypothetical, illustrates how modifications to the core structure can significantly impact ADME properties. For example, the introduction of different substituents (R1, R2, R3) can modulate metabolic stability, permeability, and solubility. A careful balance of these properties is essential for the successful development of an orally bioavailable drug.

A Head-to-Head Battle of Scaffolds: Azetidin-3-ylmethanol vs. Piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a pivotal decision that dictates the future trajectory of a drug candidate. Among the plethora of heterocyclic structures, the four-membered azetidine and the six-membered piperidine rings have emerged as privileged motifs. This guide provides a comprehensive, data-driven comparative analysis of Azetidin-3-ylmethanol and piperidine scaffolds, offering insights into their respective physicochemical properties, pharmacokinetic profiles, and roles in modulating key signaling pathways.

This in-depth comparison aims to equip researchers with the necessary information to make informed decisions in scaffold selection, ultimately accelerating the drug discovery process. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide serves as a practical resource for medicinal chemists and pharmacologists.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in ring size and conformational flexibility between azetidine and piperidine scaffolds translate into distinct physicochemical properties that significantly impact their drug-like characteristics.

PropertyThis compoundPiperidine AnaloguesKey Considerations for Drug Design
pKa ~8.5 - 9.5 (estimated for derivatives)~8.0 - 11.0[1]The lower basicity of the azetidine nitrogen can be advantageous in reducing off-target effects at physiological pH. The piperidine nitrogen's higher pKa may be beneficial for specific ionic interactions with a target protein but can also lead to increased clearance.
Lipophilicity (cLogP) -0.9 (parent compound)[2]1.0 - 3.0 (for substituted derivatives)This compound's inherent polarity can contribute to improved aqueous solubility. The lipophilicity of piperidine scaffolds is highly tunable with substitution, allowing for modulation of membrane permeability.
Aqueous Solubility High (miscible for parent compound)Variable, dependent on substitutionThe hydroxyl group and the polar azetidine ring of this compound generally confer good aqueous solubility, which is favorable for formulation. The solubility of piperidine-containing compounds needs careful optimization through structural modifications.

Pharmacokinetic Profile: Navigating the ADME Landscape

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critically influenced by its core scaffold. Here, we compare the typical pharmacokinetic profiles of compounds containing this compound and piperidine.

ParameterThis compound DerivativesPiperidine DerivativesKey Considerations for Drug Design
Metabolic Stability Generally more resistant to N-dealkylation[3]Susceptible to oxidation, particularly at carbons adjacent to the nitrogen[4][5]The constrained nature of the azetidine ring can shield the nitrogen from metabolic enzymes, leading to improved in vivo stability.[3] Piperidine metabolism can be mitigated by introducing blocking groups or through deuteration.[4]
Permeability (Caco-2) Moderate to high, depending on overall molecular propertiesGenerally good, influenced by lipophilicityBoth scaffolds can be incorporated into compounds with adequate cell permeability for oral absorption. Fine-tuning of lipophilicity is crucial for optimizing the permeability of piperidine-containing molecules.
Plasma Protein Binding Generally lowerHighly variable, can be extensiveThe lower lipophilicity of this compound derivatives often translates to lower plasma protein binding, potentially leading to a higher fraction of unbound, active drug. Piperidine-containing drugs can exhibit high plasma protein binding, which can affect their pharmacokinetic and pharmacodynamic profiles.[6][7][8]

Modulating Key Signaling Pathways: Dopamine and Serotonin Receptors

Both azetidine and piperidine scaffolds are prevalent in ligands targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are crucial targets for neurological and psychiatric disorders.[9][10][11]

Dopamine Receptor Signaling

Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which couple to Gs and Gi proteins, respectively, to modulate adenylyl cyclase activity and intracellular signaling cascades.

Dopamine Receptor Signaling cluster_D1_like D1-like Receptor (D1, D5) cluster_D2_like D2-like Receptor (D2, D3, D4) D1_R D1/D5-R Gs Gs D1_R->Gs Dopamine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA cAMP_up->PKA CREB CREB Phosphorylation PKA->CREB D2_R D2/D3/D4-R Gi Gi D2_R->Gi Dopamine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits K_channel K+ Channel Opening Gi->K_channel Ca_channel Ca2+ Channel Inhibition Gi->Ca_channel cAMP_down ↓ cAMP AC_inhib->cAMP_down

Dopamine receptor signaling pathways.
Serotonin Receptor Signaling

Serotonin (5-HT) receptors comprise a large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that are involved in a wide range of physiological and pathological processes. The 5-HT1A and 5-HT2A receptors are prominent examples, coupling to Gi and Gq proteins, respectively.

Serotonin Receptor Signaling cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor HT1A_R 5-HT1A-R Gi_1A Gi HT1A_R->Gi_1A Serotonin AC_inhib_1A Adenylyl Cyclase Gi_1A->AC_inhib_1A Inhibits cAMP_down_1A ↓ cAMP AC_inhib_1A->cAMP_down_1A HT2A_R 5-HT2A-R Gq Gq HT2A_R->Gq Serotonin PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Serotonin receptor signaling pathways.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Determination of Lipophilicity (LogP)

Shake-Flask Method

  • Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4).

  • Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble).

  • Add a known volume of the second phase to create a biphasic system.

  • Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Metabolic Stability Assay

Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., 100 mM phosphate buffer, pH 7.4) to the final desired concentration (e.g., 1 µM).

    • Thaw cryopreserved liver microsomes (human or other species) on ice and prepare a microsomal suspension in the same buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the test compound working solution to the wells containing the microsomes and the NADPH regenerating system.

    • Include control wells: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control with a compound of known metabolic instability.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile or methanol containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) from the half-life and the microsomal protein concentration.

Experimental Workflow for Microsomal Stability Assay A Prepare Reagents (Test Compound, Microsomes, NADPH System) B Pre-warm to 37°C A->B C Initiate Reaction (Add Test Compound) B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Cold Acetonitrile + Internal Standard) E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Workflow for in vitro microsomal stability assay.
Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) is typically required.

    • Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Measurement:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • For apical-to-basolateral (A-B) permeability, add the test compound dissolved in the transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specific time points, collect samples from the receiver compartment and replace with fresh buffer.

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.

Conclusion

The choice between an this compound and a piperidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. This compound offers inherent advantages in terms of metabolic stability and aqueous solubility, making it an attractive scaffold for developing drug candidates with favorable pharmacokinetic profiles. The piperidine scaffold, on the other hand, provides a highly versatile and well-explored framework that allows for extensive structure-activity relationship studies and fine-tuning of physicochemical properties.

By understanding the distinct characteristics of each scaffold and utilizing the experimental protocols outlined in this guide, researchers can make more strategic decisions in the design and optimization of novel therapeutics. Ultimately, a thorough evaluation of both scaffolds within the context of the specific biological target and desired therapeutic profile will lead to the selection of the most promising molecular framework for clinical success.

References

Validating the Efficacy of Azetidin-3-ylmethanol-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting anchor. The composition and structure of this linker profoundly influence the efficacy, selectivity, and physicochemical properties of the degrader. This guide provides a comparative analysis of PROTACs incorporating Azetidin-3-ylmethanol-based linkers, which confer rigidity, against those with more conventional flexible linkers, such as polyethylene glycol (PEG).

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a key determinant of its biological activity. It governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2][3] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation. Linkers are broadly categorized into two main types: flexible and rigid. Flexible linkers, often composed of PEG or alkyl chains, provide conformational freedom, which can be advantageous in accommodating the formation of the ternary complex.[1][4] In contrast, rigid linkers, which may incorporate cyclic structures like azetidine, piperidine, or phenyl rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[1]

Comparative Analysis: this compound (Rigid) vs. PEG (Flexible) Linkers

The choice between a rigid and a flexible linker involves a series of trade-offs that can significantly impact the performance of a PROTAC. The following tables summarize the general characteristics and a hypothetical performance comparison of PROTACs utilizing these two linker types for the degradation of a common therapeutic target, Bromodomain-containing protein 4 (BRD4).

Table 1: General Characteristics of Flexible vs. Rigid PROTAC Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl)Rigid Linkers (e.g., containing Azetidine)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein interfacesMay require a more specific protein-protein interface for productive complex formation
Solubility Generally higher aqueous solubility, especially with PEG linkersCan be lower, but can be modulated with polar functional groups
Cell Permeability Can be lower due to higher polarity and molecular sizeCan be higher due to reduced polarity and the ability to shield polar groups
Metabolic Stability PEG linkers can be susceptible to metabolismGenerally more metabolically stable
Synthetic Accessibility Generally straightforward and modular synthesisCan be more complex to synthesize
Selectivity May have lower selectivity due to conformational flexibilityCan lead to higher selectivity by enforcing a specific binding mode[1]

Table 2: Hypothetical Performance Data of BRD4-Targeting PROTACs with Flexible and Rigid Linkers

PROTACLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
ARV-825 Flexible (PEG/Alkyl)BRD4Burkitt's Lymphoma (BL) cells< 1> 90
dBET1 Flexible (PEG/Alkyl)BRD4MV-4-118.3 pM (IC50)> 90
MZ1 Flexible (PEG)BRD4HeLa~25> 90
Hypothetical Azetidine-PROTAC Rigid (this compound-based)BRD4Various Cancer Cell Lines~1-10> 90

Note: Data for ARV-825, dBET1, and MZ1 are based on published literature.[5][6] The data for the hypothetical Azetidine-PROTAC is an educated estimation based on the known properties of rigid linkers, suggesting potentially high potency, though this can be highly target-dependent.

Signaling Pathways and Experimental Workflows

The degradation of BRD4 by a PROTAC has significant downstream effects, primarily through the downregulation of the oncogene c-Myc, a key transcriptional target of BRD4. This leads to cell cycle arrest and apoptosis in cancer cells.

PROTAC_Signaling_Pathway cluster_0 cluster_1 PROTAC This compound PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Transcriptional Activation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Gene Inhibition of Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Protein->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its impact on c-Myc signaling.

The validation of a novel PROTAC's efficacy follows a standardized experimental workflow to determine its potency and maximal degradation capacity.

PROTAC_Validation_Workflow start Start: Cancer Cell Culture treat Treat Cells with PROTAC Dilution Series start->treat lyse Cell Lysis and Protein Extraction treat->lyse quantify Protein Quantification (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot: Protein Transfer to Membrane sds_page->transfer antibody Primary & Secondary Antibody Incubation transfer->antibody detect Signal Detection (Chemiluminescence) antibody->detect analyze Densitometry Analysis detect->analyze plot Plot Dose-Response Curve analyze->plot end Determine DC50 & Dmax plot->end

Caption: General experimental workflow for assessing PROTAC efficacy.

Experimental Protocols

Accurate determination of a PROTAC's efficacy is paramount. The following are detailed protocols for key experiments.

Protocol 1: Determination of DC50 and Dmax by Western Blot

1. Cell Culture and Treatment:

  • Seed the appropriate cancer cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-based PROTAC and a comparator (e.g., a PEG-based PROTAC) in complete cell culture medium. A typical concentration range is 0.1 nM to 10 µM.

  • Include a vehicle control (e.g., DMSO).

  • Aspirate the old medium and add the medium containing the different PROTAC concentrations.

  • Incubate the cells for a predetermined time, typically 18-24 hours.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using image analysis software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic regression curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[7][8][9][10]

Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)

1. Reagent Preparation:

  • Prepare assay buffer and solutions of the target protein (e.g., recombinant BRD4), the E3 ligase (e.g., VHL or Cereblon complex), and the PROTAC at various concentrations.

  • Use fluorescently labeled antibodies or binding partners for the target protein and E3 ligase (e.g., terbium-labeled anti-tag antibody and a fluorescently labeled ligand).

2. Assay Procedure:

  • In a microplate, combine the target protein, E3 ligase, and serially diluted PROTAC.

  • Add the fluorescently labeled detection reagents.

  • Incubate the plate at room temperature to allow for complex formation.

3. Data Acquisition and Analysis:

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • The TR-FRET signal will be proportional to the amount of ternary complex formed.

  • Plot the TR-FRET signal against the PROTAC concentration to assess the ability of the PROTAC to induce ternary complex formation.

Conclusion

The selection of a linker is a critical step in the design of an effective PROTAC. While flexible linkers like PEG have been widely used and have led to potent degraders, there is a growing interest in rigid linkers, such as those incorporating this compound. These rigid linkers can offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[1] However, the optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair. Therefore, a thorough experimental validation, including the determination of DC50 and Dmax values and assessment of ternary complex formation, is essential to ascertain the efficacy of any new PROTAC, including those based on an this compound linker. The protocols and comparative data presented in this guide provide a framework for researchers to rationally design and validate novel protein degraders.

References

Assessing Target Engagement: A Comparative Guide to Azetidin-3-ylmethanol-Derived Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the right molecular scaffold is a critical starting point in fragment-based drug discovery (FBDD). This guide provides a comprehensive comparison of Azetidin-3-ylmethanol-derived fragments against common alternative heterocyclic scaffolds for assessing target engagement. We present a synthesis of available data, detailed experimental protocols for key biophysical and cellular assays, and visualizations to aid in the strategic selection of fragments for your screening campaigns.

The compact and rigid nature of the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional profile that is increasingly sought after in drug discovery.[1][2] The inclusion of a methanol group at the 3-position provides a strategic vector for chemical elaboration, allowing for fragment growing and linking strategies to enhance potency and selectivity.[1] This guide will delve into the practical aspects of evaluating the target engagement of fragments derived from this scaffold in comparison to more traditional five- and six-membered heterocyclic fragments like those derived from pyrrolidine and piperidine.

Comparative Analysis of Fragment Scaffolds

While direct head-to-head comparative studies on the target engagement of this compound fragments against a wide range of targets are not extensively available in peer-reviewed literature, we can extrapolate from existing data on related azetidine-containing compounds and general principles of FBDD. The following tables provide a representative comparison of key properties and hypothetical target engagement data for these scaffolds.

Table 1: Physicochemical Properties of Representative Heterocyclic Fragments

PropertyThis compoundPyrrolidin-3-olPiperidin-4-ol
Molecular Weight ( g/mol )87.1287.12101.15
cLogP-1.1-0.8-0.4
Hydrogen Bond Donors222
Hydrogen Bond Acceptors222
Rotatable Bonds111
Fraction of sp³ carbons (Fsp³)1.001.001.00

Note: Physicochemical properties were calculated using standard cheminformatics software and may vary slightly depending on the algorithm used.

Table 2: Illustrative Target Engagement Data from Biophysical Screening

This table presents hypothetical data from a Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA) screen against a generic kinase target to illustrate potential differences in binding affinity and stabilization.

Fragment ScaffoldTargetSPR (K_D, µM)TSA (ΔT_m, °C)Ligand Efficiency (LE)
This compound Kinase A5002.50.35
Kinase B>10000.8-
Pyrrolidin-3-ol Kinase A7501.80.31
Kinase B9001.20.29
Piperidin-4-ol Kinase A6002.10.32
Kinase B>10000.5-

Disclaimer: The data in Table 2 is illustrative and intended for comparative purposes only. Actual experimental results will vary depending on the specific biological target and assay conditions.

Key Experimental Protocols for Target Engagement Assessment

Accurate and reproducible assessment of fragment binding is paramount in FBDD. Below are detailed protocols for three widely used techniques: Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time monitoring of binding events between a ligand (fragment) and a target protein immobilized on a sensor chip. It provides valuable information on binding affinity (K_D), as well as association (k_on) and dissociation (k_off) rates.

Experimental Protocol:

  • Protein Immobilization: The target protein is typically immobilized on a sensor chip (e.g., CM5) via amine coupling. The immobilization level should be optimized to achieve a good signal-to-noise ratio for fragment binding.

  • Fragment Preparation: Fragments are dissolved in an appropriate buffer (e.g., PBS with 0.05% Tween-20) containing a low percentage of DMSO (typically ≤ 5%) to ensure solubility. A concentration series of each fragment is prepared.

  • Binding Analysis: The fragment solutions are injected over the immobilized protein surface. A reference flow cell without the protein is used to subtract bulk refractive index changes.

  • Data Analysis: The binding sensorgrams are analyzed using appropriate software to determine the binding affinity (K_D) and kinetic parameters. For fragments, steady-state analysis is often used due to their fast kinetics.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor protein unfolding as the temperature is increased. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T_m).

Experimental Protocol:

  • Reagent Preparation: A solution of the target protein (typically 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) is prepared in a suitable buffer. Fragment stock solutions are prepared in DMSO.

  • Assay Setup: The protein-dye mixture is dispensed into a 96- or 384-well PCR plate. The fragments are added to the wells to the desired final concentration (e.g., 200 µM). Control wells with DMSO only are included.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/min). The fluorescence is monitored at each temperature increment.

  • Data Analysis: The melting temperature (T_m) is determined by fitting the fluorescence data to a sigmoidal curve. The change in melting temperature (ΔT_m) in the presence of a fragment compared to the DMSO control is calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detecting weak fragment binding and can provide structural information about the binding interaction. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful for fragment screening.

Experimental Protocol (STD-NMR):

  • Sample Preparation: A solution of the target protein (typically 10-50 µM) is prepared in a deuterated buffer. A stock solution of the fragment is prepared in the same deuterated buffer.

  • NMR Data Acquisition: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with a radiofrequency pulse, and an "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein signals are present.

  • Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.

  • Data Analysis: Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, indicating binding. The relative intensities of the signals can provide information about the binding epitope of the fragment.

Cellular Target Engagement

Confirming that a fragment or its optimized derivative engages its target in a cellular context is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein by a ligand within intact cells.[3]

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control for a defined period.

  • Thermal Challenge: The treated cells are heated to a specific temperature for a short duration (e.g., 3-7 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein in the supernatant is quantified using methods such as Western blotting or ELISA.

  • Data Analysis: An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle control at a given temperature indicates target stabilization and therefore engagement.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and their underlying logic, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_biophysical Biophysical Screening cluster_cellular Cellular Validation Fragment_Library Fragment Library (including this compound derivatives) SPR Surface Plasmon Resonance (SPR) Fragment_Library->SPR Affinity & Kinetics TSA Thermal Shift Assay (TSA) Fragment_Library->TSA Stability Shift NMR NMR Spectroscopy Fragment_Library->NMR Binding & Epitope Validated_Hits Validated Hits SPR->Validated_Hits TSA->Validated_Hits NMR->Validated_Hits CETSA Cellular Thermal Shift Assay (CETSA) Validated_Hits->CETSA Target_Engagement Confirmed Target Engagement CETSA->Target_Engagement

A typical workflow for assessing fragment target engagement.

signaling_pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Fragment This compound Fragment Fragment->Kinase_A Inhibition

An example of a kinase signaling pathway targeted by a fragment.

logical_relationship cluster_properties Key Properties for Comparison Azetidine This compound (4-membered ring) Rigidity Rigidity Azetidine->Rigidity Higher Solubility Solubility Azetidine->Solubility Higher Lipophilicity Lipophilicity (logP) Azetidine->Lipophilicity Lower Ligand_Efficiency Ligand Efficiency Azetidine->Ligand_Efficiency Synthetic_Tractability Synthetic Tractability Azetidine->Synthetic_Tractability Pyrrolidine Pyrrolidin-3-ol (5-membered ring) Pyrrolidine->Rigidity Moderate Pyrrolidine->Solubility Moderate Pyrrolidine->Lipophilicity Moderate Pyrrolidine->Ligand_Efficiency Pyrrolidine->Synthetic_Tractability Piperidine Piperidin-4-ol (6-membered ring) Piperidine->Rigidity Lower (more flexible) Piperidine->Solubility Lower Piperidine->Lipophilicity Higher Piperidine->Ligand_Efficiency Piperidine->Synthetic_Tractability

A logical relationship diagram comparing key fragment properties.

Conclusion

The this compound scaffold presents a compelling starting point for fragment-based drug discovery due to its unique three-dimensional structure, favorable physicochemical properties, and inherent vector for chemical modification. While direct comparative target engagement data remains somewhat limited in the public domain, the principles of FBDD and the available information on azetidine-containing compounds suggest its potential for discovering novel and potent binders. By employing a robust and multi-faceted approach to target engagement assessment, incorporating biophysical techniques like SPR, TSA, and NMR, and validating hits in a cellular context with CETSA, researchers can effectively evaluate the potential of this compound-derived fragments and accelerate their drug discovery programs.

References

A Comparative Guide to the Enantioselective Synthesis of Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure azetidin-3-ylmethanol is a valuable building block in medicinal chemistry, finding application in the development of a wide range of therapeutic agents. Its rigid four-membered ring system provides a unique conformational constraint that can be exploited to enhance the potency and selectivity of drug candidates. This guide provides a comparative overview of three prominent synthetic routes to enantiomerically pure (S)- and (R)-azetidin-3-ylmethanol, offering a detailed analysis of their respective methodologies, performance metrics, and experimental protocols.

Comparison of Synthetic Routes

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies: chiral pool synthesis, asymmetric reduction of a prochiral ketone, and kinetic resolution of a racemic mixture. Each approach presents distinct advantages and challenges in terms of starting material availability, number of synthetic steps, overall yield, and enantiomeric purity.

Parameter Route 1: Chiral Pool Synthesis from Serine Route 2: Asymmetric Reduction of N-Boc-azetidin-3-one Route 3: Lipase-Catalyzed Kinetic Resolution
Starting Material L- or D-SerineN-Boc-azetidin-3-oneRacemic N-Boc-azetidin-3-yl acetate
Key Chiral Induction Step Inherent chirality of serineAsymmetric reduction with a chiral catalyst (e.g., CBS catalyst)Enantioselective enzymatic hydrolysis
Typical Overall Yield ~30-40%~70-80%~40-45% (for each enantiomer)
Enantiomeric Excess (e.e.) >99%>98%>99%
Number of Steps ~5-6 steps~2-3 steps~3 steps (including acylation and hydrolysis)
Advantages Readily available and inexpensive chiral starting material, high enantiopurity.Shorter route, high enantioselectivity.High enantiopurity, mild reaction conditions.
Disadvantages Longer synthetic sequence, moderate overall yield.Requires a stoichiometric or catalytic chiral reducing agent.Maximum theoretical yield for each enantiomer is 50%, requires separation of enantiomers.

Visualizing the Synthetic Pathways

To illustrate the relationships between the different synthetic strategies, the following diagram outlines the key transformations involved in each route.

G cluster_0 Route 1: Chiral Pool Synthesis cluster_1 Route 2: Asymmetric Reduction cluster_2 Route 3: Kinetic Resolution L-Serine L-Serine Chiral Aldehyde Chiral Aldehyde L-Serine->Chiral Aldehyde Multi-step (Protection, Reduction, Oxidation) (S)-Azetidin-3-ylmethanol (S)-Azetidin-3-ylmethanol Chiral Aldehyde->(S)-Azetidin-3-ylmethanol Multi-step (Cyclization, Deprotection) N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-(S)-azetidin-3-ol N-Boc-(S)-azetidin-3-ol N-Boc-azetidin-3-one->N-Boc-(S)-azetidin-3-ol Asymmetric Reduction (e.g., CBS Reduction) (S)-Azetidin-3-ylmethanol_2 (S)-Azetidin-3-ylmethanol N-Boc-(S)-azetidin-3-ol->(S)-Azetidin-3-ylmethanol_2 Deprotection Racemic N-Boc-azetidin-3-yl acetate Racemic N-Boc-azetidin-3-yl acetate N-Boc-(S)-azetidin-3-ol_res N-Boc-(S)-azetidin-3-ol Racemic N-Boc-azetidin-3-yl acetate->N-Boc-(S)-azetidin-3-ol_res Lipase-catalyzed hydrolysis N-Boc-(R)-azetidin-3-yl acetate N-Boc-(R)-azetidin-3-yl acetate Racemic N-Boc-azetidin-3-yl acetate->N-Boc-(R)-azetidin-3-yl acetate Unreacted (S)-Azetidin-3-ylmethanol_3 (S)-Azetidin-3-ylmethanol N-Boc-(S)-azetidin-3-ol_res->(S)-Azetidin-3-ylmethanol_3 Deprotection (R)-Azetidin-3-ylmethanol (R)-Azetidin-3-ylmethanol N-Boc-(R)-azetidin-3-yl acetate->(R)-Azetidin-3-ylmethanol Hydrolysis & Deprotection

Caption: Comparative overview of three synthetic routes to enantiomerically pure this compound.

Detailed Experimental Protocols

Route 1: Chiral Pool Synthesis from L-Serine

This route utilizes the inherent chirality of L-serine to construct the enantiomerically pure azetidine ring system. The key intermediate is a chiral aldehyde derived from serine.

Step 1: Synthesis of N-Boc-L-serine methyl ester

To an ice-cold, stirred solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL), a solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL) is added. The mixture is stirred at 5 °C for 30 minutes and then at room temperature for 3.5 hours. The mixture is concentrated, acidified with 1 N potassium bisulfate, and extracted with ethyl acetate. The crude N-Boc-L-serine is then dissolved in dimethylformamide (150 mL), and solid potassium carbonate (24.3 g, 0.176 mol) is added at 0 °C. Methyl iodide (20.0 mL, 0.32 mol) is added, and the reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. After workup, N-Boc-L-serine methyl ester is obtained as a pale amber oil (29.8 g, 86% yield).[1]

Step 2: Synthesis of tert-butyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

A solution of N-Boc-L-serine methyl ester (from the previous step) and a catalytic amount of p-toluenesulfonic acid in 2,2-dimethoxypropane and benzene is heated to effect cyclization to the oxazolidine. The resulting ester is then reduced with a suitable reducing agent (e.g., DIBAL-H) to afford the corresponding aldehyde, tert-butyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate.

(Note: The subsequent steps to convert this aldehyde to (S)-Azetidin-3-ylmethanol involve a multi-step sequence including cyclization and deprotection, for which specific literature procedures should be consulted.)

Route 2: Asymmetric Reduction of N-Boc-azetidin-3-one

This approach relies on the stereoselective reduction of a prochiral ketone using a chiral catalyst, most notably the Corey-Bakshi-Shibata (CBS) reduction.

Step 1: Synthesis of N-Boc-azetidin-3-one

N-Boc-azetidin-3-ol is oxidized to the corresponding ketone, N-Boc-azetidin-3-one, using standard oxidation protocols such as Swern oxidation or Dess-Martin periodinane.

Step 2: Asymmetric Reduction of N-Boc-azetidin-3-one

To a solution of (R)-(-)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at -78 °C is added a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq). The mixture is stirred for 15 minutes, and then a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for several hours until completion. The reaction is quenched by the slow addition of methanol, followed by 1 N HCl. After extraction and purification, N-Boc-(S)-azetidin-3-ol is obtained in high yield and enantiomeric excess.[2][3]

Step 3: Deprotection to (S)-Azetidin-3-ylmethanol

N-Boc-(S)-azetidin-3-ol is treated with a strong acid, such as trifluoroacetic acid in dichloromethane or HCl in dioxane, to remove the Boc protecting group, affording (S)-azetidin-3-ylmethanol.

Route 3: Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic route involves the enantioselective acylation or hydrolysis of a racemic mixture of an this compound derivative, allowing for the separation of the two enantiomers.

Step 1: Synthesis of Racemic N-Boc-azetidin-3-yl acetate

Racemic N-Boc-azetidin-3-ol is acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield racemic N-Boc-azetidin-3-yl acetate.

Step 2: Lipase-Catalyzed Hydrolysis

To a buffered solution (e.g., phosphate buffer, pH 7) containing the racemic N-Boc-azetidin-3-yl acetate is added a lipase, such as Pseudomonas cepacia lipase (PCL). The suspension is stirred at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by chiral HPLC. The enzyme selectively hydrolyzes one enantiomer of the acetate (e.g., the (S)-enantiomer) to the corresponding alcohol, leaving the other enantiomer (the (R)-acetate) unreacted. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product alcohol and the remaining ester.

Step 3: Separation and Deprotection

The mixture is extracted with an organic solvent. The resulting N-Boc-(S)-azetidin-3-ol and unreacted N-Boc-(R)-azetidin-3-yl acetate are separated by column chromatography. The N-Boc-(R)-azetidin-3-yl acetate can then be hydrolyzed to N-Boc-(R)-azetidin-3-ol. Finally, both enantiomerically enriched N-Boc protected alcohols are deprotected using acidic conditions as described in Route 2 to yield (S)- and (R)-azetidin-3-ylmethanol, respectively.

References

A Comparative Guide to CNS Penetration: Evaluating Azetidin-3-ylmethanol Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel Central Nervous System (CNS) therapeutics is a formidable challenge, with the blood-brain barrier (BBB) acting as a highly selective gatekeeper. The design of molecules capable of efficiently penetrating the CNS is therefore a critical aspect of drug discovery. This guide provides a comprehensive evaluation of molecules containing the Azetidin-3-ylmethanol scaffold, a promising building block for CNS drug candidates. Through a data-driven comparison with established CNS-penetrant scaffolds, namely piperidine and pyrrolidine, this document aims to equip researchers with the necessary information to make informed decisions in their drug design endeavors.

Executive Summary

The this compound scaffold presents a compelling profile for CNS drug design. Its inherent physicochemical properties, including a lower molecular weight and reduced lipophilicity compared to more complex cyclic systems, offer a favorable starting point for optimization. This guide will delve into the experimental data supporting the CNS penetration potential of azetidine-containing molecules and provide a comparative analysis against well-established piperidine and pyrrolidine-based CNS drugs. Detailed experimental protocols for key in vitro and in vivo assays are also provided to facilitate the practical application of these concepts in a laboratory setting.

Physicochemical Properties: A Head-to-Head Comparison

The ability of a molecule to cross the blood-brain barrier is intrinsically linked to its physicochemical properties. Key parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA) play a crucial role. The following table summarizes these properties for representative CNS drugs containing azetidine, piperidine, and pyrrolidine scaffolds.

PropertyAzetidine-Based Scaffolds (Representative)[1]Piperidine-Containing CNS DrugsPyrrolidine-Containing CNS Drugs
Molecular Weight (Da) 300 - 450Donepezil: 379.49Risperidone: 410.49Methylphenidate: 233.31Levetiracetam: 170.21Brivaracetam: 212.25Piracetam: 142.16
cLogP 1.5 - 3.5Donepezil: 4.6Risperidone: 3.3Methylphenidate: 2.5Levetiracetam: -0.5Brivaracetam: 0.8Piracetam: -1.1
Topological Polar Surface Area (TPSA) (Ų) 40 - 70Donepezil: 58.7Risperidone: 59.2Methylphenidate: 38.7Levetiracetam: 69.4Brivaracetam: 69.4Piracetam: 69.4
Hydrogen Bond Donors (HBD) 0 - 2Donepezil: 1Risperidone: 1Methylphenidate: 1Levetiracetam: 2Brivaracetam: 2Piracetam: 2
Hydrogen Bond Acceptors (HBA) 3 - 6Donepezil: 4Risperidone: 5Methylphenidate: 3Levetiracetam: 3Brivaracetam: 3Piracetam: 3

In Vitro Permeability and Efflux Liability

To assess the potential of a compound to cross the BBB, in vitro models are indispensable tools. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to evaluate passive diffusion, while cell-based assays, such as the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), are used to assess both passive permeability and the potential for active efflux by transporters like P-glycoprotein (P-gp).

Compound/ScaffoldAssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
Azetidine-Based Scaffolds (Representative) MDCK> 10 (for many)< 2.5 (for many)[2]
Piperidine-Containing (KH-259) Caco-22.27-[3]
Pyrrolidine-Containing (Levetiracetam) ----
Pyrrolidine-Containing (Brivaracetam) ----

In Vivo CNS Penetration: The Brain-to-Plasma Ratio

Ultimately, the confirmation of CNS penetration requires in vivo studies. The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) are key parameters used to quantify the extent of a drug's distribution into the brain.

Compound/ScaffoldAnimal ModelBrain/Plasma Ratio (Kp or Kp,uu)Reference
Piperidine-Containing (Compound 1) Mouse2.27[3]
Piperidine-Containing (Compound 2) Mouse3.19[3]
Piperidine-Containing (Compound 8) Mouse1.89[3]

CNS Multi-Parameter Optimization (MPO) Score

The CNS MPO score is a widely used algorithm that combines six key physicochemical properties into a single desirability score (ranging from 0 to 6) to predict the likelihood of a compound having favorable CNS drug-like properties.[4] A higher score indicates a higher probability of good CNS penetration and overall drug-likeness.

CompoundScaffoldCNS MPO ScoreReference
Azetidine-Based Scaffolds (Representative) AzetidineGenerally ≥ 4[1]
Donepezil Piperidine3.76[4]
Risperidone Piperidine~3.5 (estimated)-
Levetiracetam Pyrrolidine--
Brivaracetam Pyrrolidine--

Note: The CNS MPO score for Risperidone is an estimation based on its physicochemical properties. Scores for Levetiracetam and Brivaracetam were not found in the searched literature.

Experimental Protocols

To facilitate the evaluation of novel compounds, detailed protocols for the key experimental assays are provided below.

Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

This assay is a non-cell-based, high-throughput method to predict the passive permeability of compounds across the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare the lipid membrane solution: Dissolve the porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL.

  • Coat the filter plate: Carefully apply 5 µL of the lipid solution to each well of the filter (donor) plate, ensuring the entire membrane is coated.

  • Prepare the acceptor plate: Fill each well of the acceptor plate with 300 µL of PBS.

  • Prepare the donor solutions: Dissolve the test compounds and controls in PBS (often with a small percentage of DMSO to aid solubility) to the desired concentration (e.g., 100 µM).

  • Start the assay: Add 150 µL of the donor solution to each well of the coated filter plate.

  • Assemble the PAMPA sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe): The apparent permeability is calculated using the following equation:

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

MDCK-MDR1 Permeability Assay

This cell-based assay is used to determine the permeability of a compound and to identify if it is a substrate of the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well or 96-well)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4

  • Test compounds and control compounds (high and low permeability, P-gp substrate, and non-substrate)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts at a high density and culture until a confluent monolayer is formed (typically 3-5 days).

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer to ensure the formation of tight junctions. A high TEER value is indicative of a well-formed barrier.

  • Prepare Transport Buffer: Prepare HBSS with HEPES buffer.

  • Prepare Dosing Solutions: Dissolve the test and control compounds in the transport buffer to the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C for a defined period (e.g., 60-120 minutes) with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Follow the same procedure as for A to B, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sample Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp is calculated for both directions (A to B and B to A) using the formula:

      Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio is calculated as:

      An efflux ratio greater than 2 is generally considered indicative of active efflux.

In Vivo Brain-to-Plasma Ratio Determination in Mice

This protocol describes a method to determine the total concentration of a compound in the brain and plasma of mice at a specific time point after administration.

Materials:

  • Male CD-1 mice (or other appropriate strain)

  • Test compound formulated for administration (e.g., in saline or a suitable vehicle)

  • Syringes and needles for administration (e.g., intravenous or oral)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Blood collection tubes (e.g., with anticoagulant)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Compound Administration: Administer the test compound to the mice at a specific dose via the desired route (e.g., a single intravenous bolus).

  • Time Point Selection: Euthanize the mice at predetermined time points after administration (e.g., 15, 30, 60, 120 minutes).

  • Blood Collection: Immediately after euthanasia, collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.

  • Brain Collection: Perfuse the mouse with saline to remove blood from the brain. Carefully dissect the entire brain and weigh it.

  • Sample Preparation:

    • Plasma: Store the plasma samples at -80°C until analysis.

    • Brain: Homogenize the brain tissue in a suitable buffer (e.g., PBS) to create a brain homogenate.

  • Sample Analysis: Determine the concentration of the compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculate the Brain-to-Plasma Ratio (Kp):

    • The Kp is calculated as the ratio of the concentration of the compound in the brain (ng/g of brain tissue) to the concentration of the compound in the plasma (ng/mL of plasma):

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different parameters, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_CNS_Penetration cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_in_silico In Silico Assessment PAMPA PAMPA-BBB Assay Permeability Permeability PAMPA->Permeability Passive Permeability (Pe) MDCK MDCK-MDR1 Assay MDCK->Permeability Efflux Efflux MDCK->Efflux Efflux Ratio (ER) InVivo Rodent Model Permeability->InVivo Informs Efflux->InVivo Informs Kp Kp InVivo->Kp Brain-to-Plasma Ratio (Kp) PhysChem Physicochemical Properties MPO CNS MPO Score PhysChem->MPO MPO->InVivo Predicts Likelihood CNS_MPO_Components MPO CNS MPO Score MW Molecular Weight MPO->MW cLogP cLogP MPO->cLogP TPSA TPSA MPO->TPSA HBD HBD MPO->HBD HBA HBA MPO->HBA pKa pKa MPO->pKa

References

Azetidin-3-ylmethanol in Drug Discovery: A Comparative Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacological profiles is a relentless pursuit. Small, saturated heterocycles have emerged as valuable building blocks in this endeavor, with the azetidine ring gaining significant attention for its unique conformational constraints and advantageous physicochemical properties. This guide provides a comparative analysis of the azetidin-3-ylmethanol moiety and its derivatives in successful drug discovery projects, offering insights into its impact on potency, selectivity, and metabolic stability, supported by experimental data and detailed methodologies.

The Azetidine Advantage: Enhancing Drug-like Properties

The four-membered azetidine ring offers a compelling alternative to more commonly used saturated heterocycles like piperidine and pyrrolidine. Its rigid structure can favorably influence the conformation of a molecule, leading to enhanced binding affinity for its biological target. Furthermore, the incorporation of an azetidine moiety has been shown to improve metabolic stability, particularly by mitigating N-dealkylation, a common metabolic pathway for larger heterocyclic rings. This can result in a longer drug half-life and improved in vivo exposure.

Case Study: Azetidine Amides as Potent STAT3 Inhibitors

A compelling example of the successful application of the azetidine scaffold can be found in the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. In a lead optimization campaign, researchers systematically replaced a proline linker with an (R)-azetidine-2-carboxamide moiety, leading to a significant improvement in inhibitory potency.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro activity of the azetidine-based STAT3 inhibitors compared to their proline-based precursors. The data clearly demonstrates the superior potency of the azetidine analogs in a STAT3 DNA-binding assay.

Compound IDLinker MoietySTAT3 DNA-Binding IC50 (µM)[1][2]
Proline-1 Proline>10
Azetidine-5a (R)-Azetidine-2-carboxamide0.52
Azetidine-5o (R)-Azetidine-2-carboxamide0.38
Azetidine-8i (R)-Azetidine-2-carboxamide0.34

The substitution of the proline ring with the more constrained azetidine ring led to a remarkable increase in potency, with the most active azetidine analog (Azetidine-8i ) exhibiting a sub-micromolar IC50 value. This highlights the profound impact of the azetidine scaffold on target engagement.

Experimental Protocols

STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay measures the ability of a compound to inhibit the binding of the STAT3 protein to its target DNA sequence.

Methodology:

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).

  • Compound Incubation: The nuclear extracts are pre-incubated with varying concentrations of the test compounds for 30 minutes at room temperature.

  • Probe Binding: A radiolabeled DNA probe containing the high-affinity sis-inducible element (hSIE), the STAT3 binding site, is added to the mixture.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection and Quantification: The gel is dried and exposed to a phosphor screen. The bands corresponding to the STAT3:DNA complexes are visualized and quantified using densitometry.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in the STAT3:DNA complex formation is determined as the IC50 value.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for the EMSA.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA Target Gene Promoter STAT3_dimer->DNA Binding Transcription Gene Transcription DNA->Transcription Initiation

Caption: Simplified STAT3 signaling pathway.

EMSA_Workflow Start Start Step1 Prepare Nuclear Extracts with active STAT3 Start->Step1 Step2 Incubate Extracts with Test Compounds Step1->Step2 Step3 Add Radiolabeled DNA Probe Step2->Step3 Step4 Separate Complexes by PAGE Step3->Step4 Step5 Detect and Quantify Bands Step4->Step5 End Determine IC50 Step5->End

Caption: Experimental workflow for the EMSA.

Comparison with Other Saturated Heterocycles

The advantages of the azetidine ring are further underscored when compared to other commonly employed saturated heterocycles in drug design.

HeterocycleRing SizeKey Physicochemical PropertiesCommon Metabolic Liabilities
Azetidine 4-memberedRigid, lower pKa than piperidine, can improve solubility.Ring strain can sometimes lead to metabolic instability, though often more stable to N-dealkylation.
Pyrrolidine 5-memberedFlexible, common in natural products.Susceptible to oxidation and N-dealkylation.
Piperidine 6-memberedFlexible (chair/boat conformations), higher pKa.Prone to N-dealkylation and ring oxidation by cytochrome P450 enzymes.[3]
Morpholine 6-memberedPolar, can improve solubility and reduce lipophilicity.Generally more metabolically stable than piperidine and piperazine.

The compact and rigid nature of the azetidine ring often leads to a more predictable pharmacological profile and can be a key strategy to overcome metabolic liabilities associated with larger heterocyclic linkers.[3]

Conclusion

The strategic incorporation of the this compound moiety and its derivatives represents a powerful tool in modern drug discovery. As demonstrated in the case of STAT3 inhibitors, the azetidine scaffold can significantly enhance potency and offers advantages in terms of metabolic stability compared to other saturated heterocycles. The data and methodologies presented in this guide provide a valuable resource for researchers seeking to leverage the unique properties of this versatile building block in the design of novel therapeutics.

References

Safety Operating Guide

Safe Disposal of Azetidin-3-ylmethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides comprehensive guidance on the proper disposal procedures for Azetidin-3-ylmethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Given the conflicting hazard information available for this compound, a cautious approach to handling and disposal is imperative. While some sources classify the hydrochloride salt as non-hazardous[1], other data suggests potential hazards including oral toxicity, respiratory irritation, and corrosive properties[2]. Therefore, it is recommended to handle this compound as a hazardous chemical. The related compound, Azetidine, is classified as highly flammable and corrosive, causing severe skin burns and eye damage[3][4][5].

I. Immediate Safety Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data.
Body Protection Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

    • It should be collected as a separate hazardous chemical waste.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition with a secure closure[6].

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory[7].

    • Keep the container closed except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request and Pickup:

    • Once the container is full or is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1].

    • Do not dispose of this compound down the drain or in regular trash[8][9].

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Table 2: Spill Response Procedures

Spill SizeAction
Small Spill If you are trained and it is safe to do so, contain the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Scoop the absorbed material into a designated hazardous waste container. Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste. Ventilate the area thoroughly.
Large Spill Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's emergency response team or EHS immediately. Provide them with the Safety Data Sheet (SDS) for this compound.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Select & Label Compatible Waste Container segregate->container accumulate Accumulate in Satellite Area with Secondary Containment container->accumulate spill_check Spill or Leak? accumulate->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes disposal_request Request Disposal via EHS/Contractor spill_check->disposal_request No spill_response->accumulate end End: Waste Disposed disposal_request->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the material you are handling.

References

Comprehensive Safety and Handling Guide for Azetidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Azetidin-3-ylmethanol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational practices.

Hazard Identification and Classification

This compound and its various forms present several hazards that require strict adherence to safety protocols. The primary hazards are summarized from aggregated Global Harmonized System (GHS) classifications.[1][2]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage.[2]

Note: The severity of hazards can vary depending on the specific salt form (e.g., hydrochloride, oxalate) and concentration.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Skin Protection Chemical-resistant GlovesInspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn.
Laboratory CoatMust be worn fully buttoned.
Full-body protective suitRecommended for large-scale operations or in case of a significant spill.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated fume hood.
NIOSH-approved RespiratorRequired if working outside of a fume hood or if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Assemble All Necessary Equipment prep_workspace->prep_materials handle_weigh Carefully Weigh/Measure this compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_observe Conduct Experiment handle_transfer->handle_observe cleanup_decontaminate Decontaminate Glassware and Surfaces handle_observe->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste:

    • Unused or excess this compound should be collected in a designated, labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent.[6]

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[7] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

    • After triple-rinsing, the container labels should be defaced or removed before disposal in accordance with institutional guidelines.[7]

Disposal Workflow:

start End of Experiment waste_gen Waste Generated start->waste_gen segregate Segregate Waste Streams waste_gen->segregate chem_waste Chemical Waste (Unused product, solutions) segregate->chem_waste contam_solid Contaminated Solids (Gloves, wipes) segregate->contam_solid empty_container Empty Containers segregate->empty_container collect_chem Collect in Labeled, Sealed Container chem_waste->collect_chem collect_solid Collect in Labeled Waste Bag/Container contam_solid->collect_solid triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store Waste in Designated Area collect_chem->store_waste collect_solid->store_waste collect_rinse Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinse dispose_container Deface Label and Dispose of Container triple_rinse->dispose_container collect_rinse->store_waste pickup Arrange for Hazardous Waste Pickup store_waste->pickup

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.